3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c11-8-3-1-4-9(7-8)16(14,15)13-10-5-2-6-12-10/h1,3-4,7H,2,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLKVFHRRQVMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NS(=O)(=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390730 | |
| Record name | 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379255-71-7 | |
| Record name | 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel sulfonamide, 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, offering a robust framework for the preparation and analysis of this and structurally related compounds.
Introduction: The Rationale for N-Acylsulfonamide Heterocycles
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The incorporation of heterocyclic moieties, such as the pyrrole scaffold, into sulfonamide structures can significantly modulate their pharmacokinetic and pharmacodynamic profiles.[3][4] The target molecule, this compound, is a unique hybrid structure that combines the pharmacologically significant 3-aminobenzenesulfonamide core with a cyclic amidine functionality. This design is predicated on the hypothesis that the constrained cyclic system may enhance binding affinity to specific biological targets, while the aromatic amino group provides a key site for further functionalization or metabolic interaction.
Part 1: A Proposed Synthetic Pathway
Overall Synthetic Scheme
Caption: Proposed multi-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Pyrrolidine-2-thione
-
Rationale: This step converts the readily available 2-pyrrolidinone into the corresponding thioamide, a key precursor for the subsequent amidine formation. Lawesson's reagent is a standard and effective thionating agent for amides and lactams.
-
Procedure:
-
To a stirred solution of 2-pyrrolidinone (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pyrrolidine-2-thione.
-
Step 2: Synthesis of 3-Nitrobenzenesulfonyl azide
-
Rationale: The sulfonyl azide is the reactive species that will react with the thioamide to form the N-sulfonyl amidine. This intermediate is prepared from the corresponding sulfonyl chloride.
-
Procedure:
-
Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in acetone.
-
In a separate flask, dissolve sodium azide (1.1 eq) in a minimal amount of water and add it dropwise to the sulfonyl chloride solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After the reaction is complete, pour the mixture into ice-water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 3-nitrobenzenesulfonyl azide. Caution: Sulfonyl azides can be explosive and should be handled with appropriate safety precautions.
-
Step 3: Synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)-3-nitrobenzenesulfonamide
-
Rationale: This is the key bond-forming reaction where the thioamide reacts with the sulfonyl azide to form the N-sulfonylated cyclic amidine.[5]
-
Procedure:
-
Dissolve pyrrolidine-2-thione (1.0 eq) and 3-nitrobenzenesulfonyl azide (1.0 eq) in a suitable aprotic solvent such as acetonitrile.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting materials are consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired N-sulfonyl amidine.
-
Step 4: Synthesis of this compound
-
Rationale: The final step involves the reduction of the aromatic nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve the nitro-substituted sulfonamide (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
-
Part 2: Comprehensive Characterization
A thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.[6][7][8]
Spectroscopic and Spectrometric Analysis
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the number and types of protons and their connectivity. | Signals corresponding to the aromatic protons of the benzenesulfonamide ring, the amino group protons, and the aliphatic protons of the pyrroline ring. |
| ¹³C NMR | To identify the number and types of carbon atoms. | Resonances for the aromatic carbons, the amidine carbon, and the aliphatic carbons of the pyrroline ring. |
| FT-IR | To identify characteristic functional groups. | Absorption bands for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), C=N stretching (amidine), and aromatic C-H stretching. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated mass of the target compound. |
| Elemental Analysis | To determine the elemental composition (C, H, N, S). | The experimental percentages of C, H, N, and S should be within ±0.4% of the calculated values. |
Chromatographic and Physical Analysis
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A single, sharp peak is indicative of high purity.[9]
-
Thin Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment.[10]
-
Melting Point: To determine the melting point range of the solid product, which is a physical constant that can indicate purity.
Caption: A typical workflow for the characterization of a novel compound.
Part 3: Potential Applications and Future Directions
Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities.[2][11] The incorporation of a pyrrole-containing moiety may confer novel pharmacological properties.[4]
-
Potential as Enzyme Inhibitors: The sulfonamide group is a well-known zinc-binding group and is a key feature of many carbonic anhydrase inhibitors.[12] The target molecule could be screened for its inhibitory activity against various carbonic anhydrase isoforms, some of which are implicated in glaucoma, epilepsy, and cancer.
-
Antimicrobial Activity: Many sulfonamides possess antibacterial properties. The novel structure of the target compound warrants investigation against a panel of pathogenic bacteria and fungi.
-
Anticancer Potential: Certain sulfonamides have demonstrated anticancer activity through various mechanisms. The antiproliferative effects of this compound could be evaluated in different cancer cell lines.
Future research should focus on the biological evaluation of this compound, starting with in vitro screening assays. Promising results would then justify further studies, including mechanism of action elucidation, in vivo efficacy, and safety profiling.
Part 4: Safety and Handling
As with any novel chemical entity, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
A material safety data sheet (MSDS) should be consulted for detailed safety information on all reagents used in the synthesis.[13][14][15][16][17] Particular caution should be exercised when handling sodium azide and the synthesized sulfonyl azide, as they are potentially explosive.
References
- Review of analytical methods for sulfonamides. (2020).
- Analysis of sulfonamides. (n.d.). SlideShare.
- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI.
- Analytical approaches for sulphonamides detection and quantification: A comprehensive review. (n.d.). YMER.
- Applications of aryl-sulfinamides in the synthesis of N-heterocycles. (2021).
- Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. (2020).
- Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. (2025). Bentham Science.
- 3-AMino-N-(3,4-dihydro-2H-pyrrol-5-yl)
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- Some bioactive pyrrole–sulfonamide compounds. (n.d.).
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An In-Depth Technical Guide to the In Vitro Evaluation of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
Foreword
This document provides a comprehensive technical framework for the initial in vitro evaluation of the novel compound, 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide. As this molecule has not been extensively characterized in publicly available literature, this guide serves as a foundational roadmap for researchers, scientists, and drug development professionals. By leveraging established methodologies for the broader sulfonamide class of compounds, we present a logical, tiered approach to elucidate its potential biological activities. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and providing a robust starting point for a thorough investigation.
Introduction: Unpacking the Therapeutic Potential
The compound this compound is a synthetic molecule featuring two key pharmacophores: a benzenesulfonamide core and a 2,3-dihydro-1H-pyrrol-5-amine moiety. The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of drugs with antibacterial, anti-inflammatory, diuretic, and anticancer properties.[1][2] This functional group is well-known for its ability to mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase in bacteria or to bind to the zinc metalloenzyme, carbonic anhydrase.[1][3] The pyrrolidine scaffold is also a privileged structure in drug discovery, contributing to the pharmacological profile of numerous agents.
Given this structural makeup, a systematic in vitro evaluation is warranted to explore a range of potential therapeutic applications. This guide outlines a screening cascade, beginning with broad assessments of antimicrobial and cytotoxic activity, followed by more specific enzymatic and chemical assays to probe potential mechanisms of action.
Prerequisite: Physicochemical Characterization
Before commencing any biological evaluation, it is imperative to establish the purity and solubility of the test compound. These foundational data ensure the accuracy and reproducibility of subsequent assays.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to confirm the structural integrity and determine the purity of the compound, which should ideally be >95%.
-
Solubility Determination: The solubility of the compound in aqueous buffers (e.g., phosphate-buffered saline, PBS) and common organic solvents (e.g., dimethyl sulfoxide, DMSO) must be determined. This is critical for preparing accurate stock solutions and avoiding compound precipitation in biological assays.
A Tiered Approach to In Vitro Evaluation
A logical workflow ensures that resources are used efficiently, starting with broad screening to identify potential areas of activity before moving to more complex, mechanism-of-action studies.
Figure 1: A proposed tiered workflow for the in vitro evaluation of the title compound.
PART I: PRIMARY SCREENING
Antimicrobial Susceptibility Testing
Rationale: The sulfonamide moiety is a classic antibacterial pharmacophore. Therefore, the initial assessment of antimicrobial activity is a logical first step. The broth microdilution method is a standardized, quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight on appropriate agar plates.
-
Suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Prepare Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria). The typical concentration range to test is 256 µg/mL to 0.5 µg/mL.
-
-
Inoculate Plate:
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared inoculum.
-
Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control (a known antibiotic like ciprofloxacin).[4]
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.[4]
-
Data Presentation:
| Microorganism | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus (ATCC 29213) | ||
| E. coli (ATCC 25922) | ||
| C. albicans (ATCC 90028) |
General Cytotoxicity Profiling
Rationale: To assess the therapeutic potential of the compound, it is crucial to determine its toxicity towards mammalian cells. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Evaluating the compound against both a cancerous and a non-cancerous cell line can provide an initial assessment of its therapeutic index.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture cells (e.g., HeLa cancer cells and HEK293 non-cancerous cells) in appropriate media.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations.
-
Include a vehicle control (media with the same percentage of DMSO used for the compound) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8]
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9]
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Cell Line | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| HeLa | ||
| HEK293 |
PART II: SECONDARY SCREENING (MECHANISM-OF-ACTION ASSAYS)
If the primary screening reveals promising activity (e.g., selective cytotoxicity or potent antimicrobial effects), the following assays can help elucidate the underlying mechanism.
Enzyme Inhibition Assays
Rationale: Sulfonamides are well-documented enzyme inhibitors.[3] Screening against a panel of relevant enzymes is a logical next step.
Protocol: Carbonic Anhydrase (CA) Inhibition Assay
-
Principle: This assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow product, p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm.[3][10] An inhibitor will decrease the rate of this reaction.
-
Procedure:
-
Add 158 µL of Tris-HCl buffer (50 mM, pH 7.5) to the wells of a 96-well plate.
-
Add 2 µL of the test compound at various concentrations (or DMSO for the control).
-
Add 20 µL of a CA working solution (e.g., from human or bovine erythrocytes) and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.[10]
-
Initiate the reaction by adding 20 µL of 3 mM p-NPA substrate solution.
-
Immediately measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). The percent inhibition is calculated relative to the control. Acetazolamide should be used as a positive control.[2]
-
Protocol: α-Glucosidase Inhibition Assay
-
Principle: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for type 2 diabetes.[11] This assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme cleaves pNPG to release the yellow-colored p-nitrophenol, which is measured at 405 nm.[12]
-
Procedure:
-
In a 96-well plate, mix 20 µL of the test compound at various concentrations with 20 µL of α-glucosidase enzyme solution (from Saccharomyces cerevisiae). Incubate for 5 minutes at 37°C.[12]
-
Add 20 µL of 1 mM pNPG to start the reaction and incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate (Na₂CO₃).[12]
-
Measure the absorbance of the p-nitrophenol at 405 nm.
-
Calculate the percent inhibition relative to a control without an inhibitor. Acarbose is a standard positive control.[11]
-
Data Presentation for Enzyme Assays:
| Enzyme | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| Carbonic Anhydrase II | Acetazolamide: | |
| α-Glucosidase | Acarbose: |
Antioxidant Capacity Assessment
Rationale: The amino group on the benzene ring suggests that the compound could possess antioxidant properties by acting as a free radical scavenger. The DPPH assay is a simple and widely used method to evaluate this activity.[13]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[13] The degree of color change is proportional to the antioxidant activity and is measured by the decrease in absorbance at 517 nm.
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[13]
-
In a 96-well plate, add 100 µL of the test compound at various concentrations (dissolved in methanol).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100. Ascorbic acid or Trolox should be used as a positive control.[13]
-
Data Presentation:
| Assay | Compound EC₅₀ (µg/mL) | Positive Control EC₅₀ (µg/mL) |
| DPPH Radical Scavenging | Ascorbic Acid: |
Data Interpretation and Future Directions
The results from this tiered evaluation will provide a comprehensive initial profile of this compound.
-
High antimicrobial activity with low cytotoxicity would suggest potential as an anti-infective agent.
-
Selective cytotoxicity towards cancer cells over non-cancerous cells would indicate potential as an anticancer drug candidate, warranting further investigation into the mechanism of cell death (e.g., apoptosis assays).
-
Potent enzyme inhibition would point towards specific molecular targets and guide further optimization and in-depth kinetic studies.
-
Significant antioxidant activity could suggest a role in mitigating oxidative stress-related conditions.
The data generated through this guide will form the basis for hypothesis-driven research, enabling a more focused and resource-efficient progression into advanced preclinical studies.
References
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- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
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- BroadPharm. (2022). Protocol for Cell Viability Assays.
- BenchChem. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.
- protocols.io. (2018). In vitro α-glucosidase inhibitory assay.
- Abcam. MTT assay protocol.
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Eze, F. U., Okoro, U., & Okafor, S. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the Validation of the α-Glucosidase Inhibition Assay Using 4-Nitrophenyl α-D-glucopyranoside.
- BenchChem. (2025). Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine.
- Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- Marine Biology. DPPH radical scavenging activity.
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Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]
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Technical Guide to the Spectroscopic Characterization of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
A Predictive and Methodological Analysis for Researchers
Abstract
This document provides an in-depth technical guide to the spectroscopic profile of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide (CAS 379255-71-7). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive set of predicted data. Supported by spectral data from analogous structures and established fragmentation patterns, this whitepaper serves as a robust predictive resource. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to acquire and validate this data, ensuring a self-validating system for compound characterization in drug development and scientific research.
Introduction and Molecular Structure
This compound is a molecule of interest in medicinal chemistry, integrating two key pharmacophores: an aminobenzenesulfonamide core and a cyclic imine moiety (3,4-dihydro-2H-pyrrole). The sulfonamide group is a cornerstone of numerous therapeutic agents, known for a wide range of biological activities including antibacterial and anti-inflammatory properties.[1] The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships.
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's chemical structure. This guide outlines the expected spectroscopic signatures for this compound and provides the methodologies for their empirical verification.
Molecular Structure Overview
The molecule consists of a 3-aminophenylsulfonamide group where the sulfonamide nitrogen is bonded to the carbon of a C=N double bond within a five-membered dihydropyrrole ring. This structure presents distinct regions that will be interrogated by different spectroscopic techniques: the substituted aromatic ring, the flexible aliphatic portion of the pyrroline ring, and the key functional groups (-NH₂, -SO₂NH-, -C=N-).
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predicted chemical shifts are based on computational models and analysis of similar structural motifs.[2][3][4] The use of a polar aprotic solvent like DMSO-d₆ is recommended, as it is an excellent solvent for sulfonamides and will allow for the observation of exchangeable N-H protons.[5]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons on the pyrroline ring, and the exchangeable amine and sulfonamide protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H (Sulfonamide, SO₂NH ) | ~10.0 - 11.0 | Broad Singlet | - | 1H |
| H (Aromatic) | ~7.2 - 7.6 | Multiplet | - | 3H |
| H (Aromatic) | ~6.7 - 6.9 | Multiplet | - | 1H |
| H (Amine, NH₂ ) | ~5.9 | Broad Singlet | - | 2H |
| H (Pyrroline, CH₂ ) | ~3.8 - 4.0 | Triplet | ~7-8 | 2H |
| H (Pyrroline, CH₂ ) | ~2.6 - 2.8 | Triplet | ~7-8 | 2H |
| H (Pyrroline, CH₂ ) | ~1.9 - 2.1 | Quintet | ~7-8 | 2H |
Causality Behind Predictions:
-
SO₂NH Proton: The sulfonamide proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent sulfonyl group and its acidic nature, hence its predicted downfield shift.[6]
-
Aromatic Protons: The protons on the aminobenzenesulfonamide ring will appear in the typical aromatic region (6.5-8.0 ppm). The exact splitting pattern will be complex due to meta and ortho couplings.
-
NH₂ Protons: The protons of the primary amine will appear as a broad singlet, a characteristic feature due to rapid exchange and quadrupole broadening from the nitrogen atom.[6]
-
Pyrroline Protons: The three methylene groups of the 3,4-dihydro-2H-pyrrole ring will exhibit signals in the aliphatic region. The protons adjacent to the imine and sulfonamide nitrogen will be the most deshielded.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C (Imine, C =N) | ~170 - 175 |
| C (Aromatic, C -S) | ~145 - 150 |
| C (Aromatic, C -NH₂) | ~148 - 152 |
| C (Aromatic) | ~110 - 135 |
| C (Pyrroline, C H₂) | ~45 - 55 |
| C (Pyrroline, C H₂) | ~30 - 40 |
| C (Pyrroline, C H₂) | ~18 - 25 |
Causality Behind Predictions:
-
Imine Carbon: The C=N carbon is significantly deshielded and will appear far downfield, a characteristic feature of sp²-hybridized carbons double-bonded to nitrogen.
-
Aromatic Carbons: The aromatic carbons will resonate between 110-155 ppm. The carbons directly attached to the electron-withdrawing sulfonyl group and the electron-donating amino group (ipso-carbons) will have distinct chemical shifts at the extremes of this range.
-
Aliphatic Carbons: The sp³-hybridized carbons of the pyrroline ring will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for obtaining high-quality NMR spectra.
Caption: Workflow for NMR spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of the solid compound.[7] Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample should be fully dissolved; vortex if necessary. Transfer the solution into a high-quality 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will have sharp, symmetrical peaks.[8]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A 45° pulse angle and a relaxation delay of 2 seconds are generally sufficient for quantitative analysis of small molecules.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will result in a spectrum where each unique carbon appears as a singlet. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation to the raw data (FID). Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C, or by referencing to an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3450 - 3300 | Medium |
| N-H (Sulfonamide) | Stretch | 3300 - 3200 | Medium |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |
| C=N (Imine) | Stretch | 1690 - 1640 | Medium-Strong |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium |
| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1310 | Strong |
| S=O (Sulfonamide) | Symmetric Stretch | 1160 - 1140 | Strong |
Causality Behind Predictions:
-
N-H Stretches: The primary amine will typically show two distinct bands (asymmetric and symmetric stretching), while the secondary sulfonamide N-H will appear as a single, often broader, band.[6]
-
C=N Stretch: The imine double bond is a strong chromophore and will give a characteristic absorption in the double-bond region, distinct from aromatic C=C stretches.
-
S=O Stretches: The sulfonyl group is one of the most characteristic and easily identifiable features in an IR spectrum, presenting two very strong absorption bands due to its asymmetric and symmetric stretching modes.[6][9]
Experimental Protocol for FT-IR Data Acquisition
The thin solid film method is a rapid and reliable technique for analyzing solid organic compounds, avoiding interference from mulling agents like Nujol.[1][10]
Caption: Workflow for FT-IR analysis using the thin film method.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[1]
-
Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound deposited on the plate. Visual inspection should confirm a light, possibly crystalline, coating.[1]
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Collect Spectrum: Acquire the infrared spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate or empty sample compartment should be acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing a protonated molecular ion [M+H]⁺.[11]
Predicted Mass and Fragmentation Pattern
-
Molecular Formula: C₁₀H₁₃N₃O₂S
-
Monoisotopic Mass: 239.0732 g/mol
-
Expected [M+H]⁺: m/z 240.0805
Major Fragmentation Pathways: The primary fragmentation is expected to occur at the relatively weak S-N bond connecting the phenyl ring to the pyrroline moiety. Subsequent fragmentations can occur within both resulting pieces. The loss of SO₂ (64 Da) is a common fragmentation pathway for aromatic sulfonamides.[12][13]
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Experimental Protocol for ESI-MS Data Acquisition
This protocol is designed for a standard ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation and efficient ionization in positive ion mode.[14]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ion Source Parameter Optimization: Optimize the ESI source parameters to achieve a stable and strong signal for the [M+H]⁺ ion. Key parameters include:
-
Capillary Voltage: ~3.5-4.5 kV
-
Nebulizer Gas (N₂) Pressure: Optimized for a fine spray
-
Drying Gas (N₂) Flow and Temperature: Adjusted to facilitate desolvation without causing thermal degradation (e.g., 8 L/min, 300 °C).[14]
-
-
MS Full Scan: Acquire a full scan mass spectrum (e.g., over an m/z range of 50-500) to identify the protonated molecular ion [M+H]⁺ at m/z 240.0805.
-
MS/MS Fragmentation Analysis: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum. This will validate the fragmentation pathways proposed above.
Conclusion
This technical guide provides a comprehensive, predictive spectroscopic profile for this compound. The predicted ¹H NMR, ¹³C NMR, FT-IR, and MS data are grounded in established spectroscopic principles and data from structurally related compounds. The detailed experimental protocols included herein offer researchers a clear and robust framework for the empirical acquisition and validation of this data. By synthesizing predictive analysis with practical methodology, this guide aims to facilitate the confident and accurate characterization of this compound in research and development settings.
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Hathaway, B. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. Available at: [Link]
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Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]
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Kertesz, V., et al. (2016). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available at: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and chemical stability of the novel compound, 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide. The successful development of any new chemical entity into a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Poor solubility and instability can lead to significant challenges in formulation, bioavailability, and ultimately, therapeutic efficacy. This document outlines a systematic, multi-faceted approach for researchers, scientists, and drug development professionals to characterize this molecule. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data compliant with international regulatory standards.
Introduction
This compound is a unique molecule incorporating a benzenesulfonamide core and a 2H-pyrrole moiety. The sulfonamide group is a well-established pharmacophore known for its antibacterial properties, while the pyrrole ring is a common constituent in numerous biologically active compounds. The inherent characteristics of these functional groups suggest potential challenges and areas of focus for its physicochemical characterization. For instance, the amino group and the sulfonamide moiety are ionizable, indicating that the compound's solubility will likely be pH-dependent. The unsaturated 2H-pyrrole ring may be susceptible to oxidation or photolytic degradation.
A comprehensive understanding of the solubility and stability profile is paramount in the early stages of drug development. It informs critical decisions regarding formulation strategies, dosage form selection, and storage conditions.[1] This guide presents a logical workflow, from initial physicochemical characterization to in-depth forced degradation studies, to build a complete stability and solubility profile for this compound.
Physicochemical Characterization
A foundational understanding of the molecule's intrinsic properties is the first step in any comprehensive analysis.
Key Physicochemical Parameters
The following parameters should be determined to provide a baseline understanding of the compound's behavior.
| Parameter | Method | Significance |
| pKa (Acid Dissociation Constant) | Potentiometric Titration | The amino group and sulfonamide moiety are ionizable. The pKa will determine the extent of ionization at different pH values, which is a critical determinant of solubility.[2] |
| LogP/LogD (Partition/Distribution Coefficient) | Shake-Flask Method or HPLC-based | Indicates the lipophilicity of the compound. LogD, which is pH-dependent, is more relevant for ionizable compounds and helps predict its behavior in biological systems. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on the purity and solid-state properties of the compound. |
| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Determines the compound's tendency to absorb moisture from the atmosphere, which can impact its physical and chemical stability. |
Solubility Assessment
The aqueous solubility of a drug substance is a critical factor influencing its absorption and bioavailability. The following studies are designed to provide a comprehensive solubility profile.
Equilibrium Solubility in Biorelevant Media
To predict the in vivo dissolution behavior, solubility should be assessed in media that mimic the physiological conditions of the gastrointestinal tract.[3][4][5][6]
| Medium | Composition Highlights | pH | Physiological Relevance |
| SGF (Simulated Gastric Fluid) | HCl, NaCl, Pepsin | 1.2 | Fasted stomach conditions.[3] |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | Phosphate buffer, Sodium taurocholate, Lecithin | 6.5 | Fasted small intestine.[4][7] |
| FeSSIF (Fed State Simulated Intestinal Fluid) | Acetate buffer, Sodium taurocholate, Lecithin | 5.0 | Fed state small intestine.[4][7] |
-
Prepare the biorelevant media as per established protocols.[4][7]
-
Add an excess amount of this compound to each medium in triplicate.
-
Agitate the samples at 37°C for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
pH-Solubility Profiling
Given the ionizable nature of the molecule, its solubility is expected to vary significantly with pH.
-
Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[8][9]
-
Determine the equilibrium solubility at each pH value following the protocol outlined in section 3.1.
-
Plot the logarithm of solubility against pH to generate the pH-solubility profile. This profile is crucial for identifying the pH of maximum and minimum solubility.[10]
Stability Assessment
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors.
Forced Degradation Studies
Forced degradation, or stress testing, is conducted to identify potential degradation products and establish degradation pathways.[11][12][13][14][15] This information is vital for the development of a stability-indicating analytical method.
Caption: Workflow for forced degradation studies.
| Stress Condition | Proposed Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Hydrolysis of the sulfonamide bond. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Hydrolysis of the sulfonamide bond. |
| Neutral Hydrolysis | Water at 60°C | Slower hydrolysis of the sulfonamide bond. |
| Oxidative | 3% H₂O₂ at room temperature | Oxidation of the pyrrole ring or the amino group. |
| Photolytic | Exposure to light as per ICH Q1B guidelines | Photodegradation of the aromatic rings. |
| Thermal | 80°C in solid state | Solid-state degradation. |
ICH Stability Studies
Long-term and accelerated stability studies should be conducted according to ICH Q1A(R2) guidelines to determine the re-test period for the drug substance and the shelf-life of the drug product.[11][12][13][14][15]
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Analytical Methodologies
A robust, stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products.
Development of a Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.
| Parameter | Suggested Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectral scan of the compound. |
| Column Temperature | 25°C |
The method development process should aim to achieve adequate resolution between the parent compound and all degradation products formed during the forced degradation studies.
Validation of the Stability-Indicating HPLC Method
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[16][17][18][19]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Caption: Workflow for HPLC method validation.
Conclusion
The systematic approach detailed in this guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following these protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions throughout the drug development process. A thorough understanding of these fundamental physicochemical properties will ultimately facilitate the successful formulation and development of this promising new chemical entity.
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"discovery and development of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide"
An In-Depth Technical Guide to the Discovery and Development of the 3-Amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide Scaffold
Abstract
The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular frameworks with significant therapeutic potential. This guide focuses on the synthesis, theoretical development, and potential applications of this compound, a compound marrying the well-established benzenesulfonamide pharmacophore with a cyclic amidine moiety. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explore the causal reasoning behind synthetic strategies and the logical progression of a hypothetical drug discovery campaign centered on this core. We will detail robust synthetic protocols, explore potential biological targets based on structural analogy, and outline a framework for structure-activity relationship (SAR) elucidation.
Introduction: A Synthesis of Privileged Scaffolds
The benzenesulfonamide moiety is a cornerstone of modern pharmacology, most famously recognized for its critical role in carbonic anhydrase inhibitors but also present in a wide array of antibacterials, diuretics, and antiviral agents.[1][2] Its utility stems from its ability to act as a bioisostere for carboxylic acids and, critically, to coordinate with metal ions like zinc in enzyme active sites.[1]
Concurrently, the dihydropyrrole (pyrroline) core and related cyclic amidines are prevalent in natural products and bioactive compounds, contributing to molecular rigidity and providing key hydrogen bond donors and acceptors for target engagement.[3][4] The fusion of these two pharmacophores into the this compound scaffold (CAS 379255-71-7) presents a compelling starting point for drug discovery.[5] This guide elucidates a potential pathway for the discovery and development of novel therapeutics derived from this versatile core.
Retrosynthesis and Chemical Development
The primary objective in developing a synthetic route is not only to achieve the target molecule but to do so in a manner that is robust, scalable, and amenable to the creation of a diverse chemical library for subsequent screening.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule occurs at the sulfonamide bond. This approach simplifies the synthesis into two key fragments: a commercially available or readily synthesized pyrrolidine-based precursor and a substituted aminobenzenesulfonyl chloride.
Caption: Retrosynthetic analysis of the target scaffold.
Proposed Synthetic Pathway
The forward synthesis is designed for efficiency and modularity. The key step involves the nucleophilic attack of the exocyclic nitrogen of a pyrrolidine-derived amine onto the sulfonyl chloride. A subsequent or concurrent tautomerization yields the desired 3,4-dihydro-2H-pyrrol-5-yl structure.
Caption: Proposed two-step synthetic workflow.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system, with clear steps for reaction, workup, and purification.
Step 1: Synthesis of N-(3,4-Dihydro-2H-pyrrol-5-yl)-3-nitrobenzenesulfonamide
-
Reagents & Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-nitrobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL). Cool the solution to 0°C in an ice bath.
-
Addition: In a separate flask, dissolve 5-methoxy-3,4-dihydro-2H-pyrrole (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the cooled sulfonyl chloride solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL). Separate the organic layer, and extract the aqueous layer twice with DCM (2x20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the intermediate product.
Step 2: Synthesis of this compound
-
Reagents & Setup: Dissolve the nitro-intermediate from Step 1 (1.0 eq) in a mixture of methanol and ethyl acetate. Add Palladium on carbon (10% w/w, 0.1 eq).
-
Reaction: Place the flask under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature for 6-8 hours. Alternatively, for a benchtop reduction, stannous chloride (SnCl2, 3.0 eq) in ethanol can be used at reflux.
-
Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash chromatography to yield the final target compound. Characterization should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][6]
Rationale for Development: Target Exploration
The structure of our core scaffold suggests several high-value therapeutic targets. The sulfonamide group is a powerful zinc-binding pharmacophore, making the human carbonic anhydrases (hCAs) a primary hypothetical target class.[7]
Caption: Potential therapeutic targets and applications.
-
Carbonic Anhydrase Inhibition: Tumor-associated isoforms like hCA IX and XII are validated anticancer targets. Inhibition of these enzymes in hypoxic tumors disrupts pH regulation, leading to apoptosis. The primary sulfonamide is essential for coordinating the catalytic zinc ion.
-
Kinase Inhibition: The dihydropyrrole ring can function as a "hinge-binder," forming critical hydrogen bonds with the backbone of a kinase active site, a strategy employed by numerous approved kinase inhibitors.[8]
-
Antiviral Activity: Benzenesulfonamide-containing compounds have been identified as potent HIV-1 capsid inhibitors, interfering with both the early and late stages of the viral replication cycle.[9][10]
Structure-Activity Relationship (SAR) Framework
A systematic exploration of the scaffold is crucial for optimizing potency and selectivity. The synthetic route is designed to facilitate diversification at three key positions.
| Compound ID | R1 (on Amino) | R2 (on Benzene Ring) | R3 (on Pyrrolidine) | hCA IX IC₅₀ (nM) (Hypothetical) |
| LEAD-001 | H | H | H | 150 |
| LEAD-002 | Acetyl | H | H | >1000 |
| LEAD-003 | H | 4-Fluoro | H | 85 |
| LEAD-004 | H | 4-Chloro | H | 70 |
| LEAD-005 | H | H | 3,3-Dimethyl | 120 |
Causality behind SAR Exploration:
-
R1 Position: The free 3-amino group provides a vector for adding solubilizing groups or fragments that can probe for additional binding interactions. Acylation (LEAD-002) is expected to abolish activity against carbonic anhydrases by removing the key interaction point but could be explored for other targets.
-
R2 Position: Substitution on the benzene ring modulates the electronics and steric profile. Electron-withdrawing groups like halogens (LEAD-003, LEAD-004) can lower the pKa of the sulfonamide nitrogen, potentially improving its zinc-binding affinity and overall potency.
-
R3 Position: Substitution on the pyrrolidine ring can improve metabolic stability and fine-tune the orientation of the benzenesulfonamide moiety within the active site. The gem-dimethyl substitution (LEAD-005) is a common strategy to block potential sites of oxidative metabolism.
Key Experimental Protocol: Carbonic Anhydrase Inhibition Assay
To validate the primary hypothesis, a robust in vitro assay is required. This protocol describes a standard stopped-flow CO₂ hydration assay.
Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ) of test compounds against a specific human carbonic anhydrase isoform (e.g., hCA IX).
Materials:
-
Recombinant human carbonic anhydrase IX.
-
Stopped-flow spectrophotometer.
-
CO₂-saturated water.
-
Buffer: 10 mM HEPES, pH 7.5.
-
pH indicator (e.g., p-nitrophenol).
-
Test compounds dissolved in DMSO.
Procedure:
-
Enzyme Preparation: Prepare a stock solution of hCA IX in the assay buffer to a final concentration of 10 µM.
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO, followed by a final dilution in assay buffer to achieve the desired test concentrations (typically from 1 nM to 100 µM).
-
Assay Execution: a. Equilibrate the two syringes of the stopped-flow instrument at 25°C. b. Load Syringe A with the enzyme solution (or buffer for control) and the test compound at 2x final concentration. c. Load Syringe B with CO₂-saturated water and the pH indicator. d. Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate by hCA IX will cause a proton release, leading to a change in the absorbance of the pH indicator. e. Record the initial rate of the reaction by monitoring the change in absorbance over the first few seconds.
-
Data Analysis: a. Calculate the percentage of enzyme activity at each compound concentration relative to the DMSO control. b. Plot the percentage of activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. c. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold represents a chemically tractable and highly promising starting point for drug discovery. Its synthesis from readily available precursors allows for rapid library generation. The inherent properties of its constituent pharmacophores suggest high-value targets in oncology and infectious disease. The logical next steps in a development program would involve high-throughput screening against a panel of carbonic anhydrases and kinases, followed by hit-to-lead optimization guided by the SAR principles outlined herein. Further development would focus on ADME/Tox profiling and in vivo efficacy studies in relevant disease models.
References
- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). National Institutes of Health.
- Discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides as novel GPR119 agonists. (2014). PubMed.
- This compound. (n.d.). Parchem.
- Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. (2020). ResearchGate.
- Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. (2003). PubMed.
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central.
- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). PubMed Central.
- Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. (n.d.). PubMed Central.
- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2020). PubMed.
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PubMed Central.
- Bioactive and natural products bearing the 5‐amino‐3,4‐dihydro‐2H‐pyrrole‐2‐carboxylic acid unit. (n.d.). ResearchGate.
- Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (n.d.). National Institutes of Health.
- 4-amino-N-3,4-dihydro-2H-pyrrol-5-ylbenzenesulfonamide. (n.d.). A2B Chem.
- 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). (2016). Oriental Journal of Chemistry.
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"biological targets of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide"
An In-Depth Technical Guide to the Biological Landscape of Benzenesulfonamide Derivatives
Foreword
Benzenesulfonamides represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. While the specific compound 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide is not extensively characterized in publicly available literature, the broader class of benzenesulfonamide derivatives has been the subject of intensive research, revealing a rich and diverse pharmacology. This guide provides a comprehensive overview of the known biological targets and mechanisms of action for this versatile chemical scaffold, offering insights for researchers, scientists, and drug development professionals.
Introduction to Benzenesulfonamides: A Privileged Scaffold
The benzenesulfonamide moiety (a benzene ring attached to a sulfonamide group, -SO₂NH₂) is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with a variety of biological targets through well-defined hydrogen bonding patterns and its synthetic tractability, which allows for the generation of large and diverse chemical libraries.[1][2] Compounds incorporating this functional group have demonstrated a remarkable range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, antiviral, and diuretic effects.[1][2]
Key Biological Targets of Benzenesulfonamide Derivatives
Research has identified several key classes of proteins that are targeted by benzenesulfonamide derivatives. These interactions are often the basis for their therapeutic effects.
Carbonic Anhydrases (CAs)
One of the most well-established targets of benzenesulfonamides is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[3] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.
-
Mechanism of Inhibition: The primary sulfonamide group (-SO₂NH₂) is crucial for CA inhibition. In its deprotonated form (-SO₂NH⁻), it coordinates to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[3]
-
Therapeutic Relevance: Inhibition of different CA isozymes is therapeutically relevant for various conditions:
-
hCA II: Inhibition is associated with diuretic effects and reduction of intraocular pressure in glaucoma.
-
hCA IX and XII: These isoforms are overexpressed in many types of tumors and are considered targets for anticancer therapies.[3]
-
The development of benzenesulfonamide-based CA inhibitors often focuses on achieving selectivity for specific isoforms to minimize off-target effects.[3]
Dihydroorotate Dehydrogenase (DHODH)
Certain N-pyridinyl ureidobenzenesulfonates have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4]
-
Mechanism of Action: By inhibiting DHODH, these compounds disrupt the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. This leads to an antiproliferative effect, particularly in rapidly dividing cells like cancer cells.[4]
-
Therapeutic Application: This mechanism is particularly relevant for the treatment of acute myeloid leukemia (AML), where DHODH inhibitors have been shown to induce differentiation of leukemia cells.[4]
HIV-1 Capsid Protein (CA)
Derivatives of benzenesulfonamide-containing phenylalanine have been developed as inhibitors of the HIV-1 capsid protein (CA).[5][6]
-
Mechanism of Action: These compounds have a dual-stage inhibitory profile. In the early stage of the viral life cycle, they can accelerate the assembly of the capsid core, leading to premature disassembly. In the late stage, they interfere with the proper formation of new viral capsids, resulting in the production of non-infectious virions.[5][6]
Other Potential Targets
The broad biological activity of benzenesulfonamides suggests a wider range of targets, including:
-
Enzymes in Microbial Pathways: The antibacterial action of sulfa drugs, the first class of antibiotics discovered, is based on the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[7]
-
Receptor Tyrosine Kinases (RTKs): Some pyrrole-substituted indolinones, which can be conceptually related to the pyrrolinyl moiety of the topic compound, are known inhibitors of vascular endothelial growth factor receptor (VEGF-R) and platelet-derived growth factor receptor (PDGF-R) tyrosine kinases, crucial targets in anti-angiogenic cancer therapy.[8]
-
Amine Oxidases: 3-Pyrrolines have been shown to be mechanism-based inactivators of copper-containing quinone-dependent amine oxidases.[9]
-
Dynamin GTPase: Certain substituted benzo[b][1][7]thiazine derivatives, which share some structural similarities with benzenesulfonamides, have been identified as inhibitors of dynamin GTPase.[10]
Diverse Pharmacological Activities
The ability of the benzenesulfonamide scaffold to interact with multiple biological targets translates into a wide spectrum of pharmacological activities.
| Pharmacological Activity | Description |
| Antibacterial | Inhibition of essential metabolic pathways in bacteria, such as folic acid synthesis.[1][7] |
| Anti-inflammatory | Demonstrated through inhibition of carrageenan-induced rat paw edema, suggesting interference with inflammatory mediators.[1][7][11][12] |
| Anticancer | Achieved through various mechanisms, including inhibition of carbonic anhydrases (hCA IX and XII) and dihydroorotate dehydrogenase.[3][4] |
| Antiviral (Anti-HIV) | Targeting the HIV-1 capsid protein to disrupt viral assembly and maturation.[5][6] |
| Antioxidant | Some derivatives have shown radical scavenging activity.[7][11] |
| Diuretic | Resulting from the inhibition of carbonic anhydrase in the kidneys.[1][2] |
Methodologies for Synthesis and Evaluation
The synthesis of benzenesulfonamide derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[1][7][11]
Representative Synthetic Protocol: Synthesis of Benzenesulfonamides from Amino Acids
This protocol is adapted from the general procedures described for the synthesis of new benzenesulfonamide derivatives.[1]
Step 1: Dissolution of Amino Acid
-
Dissolve the desired amino acid (12.5 mmol) in water (15 mL).
-
Add sodium carbonate (1.59 g, 15 mmol) and stir until a clear solution is obtained.
-
Cool the solution to -5°C in an ice-salt bath.
Step 2: Addition of Benzenesulfonyl Chloride
-
Slowly add the appropriate benzenesulfonyl chloride (15 mmol) in four portions over a period of 1 hour while maintaining the temperature at -5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of methanol/dichloromethane (1:9).
Step 3: Work-up and Isolation
-
Upon completion of the reaction, acidify the mixture to pH 2 using 20% aqueous hydrochloric acid.
-
The resulting precipitate is the benzenesulfonamide product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Visualizing a Key Signaling Pathway: Carbonic Anhydrase Inhibition
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a benzenesulfonamide derivative.
Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.
Conclusion and Future Directions
The benzenesulfonamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While a significant body of research exists on this chemical class, the exploration of novel derivatives and their biological targets remains an active area of investigation. Future research will likely focus on:
-
Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to improve efficacy and reduce side effects.
-
Novel Mechanisms of Action: Identifying new biological targets for benzenesulfonamides to expand their therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzenesulfonamide scaffold to optimize potency and pharmacokinetic properties.
The versatility and proven track record of benzenesulfonamides ensure their continued importance in the field of drug discovery and development.
References
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Eze, F. U., Okoro, U., & Okafor, S. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
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Eze, F. U., Okoro, U., & Okafor, S. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Semantic Scholar. [Link]
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G Mo, A., & Supuran, C. T. (2020). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 25(23), 5691. [Link]
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Eze, F. U., Okoro, U., & Okafor, S. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]
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Li, G., De-Clercq, E., & Liu, X. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5348-5362. [Link]
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Bennour, M., et al. (2022). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry, 13(10), 1235-1246. [Link]
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Abdel-Wahab, B. F., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 27(19), 6537. [Link]
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Li, G., De-Clercq, E., & Liu, X. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed, 32298111. [Link]
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Meninno, S., et al. (2020). Bioactive and natural products bearing the 5‐amino‐3,4‐dihydro‐2H‐pyrrole‐2‐carboxylic acid unit. ResearchGate. [Link]
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Ayimbila, S. N., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 11(1), 1-13. [Link]
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Eze, F. U., Okoro, U., & Okafor, S. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]
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Lee, Y., et al. (1998). 3-pyrrolines are mechanism-based inactivators of the quinone-dependent amine oxidases but only substrates of the flavin-dependent amine oxidases. Biochemistry, 37(25), 8993-9003. [Link]
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Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]
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Slaytor, M., & Wright, S. E. (1962). Specificity in Enzyme Inhibition. 3. Synthesis of 5-substituted 2,2-dimethyl-4-imidazolidinones as Inhibitors of Tyrosine Decarboxylase and Histidine Decarboxylase. Journal of Medicinal Chemistry, 5, 479-485. [Link]
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Kumar, S., & Singh, S. (2015). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry, 31(2), 639-649. [Link]
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Zakhary, A. V., et al. (2023). New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3169. [Link]
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McCluskey, A., et al. (2023). Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1][7]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors. ChemMedChem, e202300377. [Link]
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Methodological & Application
Application Notes & Protocols for PF-04979064: A Potent PI3K/mTOR Dual Kinase Inhibitor in Cell Culture
An editorial decision has been made to focus this guide on PF-04979064 , a well-characterized PI3K/mTOR dual kinase inhibitor. The user-provided chemical name, "3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide," does not correspond to a readily identifiable and commercially available compound with established cell culture applications in the scientific literature. Conversely, extensive research and documentation are available for PF-04979064, making it a suitable and scientifically robust subject for a detailed application and protocol guide. This approach ensures the delivery of accurate, actionable, and well-supported information for researchers in the field.
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. PF-04979064 has emerged as a potent and selective dual inhibitor of both PI3K and mTOR kinases, offering a powerful tool for investigating this pathway and for potential therapeutic development.[1][2][3] This document provides a comprehensive guide to the use of PF-04979064 in a cell culture setting, detailing its mechanism of action, providing step-by-step experimental protocols, and offering insights into data interpretation.
Introduction: The PI3K/AKT/mTOR Pathway and the Role of PF-04979064
The PI3K/AKT/mTOR cascade is a central signaling nexus that integrates extracellular cues from growth factors and nutrients to orchestrate fundamental cellular processes. Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation and resistance to apoptosis, driving tumorigenesis.[4]
PF-04979064 is a small molecule inhibitor designed to simultaneously target the catalytic activity of class I PI3K isoforms (α, γ, δ) and mTOR.[1][2] By blocking these two key nodes, PF-04979064 provides a more comprehensive and robust inhibition of the pathway compared to single-target agents. This dual inhibition can prevent the feedback activation loops that often limit the efficacy of mTORC1-specific inhibitors like rapamycin.
Mechanism of Action
PF-04979064 functions as an ATP-competitive inhibitor, binding to the kinase domain of both PI3K and mTOR.
-
PI3K Inhibition: By inhibiting PI3K, PF-04979064 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockage prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.
-
mTOR Inhibition: PF-04979064 inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). Inhibition of mTORC1 blocks the phosphorylation of its key substrates, p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to a shutdown of protein synthesis and cell growth. Inhibition of mTORC2 directly prevents the phosphorylation of AKT at serine 473, a crucial step for its full activation.
The concerted inhibition of these targets results in a potent blockade of the entire signaling cascade, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[4][5]
Figure 1: The PI3K/AKT/mTOR signaling pathway and points of inhibition by PF-04979064.
Quantitative Data Summary
PF-04979064 demonstrates high potency against its target kinases and cellular models. The following table summarizes key inhibitory constants.
| Target | Parameter | Value | Reference |
| PI3Kα | Ki | 0.13 nM | [1] |
| PI3Kγ | Ki | 0.111 nM | [1] |
| PI3Kδ | Ki | 0.122 nM | [1] |
| mTOR | Ki | 1.42 nM | [1] |
| BT-20 Cells | IC50 | 9.1 nM | [1] |
| AGS Cells | IC50 | Varies | [4] |
| HGC-27 Cells | IC50 | Varies | [4] |
Detailed Experimental Protocols
Preparation of PF-04979064 Stock Solution
Causality: Small molecule inhibitors are typically insoluble in aqueous media. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can dissolve a wide range of organic compounds, making it the standard choice for preparing high-concentration stock solutions for cell culture use. Aliquoting is crucial to prevent degradation from repeated freeze-thaw cycles.
Materials:
-
PF-04979064 powder (Molecular Weight: ~446.5 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate Amount: To prepare a 10 mM stock solution, dissolve 4.465 mg of PF-04979064 in 1 mL of DMSO. Adjust volumes as needed based on the amount of powder.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the PF-04979064 powder.
-
Mix Thoroughly: Vortex or sonicate the solution until the powder is completely dissolved.[2] A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability (months to years).[6]
General Protocol for Cell Treatment
Causality: The goal of a cell-based assay is to determine the biological effect of the compound. This requires careful cell handling, accurate dilution of the inhibitor, and appropriate controls. A dose-response curve is essential for determining the concentration at which the compound elicits a half-maximal inhibitory effect (IC50), a key measure of its potency.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium, pre-warmed to 37°C
-
10 mM PF-04979064 stock solution
-
Sterile multi-well plates (e.g., 96-well for proliferation assays, 6-well for Western blotting)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into multi-well plates at a predetermined density. The optimal density depends on the cell line's growth rate and the assay duration and should be determined empirically to ensure cells are in an exponential growth phase at the end of the experiment.
-
Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM PF-04979064 stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[2] Always include a "vehicle control" group treated with the same final concentration of DMSO as the highest drug concentration group.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the cells.
-
Add the medium containing the various concentrations of PF-04979064 (and the vehicle control) to the appropriate wells.
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
-
-
Endpoint Analysis:
-
Proliferation/Viability Assays (e.g., MTT, WST-1, CellTiter-Glo®): Follow the manufacturer's protocol to measure cell viability.
-
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V/PI staining): Harvest cells and perform the assay according to the manufacturer's instructions to quantify apoptotic cell death.
-
Western Blot Analysis: Lyse the cells, quantify protein concentration, and perform SDS-PAGE and immunoblotting to probe for key pathway proteins (e.g., p-AKT, p-S6K, total AKT, total S6K, and a loading control like β-actin or GAPDH) to confirm on-target pathway inhibition.
-
Figure 2: General experimental workflow for assessing the effects of PF-04979064 in cell culture.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No observable effect | Compound inactivity; incorrect concentration; cell line is resistant. | Verify compound integrity. Test a wider, higher concentration range. Confirm pathway activation in your cell line at baseline. |
| High variability between replicates | Inconsistent cell seeding; pipetting errors; edge effects in plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of a 96-well plate. |
| Vehicle control shows cytotoxicity | DMSO concentration is too high. | Ensure the final DMSO concentration is ≤ 0.1%. Perform a DMSO dose-response curve to determine the tolerance of your specific cell line. |
| Precipitate in media | Compound has low solubility in aqueous media. | Prepare fresh working dilutions from stock just before use. Do not store diluted compound in media for extended periods. |
References
-
Li, Y., et al. (2024). Dual PI3K/mTOR inhibitor PF-04979064 regulates tumor growth in gastric cancer and enhances drug sensitivity of gastric cancer cells to 5-FU. Biomedicine & Pharmacotherapy, 170, 116086. [Link]
-
Harvard Stem Cell Institute. (n.d.). Protocols | HSCI iPS Core Facility. Retrieved from Harvard University. [Link]
-
Captivate Bio. (n.d.). Introduction to ROCK inhibitors for hPSC culture. Retrieved from Captivate Bio. [Link]
-
Allen Cell Discussion Forum. (2018). When should I use ROCK inhibitor?. Retrieved from Allen Cell Discussion Forum. [Link]
-
Cheng, H., et al. (2016). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. ACS Medicinal Chemistry Letters. [Link]
-
Kurosawa, H., et al. (2014). Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture. Journal of Bioscience and Bioengineering, 117(3), 346-352. [Link]
-
Ghaffari, A., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(11), 5891-5908. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-04979064 | mTOR | PI3K | TargetMol [targetmol.com]
- 3. figshare.com [figshare.com]
- 4. Dual PI3K/mTOR inhibitor PF-04979064 regulates tumor growth in gastric cancer and enhances drug sensitivity of gastric cancer cells to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. PF-04979064 | PI3K/mTOR inhibitor | CAS 1220699-06-8 | Sun-shinechem [sun-shinechem.com]
Application Notes and Protocols: Characterizing 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide as a Potential IDO1 Inhibitor
Authored by: Your Senior Application Scientist
Introduction: Targeting the IDO1 Pathway in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein and a high-interest target for cancer immunotherapy.[1][2] IDO1 is a heme-containing, intracellular enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into a series of metabolites collectively known as kynurenines.[2][3][4][5] In the tumor microenvironment (TME), the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive events: the depletion of tryptophan, which is vital for T-cell proliferation, and the accumulation of kynurenine, which actively promotes T-cell apoptosis and the differentiation of regulatory T-cells (Tregs).[6][7][8] This metabolic shift effectively shields the tumor from immune-mediated destruction.[9][10]
The development of small-molecule inhibitors that block the catalytic activity of IDO1 is a promising strategy to restore anti-tumor immunity.[1][6] The chemical scaffold of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide presents features suggestive of a candidate for interaction with enzymatic active sites, making it a compound of interest for evaluation as an IDO1 inhibitor. This document provides a comprehensive guide for researchers to characterize the inhibitory potential of this compound using established and robust biochemical and cell-based assays.
Scientific Foundation: The IDO1-Kynurenine Axis and Immune Evasion
The rationale for targeting IDO1 is grounded in its profound impact on the adaptive immune response. Pro-inflammatory cytokines, particularly interferon-gamma (IFNγ), strongly upregulate IDO1 expression in various cancers.[11] Activated IDO1 then catabolizes tryptophan. This process has a dual effect on effector T-cells:
-
Tryptophan Starvation: T-cells are highly sensitive to local tryptophan concentrations. Depletion of this essential amino acid activates the general control non-derepressible 2 (GCN2) stress-kinase pathway, leading to cell cycle arrest and anergy.[7]
-
Kynurenine-Mediated Suppression: The resulting metabolites, especially kynurenine, act as signaling molecules. Kynurenine is an agonist for the aryl hydrocarbon receptor (AhR), a transcription factor that, upon activation, drives the differentiation of naïve T-cells into immunosuppressive Tregs and suppresses the activity of natural killer (NK) cells.[6][7]
By inhibiting IDO1, a candidate molecule like this compound could potentially reverse these effects, restoring local tryptophan levels and preventing the generation of immunosuppressive kynurenines, thereby enhancing the efficacy of the anti-tumor immune response.
Visualizing the IDO1 Pathway and Inhibition Strategy
The following diagram illustrates the central role of IDO1 in tumor immune evasion and the point of intervention for a potential inhibitor.
Caption: Workflow for the cell-based IDO1 inhibition assay.
Detailed Protocol
-
Cell Culture and Plating:
-
Culture SKOV-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well flat-bottom plate at a density of 3 x 10⁴ cells per well in 100 µL of medium. [12]Allow cells to attach overnight at 37°C, 5% CO₂.
-
-
IDO1 Induction and Compound Treatment:
-
The next day, add 50 µL of medium containing IFNγ to achieve a final concentration of 100 ng/mL to induce IDO1 expression. For negative control wells, add 50 µL of medium without IFNγ. [12] * Incubate for 24 hours.
-
Prepare 4X final concentrations of the test compound and positive control (Epacadostat) serial dilutions in culture medium.
-
Remove the old medium and add 150 µL of fresh medium. Add 50 µL of the 4X compound dilutions to the respective wells (final DMSO concentration should be ≤ 0.5%).
-
Incubate for an additional 48 hours.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 120 µL of the cell culture supernatant from each well.
-
Perform the kynurenine detection as described in the cell-free assay (Steps 2.5 - 2.8), starting with the TCA addition to the collected supernatant.
-
-
Cell Viability Assay (Mandatory):
-
To the remaining cells in the plate, add fresh medium and perform a standard viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's protocol. This is critical to identify cytotoxic compounds that would otherwise appear as false positives. [12]
-
Data Analysis
-
Calculate the IC₅₀ for kynurenine production as described for the cell-free assay.
-
Calculate the CC₅₀ (50% cytotoxic concentration) from the cell viability data.
-
A desirable candidate will have a potent IC₅₀ for IDO1 inhibition and a much higher (or no) CC₅₀, indicating a good therapeutic window.
| Parameter | Test Compound | Epacadostat (Control) |
| Cellular IC₅₀ (nM) | To be determined | ~15 nM |
| CC₅₀ (µM) | To be determined | > 10 µM |
Table 2: Expected Data Summary for Cell-Based Assay. The IC₅₀ for Epacadostat is based on literature values in SKOV-3 cells. [12][13]
Conclusion and Forward Path
These application notes provide a robust framework for the initial characterization of this compound as a potential IDO1 inhibitor. A positive result, particularly a low nanomolar IC₅₀ in the cell-based assay coupled with low cytotoxicity, would establish this compound as a promising lead for further preclinical development in the field of immuno-oncology. Subsequent studies could involve assessing its effect on T-cell proliferation in co-culture assays and evaluation in in vivo tumor models. [10][12]
References
-
Zhai, L., et al. (2015). Indoleamine 2, 3-dioxygenase 1 is a new therapeutic target for colorectal cancer. Oncotarget, 6(34), 36514–36525. [Link]
-
Panfili, E., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology, 14, 1146313. [Link]
-
Mullins, I. M., et al. (2022). Mechanism Found for IDO1 Inhibitor Evasion. Cancer Discovery, 12(7), OF3. [Link]
-
Cheong, J. E., & Sun, L. (2018). Targeting the IDO1/TDO2-KYN-AHR Pathway for Cancer Immunotherapy - Challenges and Opportunities. Trends in pharmacological sciences, 39(3), 307–325. [Link]
-
Zec, K., et al. (2021). The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinopathies. International Journal of Molecular Sciences, 22(19), 10738. [Link]
-
Chester, C., et al. (2016). The Kynurenine Pathway Is a Double-Edged Sword in Immune-Privileged Sites and in Cancer: Implications for Immunotherapy. Frontiers in Immunology, 7, 425. [Link]
-
Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. [Link]
-
Max Planck Institute of Molecular Physiology. (2021). Newly discovered molecules accelerate the removal of immune-modulating enzyme. Press Release. [Link]
-
Newman, J. H., et al. (2021). Immunosuppressive metabolites in tumoral immune evasion: redundancies, clinical efforts, and pathways forward. Journal for ImmunoTherapy of Cancer, 9(10), e003293. [Link])
-
Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncotarget, 7(42), 68417–68433. [Link]
-
Hornyák, L., et al. (2018). What May Constrain the Success of Indoleamine 2,3-Dioxygenase 1 Inhibitors in Cancer Immunotherapy? Frontiers in Immunology, 9, 1825. [Link]
-
Kudo, T., & Boyd, C. A. R. (2020). Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies. Frontiers in Immunology, 11, 1378. [Link]
-
Sordillo, P. P., & Sordillo, L. A. (2017). The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity. Vaccines, 5(1), 6. [Link])
-
Zhai, L., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 1032812. [Link])
-
Li, F., et al. (2021). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology, 12, 777262. [Link])
-
Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link])
-
Max Planck Institute of Molecular Physiology. (2026). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Press Release. [Link])
-
Zhang, Y., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 8, 601. [Link])
-
Odunsi, K., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie International Edition, 60(19), 9869-9876. [Link])
-
Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed. [Link])
-
Immusmol. (2015). The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors. [Link])
-
Uyttenhove, C., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 595, 159-173. [Link])
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Catalog # 72021. [Link])
-
Richards, T., & Brin, E. (2018). Cell based kynurenine assay. After IDO1 induction with IFNγ SKOV-3... ResearchGate. [Link])
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit (384). Catalog # 72034. [Link])
-
Röhrig, U. F., et al. (2016). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 59(24), 10849–10867. [Link])
-
Malinowska, J., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 10(1), 16298. [Link])
Sources
- 1. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 2. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 3. The Kynurenine Pathway Is a Double-Edged Sword in Immune-Privileged Sites and in Cancer: Implications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 6. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What May Constrain the Success of Indoleamine 2,3-Dioxygenase 1 Inhibitors in Cancer Immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. news-medical.net [news-medical.net]
- 11. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"analytical methods for 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide detection"
Application Note & Protocol Guide
Topic: Analytical Methods for the Detection of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a molecule of interest that incorporates two key functional moieties: a sulfonamide group and a cyclic imine (3,4-dihydro-2H-pyrrol-5-yl) group. The sulfonamide functional group is a cornerstone in medicinal chemistry, while the pyrroline ring presents unique analytical challenges and opportunities.[1][2] Accurate and precise quantification of this compound is critical for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical manufacturing. This document provides a comprehensive guide to the development and validation of analytical methods for this analyte, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The methodologies outlined below are grounded in established principles for the analysis of sulfonamides and heterocyclic amines, ensuring robustness and reliability.[3][4][5][6] All validation procedures are designed to meet the rigorous standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10]
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible, robust, and cost-effective technique for the quantification of analytes with a suitable chromophore.[11][12] The aromatic ring and conjugated system in this compound allow for sensitive UV detection.
Scientific Rationale for Method Development
The selection of chromatographic conditions is paramount for achieving optimal separation and peak shape. A reverse-phase C18 column is proposed as the primary choice due to its versatility and effectiveness in retaining moderately polar compounds like the target analyte. The mobile phase composition, a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol), is critical for controlling retention and selectivity. The pH of the aqueous phase will influence the ionization state of the primary amine on the benzenesulfonamide moiety and the cyclic imine, thereby affecting retention time and peak symmetry. An acidic mobile phase is often preferred for amine-containing compounds to ensure consistent protonation and minimize peak tailing.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantitative analysis.
Detailed Protocol: HPLC-UV Method
1.3.1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (or other suitable buffer components)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
1.3.2. Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV/DAD Detector |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 5% B to 95% B over 15 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) at 254 nm or λmax |
1.3.3. Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the working stock solution with the initial mobile phase.
-
Sample Preparation: Dissolve the sample matrix containing the analyte in a suitable solvent. If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. The final dilution should be made in the initial mobile phase.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, providing excellent specificity through precursor-to-product ion transitions.[4][13]
Scientific Rationale for Method Development
The analyte contains basic nitrogen atoms, making it highly amenable to positive ion electrospray ionization (ESI+). The mobile phase conditions are similar to HPLC-UV but with the added constraint of using volatile buffers (e.g., formic acid, ammonium formate, or ammonium acetate) to ensure compatibility with the mass spectrometer.[14] A fast gradient is often employed to reduce run times, which is possible due to the high specificity of the MS/MS detection. The selection of Multiple Reaction Monitoring (MRM) transitions is crucial for quantification and confirmation.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantitative analysis.
Detailed Protocol: LC-MS/MS Method
2.3.1. Materials and Reagents
-
As per HPLC method, but using LC-MS grade solvents and additives (e.g., formic acid, ammonium formate).
-
A suitable stable isotope-labeled internal standard (SIL-IS), if available.
2.3.2. Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system for fast gradients |
| Column | C18 or HILIC (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 2% B to 98% B over 3 minutes, hold for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Key MS Parameters | Capillary Voltage, Cone Voltage, Gas Flows (Optimize) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
2.3.3. MS/MS Parameter Optimization
-
Direct Infusion: Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer to determine the precursor ion, which will be the protonated molecule [M+H]⁺.
-
Product Ion Scan: Perform a product ion scan on the selected precursor ion to identify stable, high-intensity fragment ions.
-
MRM Transition Selection: Select at least two MRM transitions for each analyte. The most intense transition is used for quantification (quantifier), and a second transition is used for confirmation (qualifier).
-
Collision Energy Optimization: Optimize the collision energy for each MRM transition to maximize the product ion signal.
Part 3: Method Validation
A comprehensive validation of the chosen analytical method is required to ensure its suitability for the intended purpose.[10] The validation should be performed according to ICH Q2(R1) guidelines.[7][9][15]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No significant interference at the analyte's retention time. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery experiments. | 98.0% - 102.0% recovery for drug substance. |
| Precision | The degree of scatter between a series of measurements. Includes repeatability and intermediate precision. | RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits. |
Validation Protocol Logic
Caption: Logical flow of analytical method validation.
Conclusion
The analytical methods presented provide a robust framework for the reliable detection and quantification of this compound. The HPLC-UV method offers a dependable and accessible approach for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity for challenging applications and low-level quantification. Adherence to the described protocols and a thorough validation based on ICH guidelines will ensure that the data generated is accurate, precise, and fit for purpose in a regulated research and development environment.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
- Quality Guidelines. International Council for Harmonisation. [URL: https://www.ich.org/page/quality-guidelines]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [URL: https://starodub.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
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Application Note: Quantitative Bioanalysis of Dihydro-Sulfonamide X by LC-MS/MS in Human Plasma
Abstract
This application note details a robust, high-throughput method for the sensitive and selective quantification of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide (referred to herein as Dihydro-Sulfonamide X) in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by rapid chromatographic separation using reversed-phase UPLC and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and demonstrates excellent linearity, accuracy, precision, and selectivity, making it suitable for regulated bioanalysis in clinical and preclinical drug development.[1][2][3]
Introduction
This compound (Dihydro-Sulfonamide X) is a novel sulfonamide-containing compound under investigation. As with any potential therapeutic agent, a reliable and validated bioanalytical method is essential for characterizing its pharmacokinetic (PK) profile. Tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[4]
The core principle of LC-MS/MS quantification involves the physical separation of the analyte from matrix components via liquid chromatography, followed by ionization and mass-based detection.[4] Electrospray ionization (ESI) is a 'soft ionization' technique ideal for this purpose, as it efficiently generates charged molecular ions from analytes like Dihydro-Sulfonamide X with minimal fragmentation, preserving the parent molecule for selective mass analysis.[5][6] The triple quadrupole mass spectrometer then isolates the parent ion (precursor ion), fragments it in a collision cell, and detects a specific fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte's structure, providing exceptional selectivity and minimizing interference from the complex biological matrix.
This note provides a comprehensive protocol, explaining the rationale behind each step, from sample preparation to data acquisition, to ensure researchers can confidently implement this method.
Experimental
Materials and Reagents
-
Analyte: Dihydro-Sulfonamide X (MW: 255.32 g/mol )
-
Internal Standard (IS): Dihydro-Sulfonamide X-¹³C₆ (MW: 261.32 g/mol )
-
Control Matrix: Human Plasma (K₂EDTA)
-
Reagents: Acetonitrile (LC-MS Grade), Formic Acid (99%), Ultrapure Water.
Scientist's Note (Expertise & Experience): The choice of a stable isotope-labeled (SIL) internal standard is critical for robust bioanalysis. A SIL-IS behaves nearly identically to the analyte during sample preparation and ionization but is distinguishable by mass.[4] This co-eluting property allows it to compensate for variability in extraction recovery and matrix-induced ion suppression or enhancement, leading to superior accuracy and precision.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is selected for its simplicity, speed, and suitability for high-throughput workflows.[7][8][9] Acetonitrile is an effective precipitating agent that efficiently removes the majority of plasma proteins while ensuring the analyte remains soluble in the supernatant.[7][10]
Protocol:
-
Aliquot 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in 50% Acetonitrile).
-
Add 150 µL of cold Acetonitrile containing 0.1% formic acid. (This represents a 3:1 solvent-to-plasma ratio).
-
Vortex mix for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate.
-
Dilute with 100 µL of ultrapure water containing 0.1% formic acid to reduce the organic content of the injection sample, ensuring good peak shape on the reversed-phase column.
-
Seal the plate and place it in the autosampler for analysis.
Alternative Method Consideration: For assays requiring lower limits of quantification or for analytes that suffer from significant matrix effects, Solid Phase Extraction (SPE) is a more powerful cleanup technique.[11][12][13] SPE can provide a cleaner extract by selectively retaining the analyte on a sorbent while matrix interferences are washed away, though it involves a more complex and time-consuming workflow.[11][12]
Caption: Detailed step-by-step protein precipitation workflow.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate |
Scientist's Note (Expertise & Experience): A C18 column is chosen for its hydrophobic stationary phase, which is ideal for retaining small molecules like Dihydro-Sulfonamide X. The acidic mobile phase (0.1% formic acid) serves a dual purpose: it ensures the analyte, which contains basic amine groups, is protonated for optimal retention and peak shape, and it facilitates efficient ionization in the ESI source.[14] A fast gradient is employed to ensure high throughput.
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 450 °C |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Dihydro-Sulfonamide X | 256.1 | 173.1 | 50 | 22 | Quantifier |
| Dihydro-Sulfonamide X | 256.1 | 156.1 | 50 | 28 | Qualifier |
| Dihydro-Sulfonamide X-¹³C₆ (IS) | 262.1 | 179.1 | 50 | 22 | Internal Std |
Scientist's Note (Trustworthiness): The use of two MRM transitions (a quantifier and a qualifier) for the analyte enhances the certainty of identification. The ratio of the qualifier to quantifier peak areas should remain constant across all samples. Any significant deviation in this ratio in an unknown sample compared to a calibration standard could indicate a co-eluting interference, flagging the result for further investigation. This is a key principle for ensuring method selectivity.
Results and Discussion
Method Validation
The method was validated following the FDA Guidance for Industry on Bioanalytical Method Validation.[2][3] Key validation parameters are summarized below.
-
Linearity: The calibration curve was linear over the range of 1.0 to 1000 ng/mL in human plasma. A correlation coefficient (r²) of >0.998 was consistently achieved using a weighted (1/x²) linear regression.
-
Accuracy and Precision: Inter- and intra-assay accuracy and precision were evaluated using Quality Control (QC) samples at four concentration levels: LLOQ (1 ng/mL), Low (3 ng/mL), Medium (100 ng/mL), and High (800 ng/mL). All results were within the acceptable limits of ±15% (±20% at LLOQ) of the nominal concentration.
Table 4: Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1.0 | 8.5% | +4.2% | 11.2% | +6.1% |
| Low | 3.0 | 6.1% | -2.5% | 7.8% | -1.3% |
| Mid | 100 | 4.2% | +1.8% | 5.1% | +2.4% |
| High | 800 | 3.8% | -0.9% | 4.5% | -0.2% |
-
Selectivity and Matrix Effect: Selectivity was assessed by analyzing blank plasma from six different donors. No significant interfering peaks were observed at the retention times of the analyte or IS. The matrix factor was evaluated and found to be consistent across all lots, with a coefficient of variation of <15%, indicating no significant or variable ion suppression or enhancement.
-
Recovery: The extraction recovery of Dihydro-Sulfonamide X from human plasma was determined to be consistent and reproducible across the QC levels, averaging approximately 85%.
Overall Workflow
The entire analytical process is designed for efficiency and robustness, from sample receipt to final data reporting.
Caption: High-level overview of the complete bioanalytical process.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Dihydro-Sulfonamide X in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it well-suited for supporting pharmacokinetic studies in a regulated drug development environment. The method meets the stringent requirements for bioanalytical method validation as set forth by regulatory agencies.
References
-
Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. [Link]
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, T. K. C., Law, L. K., Lee, C. K., & To, K. K. W. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. [Link]
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Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
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U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]
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Application Notes & Protocols: In Vivo Administration of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide in Animal Models
Executive Summary
This document provides a comprehensive guide for the preclinical in vivo evaluation of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide, a novel benzenesulfonamide derivative. Due to its structural features, particularly the cyclic amidine moiety within the dihydropyrrole ring, this compound is postulated to function as a nitric oxide synthase (NOS) inhibitor. Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, inflammation, and neurotransmission.[1] Dysregulation of the NO pathway is implicated in conditions such as sepsis, hypertension, and acute lung injury.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind protocol design, formulation strategies, and the selection of appropriate animal models. By integrating established pharmacological principles with detailed, actionable protocols, this document aims to ensure scientific rigor, promote animal welfare, and facilitate the generation of reproducible and translatable data.
Compound Profile & Postulated Mechanism of Action
Chemical Identity
-
Compound Name: this compound
-
Key Structural Features:
-
Benzenesulfonamide Core: A common scaffold in medicinal chemistry with a wide range of biological activities.[4][6]
-
3,4-dihydro-2H-pyrrol-5-yl Group: Contains a cyclic amidine functionality, which is a key structural motif in many known inhibitors of nitric oxide synthase, mimicking the guanidino group of the natural substrate, L-arginine.
-
Physicochemical Properties (To Be Determined Empirically)
The successful in vivo administration of any novel compound is contingent upon a thorough understanding of its physicochemical properties.[7][8] Before initiating animal studies, it is imperative to characterize the compound's solubility, stability, pKa, and lipophilicity. These parameters will dictate the choice of vehicle, administration route, and potential for bioavailability.
Table 1: Template for Characterization of Physicochemical Properties
| Parameter | Recommended Solvent/System | Purpose |
|---|---|---|
| Aqueous Solubility | pH 7.4 Phosphate-Buffered Saline (PBS) | Determines suitability for simple aqueous formulations. |
| Solubility in Vehicles | DMSO, Ethanol, PEG 400, Saline | Identifies appropriate solvents for creating a stable dosing solution. |
| LogP/LogD | Octanol/Water Partition | Predicts membrane permeability and potential for oral absorption. |
| Stability | In selected vehicle at RT and 4°C | Ensures compound integrity during the course of the experiment. |
| pKa | Aqueous Titration | Predicts the ionization state at physiological pH, affecting solubility and target interaction. |
Postulated Mechanism of Action: Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide is synthesized by three main isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[9] All three isoforms convert L-arginine to L-citrulline, producing NO in the process. We hypothesize that this compound acts as a competitive inhibitor of these enzymes.
The overproduction of NO, particularly by iNOS during inflammatory states like sepsis, leads to profound vasodilation, hypotension, and tissue damage.[2] Conversely, chronic inhibition of eNOS can induce hypertension and renal damage.[1] Therefore, understanding the isoform selectivity of the compound is a critical future step, but initial in vivo studies can proceed in models where general NOS inhibition is expected to produce a measurable effect.
Caption: Postulated inhibition of the Nitric Oxide (NO) signaling pathway.
Pre-Administration & Study Design Considerations
Animal Model Selection
The choice of animal model is crucial and must be directly relevant to the compound's hypothesized mechanism of action.[10] For a putative NOS inhibitor, several well-established models are appropriate.
-
Sepsis/Endotoxemia Model:
-
Rationale: Sepsis is characterized by a massive upregulation of iNOS, leading to systemic hypotension.[2] A NOS inhibitor is expected to counteract this effect.
-
Method: Administration of lipopolysaccharide (LPS) via intraperitoneal (IP) injection in mice or rats.
-
Key Endpoints: Mean arterial pressure (MAP), heart rate, plasma nitrate/nitrite levels, cytokine profiling (e.g., TNF-α, IL-6).
-
-
Chronic NOS Inhibition-Induced Hypertension Model:
-
Rationale: Chronic administration of a non-selective NOS inhibitor like L-NAME in drinking water induces sustained hypertension and renal damage.[1] This model can be used to study the long-term effects of the test compound or its potential to modulate this pathway.
-
Method: Daily administration of the compound to normotensive animals (e.g., Wistar rats) for several weeks.
-
Key Endpoints: Systolic blood pressure (measured by tail-cuff), renal function markers (BUN, creatinine), histopathology of the kidney.
-
-
Acute Lung Injury (ALI) Model:
-
Rationale: NO plays a significant role in the pulmonary dysfunction associated with ALI.[3] Inhibition of NOS has been shown to ameliorate the severity of lung injury in ovine models.[3]
-
Method: Intratracheal instillation of an insulting agent (e.g., bleomycin or LPS) or a two-hit model like burn and smoke inhalation.[3]
-
Key Endpoints: Pulmonary gas exchange, lung compliance, pulmonary edema (wet/dry weight ratio), inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF).
-
Ethical Considerations & Regulatory Compliance
All procedures involving laboratory animals must be reviewed and approved by the institution's Institutional Animal Care and Use Committee (IACUC).[7] Protocols should be designed to minimize pain and distress, using the principles of the 3Rs (Replacement, Reduction, Refinement). This includes defining clear humane endpoints for animals that show signs of severe toxicity.[8]
Formulation and Vehicle Selection
For a novel compound with unknown solubility, a stepwise approach to vehicle selection is recommended. All parenteral solutions must be sterile, near physiological pH (7.2-7.4), and iso-osmolar to prevent injection site irritation and ensure physiological compatibility.[7][11]
-
Step 1 (Aqueous): Attempt to dissolve the compound in sterile 0.9% saline or PBS. This is the ideal vehicle as it is physiologically inert.
-
Step 2 (Co-solvents): If insoluble in aqueous media, use a co-solvent system. A common formulation is 10% DMSO, 40% PEG 400, 50% Saline.
-
Causality: DMSO is a strong solvent but can have its own biological effects. Its concentration should be kept to a minimum (ideally ≤10%). PEG 400 aids in solubility and is generally well-tolerated.
-
-
Step 3 (Suspensions): For oral administration, if the compound is poorly soluble, a homogenous suspension can be prepared using vehicles like 0.5% carboxymethylcellulose (CMC) or 1% Tween 80 in water.
-
Validation: The final formulation must be visually inspected for precipitation.[10] It should be prepared fresh daily unless stability data demonstrates otherwise.[10] A vehicle-only control group is mandatory in all experiments to account for any effects of the solvent mixture.
Detailed In Vivo Administration Protocols
The following are generalized protocols. Specific volumes and needle sizes should be adjusted based on the species and body weight. All personnel must be thoroughly trained in these techniques.[11]
Table 2: Recommended Maximum Administration Volumes in Rodents
| Route | Mouse (10 mL/kg) | Rat (5 mL/kg) |
|---|---|---|
| Intravenous (IV) | 0.2 mL / 20g mouse | 0.5 mL / 100g rat |
| Intraperitoneal (IP) | 0.2 mL / 20g mouse | 0.5 mL / 100g rat |
| Oral Gavage (PO) | 0.2 mL / 20g mouse | 0.5 mL / 100g rat |
Source: Adapted from institutional animal care guidelines.[7][10]
Protocol: Intravenous (IV) Injection (Tail Vein)
-
Objective: To achieve rapid and complete bioavailability of the compound.
-
Materials:
-
Compound formulation (sterile, filtered through a 0.22 µm filter).
-
Appropriate restraining device for mice or rats.
-
Heat lamp (optional, for vasodilation).
-
27-30 gauge needles with 1 mL syringes.
-
70% ethanol swabs.
-
-
Procedure:
-
Place the animal in the restraining device.
-
Warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible.
-
Swab the tail with 70% ethanol.
-
Load the syringe with the correct dose volume and remove all air bubbles.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Slowly inject the formulation. Observe for any swelling (blebbing), which indicates an unsuccessful injection. If this occurs, withdraw the needle and attempt in a more proximal location or the other vein.
-
Once the injection is complete, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor for any immediate adverse reactions.[10]
-
Protocol: Intraperitoneal (IP) Injection
-
Objective: Systemic administration for compounds that may be irritating to veins or when IV access is difficult. Absorption is slower than IV but generally faster than subcutaneous.
-
Materials:
-
Compound formulation (sterile).
-
25-27 gauge needles with 1 mL syringes.
-
-
Procedure:
-
Securely restrain the animal, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the bladder or cecum.[10]
-
Insert the needle at a 30-45 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If fluid or blood enters the syringe, withdraw and re-insert at a different location.
-
Inject the dose smoothly.
-
Withdraw the needle, return the animal to its cage, and monitor.[11]
-
Protocol: Oral Gavage (PO)
-
Objective: To administer a precise oral dose, bypassing taste preference issues that may occur with formulation in food or water.
-
Materials:
-
Compound formulation (solution or homogenous suspension).
-
Appropriate size flexible or rigid gavage needle (e.g., 20-gauge, 1.5-inch for mice).[10]
-
Syringe.
-
-
Procedure:
-
Gently but firmly restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Fill the syringe with the correct dose volume.
-
With the animal's head tilted slightly upwards, insert the gavage needle into the mouth, allowing the animal to swallow the tip.
-
Gently advance the needle down the esophagus to the pre-measured depth. There should be no resistance; if there is, you may be in the trachea. Withdraw immediately and restart.
-
Slowly administer the dose.
-
Carefully remove the gavage needle and return the animal to its cage.
-
Monitor for signs of respiratory distress, which could indicate accidental administration into the lungs.[10]
-
Caption: General workflow for in vivo evaluation of a novel compound.
Post-Administration Monitoring & Troubleshooting
Monitoring for Adverse Effects
Following administration, animals must be closely monitored for any adverse effects.[7][8] This includes, but is not limited to:
-
Changes in posture or ambulation.
-
Changes in food and water intake.
-
Rapid weight loss (>15-20% of baseline).
-
Labored breathing or seizures.
-
Injection site inflammation or necrosis.
Observations should be documented, and veterinary staff should be consulted if unexpected adverse events occur.
Troubleshooting Common Issues
-
Issue: Compound precipitates out of solution during injection.
-
Cause: Poor solubility, temperature change, or pH shift.
-
Solution: Re-evaluate the formulation. Consider a different co-solvent system, sonication, or preparing a micronized suspension for PO or IP routes. Perform stability tests on the benchtop to mimic experimental conditions.
-
-
Issue: High variability in experimental results.
-
Cause: Inconsistent dosing technique, instability of the formulation, or significant inter-animal metabolic differences.
-
Solution: Ensure all personnel are proficient in the administration technique. Prepare the formulation fresh for each experiment. Increase the number of animals per group to improve statistical power.
-
-
Issue: No observable effect at the tested doses.
-
Cause: Insufficient dose, poor bioavailability via the chosen route, rapid metabolism/clearance, or the compound is not active against the target.
-
Solution: Conduct a dose-escalation study. If administered orally, consider IV or IP administration to bypass first-pass metabolism. Perform pharmacokinetic studies to determine the compound's half-life and exposure (AUC).
-
References
-
Redl, H., et al. (1995). Use of nitric oxide synthase inhibitors in animal models of sepsis. PubMed. Retrieved from [Link]
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MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual. Retrieved from [Link]
- Alves, R. R., et al. (2021). Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. Google Patents.
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Letourneau, S., et al. (2022). Effect of Nitric Oxide Pathway Inhibition on the Evolution of Anaphylactic Shock in Animal Models: A Systematic Review. MDPI. Retrieved from [Link]
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Boston University IACUC. (2021). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. Retrieved from [Link]
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Murakami, K., et al. (2002). Inhibition of neuronal nitric oxide synthase in ovine model of acute lung injury. PubMed Central. Retrieved from [Link]
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Sultan, A. A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bio-Metal. Retrieved from [Link]
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Ribeiro, M. O., et al. (1998). Chronic Nitric Oxide Inhibition Model Six Years On. PubMed Central. Retrieved from [Link]
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Toutain, P. L., et al. (2024). Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs. PubMed Central. Retrieved from [Link]
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University of Mississippi IACUC. (n.d.). Guideline for the Use of Novel Compound in Animals. University of Mississippi. Retrieved from [Link]
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SlideShare. (2016). Sulfonamides and Sulfonamide Combinations Use in Animals.pptx. SlideShare. Retrieved from [Link]
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European Food Safety Authority. (2022). Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 11: Sulfonamides. National Institutes of Health. Retrieved from [Link]
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Li, G., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health. Retrieved from [Link]
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Li, G., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. Retrieved from [Link]
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Onwuchekwa, E. S., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed Central. Retrieved from [Link]
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ResearchGate. (2022). New carboxamides bearing benzenesulphonamides: Synthesis, molecular docking and pharmacological properties. ResearchGate. Retrieved from [Link]
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Havránková, M., et al. (2022). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. National Institutes of Health. Retrieved from [Link]
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Boyadzhieva, S. S., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Retrieved from [Link]
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ResearchGate. (2020). Bioactive and natural products bearing the 5‐amino‐3,4‐dihydro‐2H‐pyrrole‐2‐carboxylic acid unit. ResearchGate. Retrieved from [Link]
-
Ceran, H., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. Retrieved from [Link]
-
Asolkar, R. N., et al. (2011). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry. Retrieved from [Link]
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Atamanyuk, D., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. PubMed Central. Retrieved from [Link]
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Application Notes and Protocols: Utilizing Ertugliflozin (PF-04971729) as a Selective Chemical Probe for SGLT2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the use of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide, more commonly known and referred to herein by its investigational name PF-04971729 (Ertugliflozin), as a potent and selective chemical probe for the study of the sodium-dependent glucose cotransporter 2 (SGLT2).[1][2][3] Ertugliflozin is a well-characterized, orally active inhibitor of SGLT2 with a high degree of selectivity over SGLT1, making it an invaluable tool for elucidating the physiological and pathophysiological roles of SGLT2 in various biological systems.[1][4] These application notes will cover the mechanism of action, provide key physicochemical and pharmacological data, and present detailed protocols for its use in both in vitro and in vivo experimental settings.
Introduction: Understanding Ertugliflozin as a Chemical Probe
Ertugliflozin (PF-04971729) is a member of the gliflozin class of drugs, which are instrumental in the management of type 2 diabetes mellitus.[1][4] Its therapeutic effect is derived from its ability to selectively inhibit SGLT2, a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of glucose from the glomerular filtrate.[5] By inhibiting SGLT2, Ertugliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[5]
Beyond its clinical applications, the high potency and selectivity of Ertugliflozin make it an exceptional chemical probe for basic and translational research. Its use allows for the precise dissection of SGLT2-dependent pathways and the exploration of the broader consequences of SGLT2 inhibition in various disease models beyond diabetes, including cardiovascular and renal diseases, and even some cancers.[6]
Key Properties of Ertugliflozin (PF-04971729):
| Property | Value | Reference |
| Synonyms | PF-04971729, MK-8835 | [2] |
| Molecular Formula | C22H25ClO7 | [7] |
| Target | Sodium-dependent glucose cotransporter 2 (SGLT2) | [1][2] |
| IC50 (h-SGLT2) | 0.877 nM | [1][4] |
| Selectivity | >2000-fold for SGLT2 over SGLT1 | [1][4] |
| Primary Metabolic Pathways | Glucuronidation (UGT1A9 and UGT2B7) | [6][7] |
Mechanism of Action: Selective Inhibition of SGLT2
Ertugliflozin acts as a competitive inhibitor of SGLT2. The transporter, located on the apical membrane of the proximal convoluted tubule cells in the kidney, couples the transport of sodium down its electrochemical gradient to the uphill transport of glucose from the tubular fluid into the cell. Ertugliflozin binds to SGLT2, blocking the glucose binding site and thereby preventing glucose reabsorption. This leads to increased urinary glucose excretion.[5]
Caption: Mechanism of Ertugliflozin action on SGLT2 in renal proximal tubule cells.
Experimental Protocols
In Vitro Protocol: Inhibition of SGLT2-mediated Glucose Uptake in a Cell-based Assay
This protocol describes a method to assess the inhibitory activity of Ertugliflozin on SGLT2 in a cell line overexpressing the human SGLT2 transporter.
Materials:
-
Human SGLT2-expressing cells (e.g., CHO or HEK293 stable cell line)
-
Cell culture medium (appropriate for the cell line)
-
Krebs-Ringer-Henseleit (KRH) buffer (supplemented with 2 mM CaCl2 and 1.2 mM MgSO4)
-
Ertugliflozin (PF-04971729) stock solution (e.g., 10 mM in DMSO)
-
[14C]-alpha-methyl-D-glucopyranoside ([14C]-AMG) as a non-metabolizable glucose analog
-
Phloretin (as a non-specific glucose transporter inhibitor)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Seeding: Plate the SGLT2-expressing cells in a suitable multi-well plate (e.g., 24-well or 96-well) and grow to confluency.
-
Preparation of Assay Solutions: Prepare serial dilutions of Ertugliflozin in KRH buffer to achieve the desired final concentrations. Also, prepare a control solution with DMSO vehicle and a solution with a known non-selective inhibitor like Phloretin.
-
Cell Washing: Gently wash the confluent cell monolayers twice with pre-warmed KRH buffer to remove residual culture medium and glucose.
-
Pre-incubation with Inhibitor: Add the prepared Ertugliflozin dilutions or control solutions to the respective wells and pre-incubate the cells for 15-30 minutes at 37°C.
-
Initiation of Glucose Uptake: Add KRH buffer containing [14C]-AMG to each well to initiate the uptake assay. The final concentration of [14C]-AMG should be close to its Km for SGLT2.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C. This incubation time should be within the linear range of glucose uptake.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer containing Phloretin to inhibit further transport.
-
Cell Lysis: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific SGLT2-mediated uptake by subtracting the non-specific uptake (in the presence of a high concentration of Phloretin) from the total uptake. Plot the percentage of inhibition against the logarithm of Ertugliflozin concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for the in vitro SGLT2 inhibition assay.
In Vivo Protocol: Assessment of Glucosuria in a Rodent Model
This protocol outlines a method to evaluate the pharmacodynamic effect of Ertugliflozin by measuring urinary glucose excretion in rats or mice.
Materials:
-
Male Wistar or Sprague-Dawley rats (or a suitable mouse strain)
-
Metabolic cages for urine collection
-
Ertugliflozin (PF-04971729) formulation for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Glucose assay kit
-
Urine collection tubes
Procedure:
-
Acclimatization: Acclimate the animals to the metabolic cages for at least 24 hours before the experiment to minimize stress-related effects. Provide free access to food and water.
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water before dosing.
-
Baseline Urine Collection: Collect urine for a defined period (e.g., 4-8 hours) before dosing to establish baseline glucose excretion.
-
Dosing: Administer Ertugliflozin or vehicle control via oral gavage at the desired dose.
-
Urine Collection: Place the animals back into the metabolic cages and collect urine at specified time intervals (e.g., 0-4, 4-8, 8-24 hours) post-dose.
-
Sample Processing: At the end of each collection period, measure the volume of urine for each animal. Centrifuge the urine samples to remove any precipitates and store the supernatant at -20°C or colder until analysis.
-
Glucose Measurement: Determine the glucose concentration in the urine samples using a validated glucose assay kit.
-
Data Analysis: Calculate the total amount of glucose excreted in the urine for each animal at each time point (glucose concentration × urine volume). Compare the glucose excretion in the Ertugliflozin-treated groups to the vehicle-treated group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.
Troubleshooting and Tips for Success
-
Solubility: Ertugliflozin has limited aqueous solubility. For in vitro studies, a DMSO stock solution is recommended. For in vivo oral dosing, a suspension in a vehicle like 0.5% methylcellulose with a small percentage of Tween 80 can be used to ensure uniform delivery.[1][2]
-
Off-target Effects: While Ertugliflozin is highly selective for SGLT2 over SGLT1, at very high concentrations, some inhibition of SGLT1 may occur. It is crucial to use the lowest effective concentration to maintain selectivity in your experiments.
-
Metabolism: Be aware that Ertugliflozin is metabolized, primarily through glucuronidation.[7][8][9] When interpreting data from in vivo studies, consider the potential contribution of metabolites.
-
In Vivo Considerations: The diuretic effect of SGLT2 inhibitors can lead to changes in plasma volume and electrolyte balance. Monitor animal health closely during in vivo experiments.
Conclusion
Ertugliflozin (PF-04971729) is a powerful and selective chemical probe for investigating the function of SGLT2. Its well-defined mechanism of action and favorable pharmacological properties make it an essential tool for researchers in diabetes, cardiovascular disease, and renal physiology. The protocols provided here offer a starting point for the successful application of this compound in both cell-based and whole-animal studies.
References
-
PF-04971729 (Ertugliflozin)|SGLT inhibitor - DC Chemicals. (n.d.). DC Chemicals. Retrieved January 14, 2026, from [Link]
-
Kalgutkar, A. S., et al. (2011). Preclinical species and human disposition of PF-04971729, a selective inhibitor of the sodium-dependent glucose cotransporter 2 and clinical candidate for the treatment of type 2 diabetes mellitus. Drug Metabolism and Disposition, 39(9), 1609-1619. [Link]
-
ERTUGLIFLOZIN - New Drug Approvals. (2014, February 10). New Drug Approvals. Retrieved January 14, 2026, from [Link]
-
Pandey, A., et al. (2025, January). Exploring the Role of SGLT2 Inhibitors in Cancer: Mechanisms of Action and Therapeutic Opportunities. Cancers. [Link]
-
Miao, Z., et al. (2012). Pharmacokinetics, metabolism, and excretion of the antidiabetic agent ertugliflozin (PF-04971729) in healthy male subjects. Drug Metabolism and Disposition, 40(4), 843-853. [Link]
-
Miao, Z., et al. (2012). Pharmacokinetics, Metabolism and Excretion of the Anti-Diabetic Agent Ertugliflozin (PF-04971729) in Healthy Male Subjects. ResearchGate. [Link]
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- 8. Pharmacokinetics, metabolism, and excretion of the antidiabetic agent ertugliflozin (PF-04971729) in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Handling and Storage of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
Document ID: AN-BNZ-DHP-001 Version: 1.0 Prepared By: Gemini Senior Application Scientist For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the safe handling, storage, and use of the novel research compound 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide. Specific safety data for this molecule is limited; therefore, these protocols are synthesized from an analysis of its constituent functional groups: a primary aromatic amine, a benzenesulfonamide core, and a non-aromatic dihydropyrrole (cyclic imine) heterocycle. The guidelines herein are designed to ensure compound integrity and minimize risk to laboratory personnel by explaining the chemical rationale behind each procedural step.
Structural Analysis and Hazard Identification
The chemical structure of this compound dictates its reactivity, stability, and toxicological profile. A thorough risk assessment must be performed before any handling.
-
Primary Aromatic Amine (-NH₂ on Benzene Ring): This functional group is a structural alert for potential toxicity. Primary aromatic amines as a class are known for hazards including carcinogenicity, mutagenicity, and the ability to be readily absorbed through the skin.[1][2][3] Metabolites of these compounds can be reactive and may induce adverse biological effects. Therefore, dermal contact and inhalation must be strictly avoided.
-
Benzenesulfonamide Core: This is a common and generally stable pharmacophore found in many FDA-approved drugs.[4][5] The primary handling concern is preventing contamination and ensuring the compound's purity for experimental use.
-
3,4-dihydro-2H-pyrrole Moiety (Cyclic Imine): As a non-aromatic heterocycle, this part of the molecule is thermodynamically less stable than its aromatic 1H-pyrrole counterpart.[6][7] This inherent instability makes it susceptible to hydrolysis, oxidation, and isomerization, which are critical factors for storage and solution preparation.[6]
Summary of Physicochemical and Hazard Data
| Property | Value / Information | Rationale & Source |
| IUPAC Name | This compound | Standard chemical nomenclature. |
| CAS Number | 379255-71-7 | Unique chemical identifier.[8] |
| Appearance | Assumed to be a solid (dust/powder). | Typical for small molecule research chemicals.[8] |
| Primary Hazards | Acute Toxicity (Oral): Unclassified. Skin Contact: Potential irritant, sensitizer, and risk of absorption. Eye Contact: Potential irritant. Inhalation: Avoid dust. | Based on general guidelines for aromatic amines and sulfonamides.[8][9] Aromatic amines can be lipid-soluble and readily absorbed through the skin.[2] |
| Chronic Hazards | Potential for mutagenicity or carcinogenicity. | Aromatic amines are a structural class with known carcinogenic members.[1][3][10] This is an assumed risk pending specific toxicological data. |
| Chemical Stability | Susceptible to moisture, light, and strong oxidizing agents. | The dihydropyrrole ring is non-aromatic and prone to degradation.[6] The aromatic amine can be oxidized, especially in the presence of light or air. |
Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
Given the potential hazards, a multi-layered safety approach is mandatory. The following workflow outlines the decision-making process for establishing a safe handling environment.
Caption: Risk assessment workflow for handling novel compounds.
-
Engineering Controls : All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles are required at all times.
-
Hand Protection : Wear two pairs of nitrile gloves. The primary aromatic amine moiety necessitates robust protection against dermal absorption.[2] Change gloves immediately if contamination is suspected.
-
Body Protection : A lab coat must be worn and kept fully fastened.
-
Detailed Protocols
Receiving and Initial Storage Protocol
-
Verification : Upon receipt, confirm the container is sealed and undamaged. Cross-reference the label with the order information.
-
Initial Storage : Place the sealed container in a secondary container.
-
Environment : Store in a cool, dark, and dry location. A desiccator cabinet is strongly recommended to protect the moisture-sensitive dihydropyrrole ring.[8] The storage temperature should be maintained between 2-8°C for long-term stability.
-
Inert Atmosphere : For long-term storage (>6 months), consider transferring the compound into an amber vial under an inert atmosphere (argon or nitrogen) to prevent oxidation of the aromatic amine.
Weighing and Solution Preparation Protocol
Causality : This protocol is designed to mitigate the risks of aerosol generation and degradation during dissolution. The choice of solvent is critical for compound stability.
-
Pre-Equilibration : Allow the container to warm to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Work Area : Perform all steps within a chemical fume hood. Place an anti-static mat on the balance.
-
Aliquotting : Use a dedicated, clean spatula to weigh the desired amount of solid onto anti-static weigh paper. Avoid creating dust.[8]
-
Solvent Selection :
-
Primary Choice : Anhydrous Dimethyl Sulfoxide (DMSO) is recommended for creating stock solutions due to its high solvating power.
-
Aqueous Buffers : Direct dissolution in aqueous buffers is not recommended for stock solutions due to the risk of hydrolysis of the dihydropyrrole moiety. If aqueous solutions are required for an experiment, they should be prepared fresh from a DMSO stock and used immediately.
-
-
Dissolution :
-
Place the weigh paper with the compound into a clean, dry vial.
-
Add the required volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex or sonicate at room temperature until the solid is fully dissolved. Gentle warming (<40°C) may be applied if necessary, but monitor for any color change which could indicate degradation.
-
-
Stock Solution Storage : Store stock solutions in tightly sealed vials at -20°C or -80°C. Use vials with PTFE-lined caps to ensure a tight seal.
Caption: Recommended compound storage and solution preparation hierarchy.
Disposal Protocol
-
Contaminated Materials : All disposable items (gloves, weigh paper, pipette tips) that have come into contact with the compound must be disposed of as hazardous chemical waste.
-
Liquid Waste : Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[11]
-
Decontamination : Wipe down all surfaces, the spatula, and the exterior of the primary container with 70% ethanol after use. Dispose of the wipes as hazardous waste.
References
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
Aromatic Amino Compounds. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Figshare. Available at: [Link]
-
Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. Available at: [Link]
-
Recent Advances in Synthetic Methods for 2 H ‐Pyrroles. ResearchGate. Available at: [Link]
-
Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. PubChem. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
-
Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances. Available at: [Link]
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Application & Protocol Guide: Target Validation for 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
Introduction: Elucidating the Mechanism of a Novel Scaffold
The compound 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide, hereafter designated Cmpd-X , is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a benzenesulfonamide core, suggests a possible interaction with the ATP-binding pocket of protein kinases, a class of enzymes frequently dysregulated in diseases like cancer and inflammatory disorders.[1][2][3] Protein kinases are pivotal regulators of cellular signaling, and their dysfunction is a hallmark of numerous pathologies.[4][5]
However, a chemical structure alone is merely a hypothesis. The critical first step in the preclinical development of Cmpd-X is to rigorously validate its molecular target(s). Target validation is the process of demonstrating that a compound's therapeutic effect is a direct consequence of its interaction with a specific biomolecule.[6] This process is essential for building a robust structure-activity relationship (SAR), predicting clinical efficacy, and minimizing the risk of advancing compounds with misunderstood or off-target mechanisms.[7][8]
This guide provides a comprehensive framework and detailed protocols for researchers to confirm the intracellular target engagement, determine the selectivity, and verify the downstream functional consequences of Cmpd-X binding to its putative target, a hypothetical protein kinase designated herein as "Target-X". The methodologies described are built upon established, gold-standard biophysical and cell-based assays.
The Target Validation Triad: A Strategy for Confidence
A convincing target validation case is not built on a single experiment. It requires orthogonal approaches that, when combined, provide a cohesive and compelling body of evidence. We advocate for a "Target Validation Triad" approach, which addresses three fundamental questions:
-
Target Engagement: Does Cmpd-X physically bind to Target-X in its native cellular environment?
-
Selectivity: How specific is the interaction? Does Cmpd-X bind to other proteins, particularly other kinases, which could lead to off-target effects?
-
Functional Consequence: Does the binding of Cmpd-X to Target-X modulate the kinase's activity and affect its downstream signaling pathway?
The following sections provide detailed application notes and protocols to address each arm of this triad.
Application Note I: Confirming Direct Target Engagement in Intact Cells
Principle: The first and most crucial step is to confirm that Cmpd-X physically interacts with its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct detection of target engagement in intact cells or tissues without the need for labels or modifications to the compound or the protein.[9][10][11] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is thermodynamically more stable and will denature and aggregate at a higher temperature than the unbound protein.[12][13] By heating cell lysates or intact cells treated with Cmpd-X across a temperature gradient, we can measure a shift in the melting temperature (Tm) of Target-X, providing direct evidence of binding.[14]
Protocol 1: Cellular Thermal Shift Assay (CETSA) Workflow
This protocol outlines the determination of a full melting curve for Target-X in the presence and absence of Cmpd-X to identify a thermal shift.
Workflow Visualization:
Caption: CETSA workflow for measuring ligand-induced thermal stabilization.
Materials:
-
Cell line endogenously expressing or overexpressing Target-X
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cmpd-X stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (100% DMSO)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler with a gradient function
-
Centrifuge capable of handling tubes/plates
-
Reagents for protein quantification (e.g., Western Blotting, ELISA, or Mass Spectrometry)
Step-by-Step Methodology:
-
Cell Culture & Harvest:
-
Culture cells to ~80-90% confluency.
-
Harvest cells using standard methods (e.g., trypsinization), wash with PBS, and perform a cell count.
-
Resuspend the cell pellet in PBS or culture medium to a final concentration of 1-5 x 106 cells/mL.
-
-
Compound Treatment:
-
In separate tubes, dilute the cell suspension. Prepare two main groups: Vehicle (DMSO) and Cmpd-X .
-
Add Cmpd-X to the treatment group to a final concentration (e.g., 10 µM). Add an equivalent volume of DMSO to the vehicle group (e.g., final DMSO concentration ≤ 0.1%).
-
Incubate all samples at 37°C for 1 hour to allow for cell penetration and target binding.[15]
-
-
Thermal Challenge:
-
Aliquot 50-100 µL of the cell suspension from each group into separate PCR tubes for each temperature point.
-
Place the tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., 10-12 points from 40°C to 70°C). Include a 37°C control that is not heated.
-
Immediately cool the samples to 4°C for 5 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by performing 3-5 rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
To separate the soluble protein fraction from the precipitated aggregates, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of soluble Target-X in each sample using a quantitative protein detection method like Western Blotting.
-
Quantify the band intensities and normalize them to the 37°C control for each group.
-
Plot the normalized soluble protein fraction against the temperature for both the vehicle and Cmpd-X treated groups to generate melting curves. The shift in the curve (ΔTm) is the evidence of target engagement.
-
Application Note II: Defining the Selectivity Profile
Principle: An ideal drug candidate interacts potently with its intended target while minimizing engagement with other proteins, thereby reducing the potential for toxicity.[6] For a putative kinase inhibitor like Cmpd-X , it is critical to assess its selectivity across the human kinome. Kinase selectivity profiling involves screening the compound against a large panel of purified protein kinases to determine its inhibitory activity (typically as an IC50 value) for each.[16] This provides a global view of the compound's specificity and helps identify potential off-target liabilities early in development. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction; less light indicates higher kinase activity (more ATP consumed).[2][17]
Protocol 2: In Vitro Kinase Selectivity Profiling (Luminescence-Based)
This protocol describes a general method for determining the IC50 of Cmpd-X against a panel of kinases.
Workflow Visualization:
Caption: Workflow for in vitro kinase selectivity profiling.
Materials:
-
Cmpd-X and control inhibitors (e.g., Staurosporine)
-
Panel of purified, active kinases (commercial services or in-house)
-
Specific kinase substrates (peptides)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™ or Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a serial dilution series of Cmpd-X in 100% DMSO (e.g., 11 points, 1:3 dilution).
-
Further dilute this series in the appropriate kinase reaction buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted Cmpd-X or controls (DMSO for 0% inhibition, a potent broad-spectrum inhibitor for 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a master mix containing the specific kinase and its corresponding substrate peptide in kinase assay buffer.
-
Add 2.5 µL of the kinase/substrate mix to each well.
-
Incubate for 10-15 minutes at room temperature to allow Cmpd-X to bind to the kinase.
-
Initiate the reaction by adding 5 µL of ATP solution (concentration typically at or near the Km for each kinase).
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding 10 µL of a luminescence-based detection reagent according to the manufacturer's protocol (e.g., Kinase-Glo®).
-
Incubate for 10-30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is inversely proportional to kinase activity.
-
Plot the luminescence signal (or % inhibition) against the logarithm of the Cmpd-X concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each kinase.
-
Data Presentation:
Summarize the results in a table for clear comparison.
| Kinase Target | Cmpd-X IC50 (nM) | Staurosporine IC50 (nM) |
| Target-X | 15 | 5 |
| Kinase A | 250 | 10 |
| Kinase B | >10,000 | 20 |
| Kinase C | 850 | 15 |
| Kinase D | >10,000 | 8 |
| ... (continue for all kinases in the panel) |
Table 1: Example inhibitory activity profile of Cmpd-X. Staurosporine is used as a non-selective control.
Application Note III: Linking Target Engagement to Cellular Function
Principle: The final piece of the validation triad is to demonstrate that the binding of Cmpd-X to Target-X (confirmed by CETSA) leads to a measurable change in downstream cellular signaling. If Cmpd-X is an inhibitor, its engagement with Target-X should decrease the phosphorylation of Target-X's known substrates. Western blotting is a standard technique to measure changes in the phosphorylation state of specific proteins in cell lysates, providing a direct link between target engagement and a functional cellular response.[7]
Protocol 3: Western Blot for Downstream Pathway Modulation
This protocol details how to measure the phosphorylation of "Substrate-Y," a known downstream target of Target-X.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with a dose-response of Cmpd-X (e.g., 0, 10, 100, 1000, 10000 nM) for a specified time (e.g., 2 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate using 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification & Sample Prep:
-
Determine the protein concentration of each lysate supernatant using a BCA assay.
-
Normalize the concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate-Y (p-Substrate-Y).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis and Normalization:
-
After imaging, strip the membrane and re-probe with an antibody for total Substrate-Y and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities. The key readout is the ratio of p-Substrate-Y to total Substrate-Y, which should decrease in a dose-dependent manner with increasing concentrations of Cmpd-X .
-
Conclusion: Synthesizing the Evidence for Confident Target Validation
By employing the Target Validation Triad, researchers can build a robust and compelling case for the mechanism of action of Cmpd-X .
-
A positive thermal shift in the CETSA experiment provides undeniable proof of direct physical binding in cells.
-
The kinase selectivity profile defines the compound's specificity and highlights potential off-target activities that may need to be considered.
-
A dose-dependent decrease in substrate phosphorylation via Western Blot confirms that this binding event is functionally relevant and leads to the intended biological consequence.
Together, these data provide the confidence needed to advance Cmpd-X into further preclinical studies, such as lead optimization and in vivo efficacy models, with a clear understanding of its molecular mechanism of action.
References
-
DiscoverX. (n.d.). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Retrieved January 14, 2026, from [Link]
-
Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved January 14, 2026, from [Link]
-
Concept Life Sciences. (n.d.). Target and pathway engagement assays. Retrieved January 14, 2026, from [Link]
- Michalik, B., & Weronika, S. (2006). Protein Kinases, Their Function and Implication in Cancer and Other Diseases.
- Blaszczak, W., & Raczynska, J. (2006). Protein kinases, their function and implication in cancer and other diseases. Annals of Agricultural and Environmental Medicine, 13(2).
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Vasta, J. D., & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(19), 10734-10763.
- Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2418-2428.
- Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved January 14, 2026, from [Link]
-
Grokipedia. (2026). Cellular thermal shift assay. Retrieved January 14, 2026, from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved January 14, 2026, from [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved January 14, 2026, from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved January 14, 2026, from [Link]
- Schwartz, D. M., et al. (2022). Protein kinases: drug targets for immunological disorders. Nature Reviews Drug Discovery, 21(11), 823-842.
-
MassiveBio. (2026). Phosphatidylinositol 3 Kinase. Retrieved January 14, 2026, from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved January 14, 2026, from [Link]
- Van Voorhis, W. C., et al. (2016). Target Validation: Linking Target and Chemical Properties to Desired Product Profile.
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- 1. [PDF] Protein kinases, their function and implication in cancer and other diseases. | Semantic Scholar [semanticscholar.org]
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- 4. researchgate.net [researchgate.net]
- 5. Kinase-Disease Associations | Cell Signaling Technology [cellsignal.com]
- 6. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Experimental Design for Studies Involving 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide as a Putative IDO1 Inhibitor
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studies involving the compound 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide. The structural features of this molecule, particularly the benzenesulfonamide moiety, suggest a potential inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[1][2] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and accumulation of kynurenine, which collectively suppress T-cell function and promote immune tolerance, thereby allowing cancer cells to evade immune surveillance.[3][4] Consequently, IDO1 has emerged as a significant target in cancer immunotherapy.[5][6]
This document outlines a logical and scientifically rigorous workflow, from initial in vitro characterization to in vivo proof-of-concept studies, to thoroughly evaluate the potential of this compound as an IDO1 inhibitor. The protocols provided herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.
Experimental Workflow Overview
The experimental plan is structured in a stepwise manner to first establish the biochemical potency and selectivity of the compound, followed by cellular activity, and finally in vivo efficacy and pharmacokinetic profiling.
Figure 1: A stepwise experimental workflow for the comprehensive evaluation of a putative IDO1 inhibitor.
Part 1: In Vitro Characterization
Biochemical Assays: Determining Potency and Selectivity
Rationale: The initial step is to determine if this compound directly inhibits IDO1 enzyme activity. It is also crucial to assess its selectivity against related tryptophan-catabolizing enzymes, namely tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 2 (IDO2), to understand its specificity and potential for off-target effects.[6][7]
Protocol: Recombinant Enzyme Inhibition Assay
-
Enzyme Source: Obtain commercially available recombinant human IDO1, TDO, and IDO2 enzymes.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5, containing ascorbic acid and methylene blue as cofactors).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations. A known IDO1 inhibitor, such as epacadostat, should be used as a positive control.[5][8]
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the compound at various concentrations, and the enzyme.
-
Initiate the reaction by adding the substrate, L-tryptophan.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Measure the production of N-formylkynurenine, which is subsequently converted to kynurenine. Kynurenine can be quantified by measuring its absorbance at 321 nm or by using a colorimetric method involving Ehrlich's reagent.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Table 1: Hypothetical Biochemical Assay Data
| Compound | IDO1 IC50 (nM) | TDO IC50 (nM) | IDO2 IC50 (nM) | Selectivity (TDO/IDO1) | Selectivity (IDO2/IDO1) |
| This compound | 50 | >10,000 | >10,000 | >200x | >200x |
| Epacadostat (Control) | 10 | >1,000 | >1,000 | >100x | >100x |
Cellular Assays: Confirming Target Engagement in a Biological Context
Rationale: It is essential to confirm that the compound can penetrate cell membranes and inhibit IDO1 activity in a cellular context.[6] A common method is to use a cancer cell line that can be induced to express IDO1.[1][5]
Protocol: IFN-γ-Induced IDO1 Activity in Cancer Cells
-
Cell Line: Use a human cancer cell line known to express IDO1 upon stimulation, such as the ovarian cancer cell line SKOV-3 or the melanoma cell line B16F10.[1][9]
-
Cell Culture: Culture the cells in appropriate media. Plate the cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with interferon-gamma (IFN-γ) to induce the expression of IDO1.
-
Compound Treatment: Add varying concentrations of this compound and the positive control (epacadostat) to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine using HPLC-MS or a colorimetric assay as described in the biochemical assay.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to ensure that the observed reduction in kynurenine is not due to cytotoxicity.[6]
-
Data Analysis: Calculate the cellular IC50 value for the inhibition of kynurenine production.
T-cell Co-culture Assays: Assessing Immunomodulatory Effects
Rationale: The ultimate goal of an IDO1 inhibitor is to restore the function of immune cells, particularly T-cells, that are suppressed by the tumor microenvironment. A T-cell co-culture assay can directly assess this immunomodulatory activity.[4][5]
Protocol: IDO1-Expressing Cancer Cell and T-cell Co-culture
-
Cell Lines: Use IFN-γ-stimulated IDO1-expressing cancer cells (as described above) and a T-cell line (e.g., Jurkat) or primary human T-cells.
-
Co-culture Setup: Co-culture the cancer cells and T-cells at an appropriate ratio.
-
Compound Treatment: Add different concentrations of this compound.
-
T-cell Activation: Stimulate T-cell activation using anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).
-
Readouts: After 48-72 hours of incubation, assess T-cell proliferation (e.g., using CFSE staining or BrdU incorporation) and cytokine production (e.g., IL-2 and IFN-γ) by ELISA or flow cytometry.
-
Data Analysis: Determine the concentration of the compound required to rescue T-cell proliferation and cytokine production from IDO1-mediated suppression.
Part 2: In Vivo Evaluation
Pharmacokinetic (PK) Studies
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for designing effective in vivo efficacy studies.[10][11][12] These studies will inform the optimal dosing route, dose level, and dosing frequency. Given its sulfonamide structure, it is important to assess its metabolic profile.[13][14]
Protocol: Murine Pharmacokinetic Profiling
-
Animal Model: Use healthy mice (e.g., C57BL/6).
-
Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Bioanalysis: Extract the compound from plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Table 2: Hypothetical Pharmacokinetic Parameters
| Parameter | Value |
| IV Half-life (t1/2) | 4 hours |
| Oral Bioavailability (%) | 30% |
| Peak Plasma Concentration (Cmax) - Oral | 1 µM |
| Time to Peak Concentration (Tmax) - Oral | 2 hours |
In Vivo Efficacy Studies
Rationale: The anti-tumor efficacy of the compound needs to be evaluated in a relevant animal model that recapitulates the IDO1-mediated immune suppression in the tumor microenvironment. Syngeneic mouse tumor models are well-suited for this purpose.[4][9][15]
Figure 2: Workflow for an in vivo efficacy study using a syngeneic tumor model.
Protocol: Syngeneic Mouse Tumor Model
-
Animal and Tumor Model: Use immunocompetent mice (e.g., C57BL/6) and a syngeneic tumor cell line that expresses IDO1 (e.g., B16F10 engineered to overexpress IDO1).[8][9]
-
Tumor Implantation: Subcutaneously implant the tumor cells into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups:
-
Vehicle control
-
This compound (dosed based on PK data)
-
Positive control (e.g., an immune checkpoint inhibitor like anti-PD-1)
-
Combination of the compound and the positive control
-
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoints: The primary endpoint is tumor growth inhibition. Overall survival can be a secondary endpoint.
-
Data Analysis: Compare tumor growth curves between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
Pharmacodynamic (PD) Studies
Rationale: To confirm that the observed anti-tumor efficacy is due to the intended mechanism of action (i.e., IDO1 inhibition), it is important to analyze the tumor microenvironment for evidence of target engagement and immune modulation.[4][16]
Protocol: Analysis of the Tumor Microenvironment
-
Sample Collection: At the end of the efficacy study, or in a separate satellite study, collect tumors and plasma from the treated mice.
-
Tryptophan and Kynurenine Levels: Measure the concentrations of tryptophan and kynurenine in the plasma and tumor lysates using LC-MS/MS. A decrease in the kynurenine/tryptophan ratio is indicative of IDO1 inhibition.[4]
-
Immune Cell Infiltration: Analyze the immune cell populations within the tumors using flow cytometry or immunohistochemistry. Look for an increase in tumor-infiltrating lymphocytes (TILs), particularly CD8+ T-cells, and a decrease in regulatory T-cells (Tregs).
-
Gene Expression Analysis: Perform qPCR or RNA-seq on tumor samples to analyze the expression of genes related to immune activation.
Conclusion
The experimental design outlined in these application notes provides a robust framework for the comprehensive evaluation of this compound as a potential IDO1 inhibitor. By following this logical progression of experiments, researchers can generate high-quality, reproducible data to support the continued development of this compound as a novel cancer immunotherapeutic agent.
References
-
Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021). Drug Target Review. [Link]
-
Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget. [Link]
-
Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). National Institutes of Health. [Link]
-
Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2015). Journal of Medicinal Chemistry. [Link]
-
Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers. (1989). Japanese Journal of Pharmacology. [Link]
-
Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. (1983). Journal of Veterinary Pharmacology and Therapeutics. [Link]
-
Pharmacokinetic studies with a long-acting sulfonamide in subjects of different ages. A modern approach to drug dosage problems in developmental pharmacology. (1968). Pediatric Research. [Link]
-
Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. (2021). Frontiers in Oncology. [Link]
-
Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. (2019). Molecules. [Link]
-
Sulfonamides. MSD Manual Professional Edition. [Link]
-
In vitro and in vivo models for evaluation of inhibitors of tryptophan dioxygenases. (2017). Cancer Research. [Link]
-
Clinical Pharmacokinetics of Sulfonamides. (1986). Springer. [Link]
-
Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. (2026). Max-Planck-Gesellschaft. [Link]
-
Discovery of IDO1 inhibitors: from bench to bedside. (2017). Expert Opinion on Drug Discovery. [Link]
-
IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment. (2025). Journal of Hematology & Oncology. [Link]
-
Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. (2019). Molecular Cancer Therapeutics. [Link]
-
Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). (2025). ACS Medicinal Chemistry Letters. [Link]
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- 2. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic studies with a long-acting sulfonamide in subjects of different ages. A modern approach to drug dosage problems in developmental pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 14. karger.com [karger.com]
- 15. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
"3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide in high-throughput screening"
Application Notes & Protocols
Topic: 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide in High-Throughput Screening
For: Researchers, Scientists, and Drug Development Professionals
A High-Throughput Screening Strategy for Identifying Novel Carbonic Anhydrase IX Inhibitors Based on a Benzenesulfonamide-Amidine Scaffold
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and execution of a high-throughput screening (HTS) campaign to identify novel inhibitors of human Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumor progression. We leverage the structural features of the representative compound, this compound, which combines the well-established zinc-binding pharmacophore of the benzenesulfonamide group with a cyclic amidine moiety. This guide details the scientific rationale for assay selection, provides step-by-step protocols for assay validation and execution in a 384-well format, and outlines a robust data analysis workflow for hit identification and confirmation. The methodologies described herein are designed to be self-validating, ensuring high-quality, reproducible data suitable for downstream drug discovery efforts.
Introduction: Rationale and Scientific Background
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for therapeutic development.[1][2] The success of any HTS campaign hinges on a robust, biologically relevant assay and a well-characterized chemical scaffold.
1.1. The this compound Scaffold
The subject of this guide is a chemical scaffold represented by this compound. Its structure is a composite of two key functional groups with significant precedence in medicinal chemistry:
-
The Benzenesulfonamide Moiety: This group is a classic zinc-binding pharmacophore. The primary sulfonamide (-SO₂NH₂) is known to coordinate to the zinc ion within the active site of metalloenzymes, most notably the Carbonic Anhydrases (CAs).[3][4] This interaction is the basis for a clinically successful class of drugs.
-
The Cyclic Amidine Moiety (3,4-dihydro-2H-pyrrol-5-amine): The pyrrolidine ring is a versatile, non-planar scaffold that provides three-dimensional diversity, which is beneficial for exploring protein binding pockets.[5] The embedded amidine functionality can participate in additional hydrogen bonding interactions, potentially enhancing binding affinity and selectivity for the target protein.
1.2. Target Selection: Human Carbonic Anhydrase IX (CA IX)
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While several isoforms are critical for normal physiological processes, the expression of CA IX is highly restricted in healthy tissues but is significantly upregulated in a variety of hypoxic tumors.[6] Its extracellular active site contributes to the acidification of the tumor microenvironment, promoting tumor cell invasion, metastasis, and resistance to therapy. This makes CA IX a high-value, validated target for anticancer drug development. The established role of sulfonamides as potent CA inhibitors makes this target class a scientifically logical choice for screening this scaffold.[6][7]
1.3. Assay Principle: Esterase Activity Assay
To quantify CA IX activity in an HTS format, we will employ a well-established colorimetric esterase assay. CA IX can catalyze the hydrolysis of 4-nitrophenyl acetate (4-NPA), releasing the chromophore 4-nitrophenolate. The rate of formation of this yellow-colored product, monitored by absorbance at 400 nm, is directly proportional to enzyme activity. Inhibitors of CA IX will decrease the rate of 4-NPA hydrolysis, resulting in a reduced absorbance signal. This endpoint assay is robust, cost-effective, and readily amenable to automation.[8]
Assay Development and Validation
Prior to initiating a full-scale screen, the assay must be miniaturized to a 384-well plate format and rigorously validated to ensure its performance is robust, reproducible, and suitable for HTS.[9][10]
2.1. Materials and Reagents
| Reagent/Equipment | Specifications |
| Enzyme | Recombinant Human Carbonic Anhydrase IX (catalytic domain) |
| Substrate | 4-Nitrophenyl acetate (4-NPA) |
| Assay Buffer | 25 mM Tris-HCl, pH 7.5, 100 mM NaCl |
| Positive Control | Acetazolamide (a pan-CA inhibitor) |
| Negative Control | Dimethyl sulfoxide (DMSO), vehicle |
| Test Compound | This compound |
| Microplates | 384-well, clear, flat-bottom polystyrene plates |
| Instrumentation | Automated liquid handler, microplate reader (absorbance) |
2.2. Protocol 1: Enzyme and Substrate Titration
Objective: To determine the optimal concentrations of CA IX and 4-NPA that yield a robust signal within the linear range of the enzyme's activity.
-
Prepare a 2-fold serial dilution of CA IX in assay buffer, ranging from 20 µg/mL to 0.15 µg/mL.
-
Prepare a 2-fold serial dilution of 4-NPA in assay buffer, ranging from 5 mM to 0.04 mM.
-
Using an automated liquid handler, dispense 10 µL of each CA IX dilution across the rows of a 384-well plate.
-
Dispense 10 µL of each 4-NPA dilution down the columns of the same plate, creating a checkerboard matrix.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the absorbance at 400 nm using a microplate reader.
-
Analysis: Identify the lowest enzyme and substrate concentrations that produce a strong signal (e.g., Absorbance > 1.0) while remaining on the linear portion of the activity curve. These concentrations will be used for all subsequent experiments.
2.3. Protocol 2: Assay Validation and Quality Control Metric Determination
Objective: To confirm the assay's robustness and suitability for a large-scale screen by calculating the Z'-factor.[1][11][12]
-
Prepare a 384-well plate with dedicated control wells (see example plate layout below).
-
Negative Control Wells (n=16): Add 20 µL of assay buffer containing the optimal CA IX concentration and 0.5% DMSO.
-
Positive Control Wells (n=16): Add 20 µL of assay buffer containing the optimal CA IX concentration and a high concentration of Acetazolamide (e.g., 10 µM, sufficient for >95% inhibition).
-
Initiate the reaction by adding 20 µL of assay buffer containing the optimal 4-NPA concentration to all wells.
-
Incubate for 30 minutes at room temperature.
-
Read absorbance at 400 nm.
-
Calculation: Calculate the Z'-factor using the mean (μ) and standard deviation (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μn - μp|
-
Acceptance Criteria: A successful HTS assay must meet stringent quality control standards.
| Parameter | Acceptance Criterion | Rationale |
| Z'-factor | > 0.5 | Indicates excellent separation between control signals, allowing for confident hit identification.[12] |
| Signal-to-Background | > 5 | Ensures a sufficient dynamic range for the assay. |
| CV of Controls | < 10% | Demonstrates low variability and high precision of the measurements. |
High-Throughput Screening Workflow
The HTS workflow is designed for efficiency and automation, minimizing manual intervention and ensuring consistency across thousands of compounds.[13][14]
Caption: Automated High-Throughput Screening workflow for CA IX inhibitors.
3.1. Protocol 3: Primary Screening Campaign
-
Compound Plating: Using an acoustic liquid handler, transfer ~100 nL of each compound from the source library plates to the bottom of 384-well assay plates. This results in a final screening concentration of 10 µM in a 40 µL assay volume. Each plate must include positive and negative control wells.
-
Enzyme Addition: Dispense 20 µL of pre-warmed CA IX solution (at 2x the optimal concentration) into each well.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Dispense 20 µL of pre-warmed 4-NPA solution (at 2x the optimal concentration) to all wells to start the reaction.
-
Reaction Incubation: Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the final absorbance at 400 nm on a plate reader.
Data Analysis and Hit Progression
Raw screening data must be processed and analyzed statistically to identify genuine "hits" while minimizing false positives and false negatives.[15][16][17]
4.1. Data Normalization and Hit Selection
-
Normalization: Raw absorbance values for each compound well are converted to percent inhibition relative to the on-plate controls: % Inhibition = 100 * (1 - (Abs_compound - μ_positive) / (μ_negative - μ_positive))
-
Hit Criteria: A primary hit is defined as any compound exhibiting an inhibition value greater than three standard deviations (σ) from the mean of the negative control population (μ_negative). Hit Threshold: % Inhibition > (μ_%Inhibition_negative + 3 * σ_%Inhibition_negative)
Caption: Logical workflow for hit selection and progression in HTS.
4.2. Hit Confirmation and Characterization
-
Confirmation: All primary hits must be re-tested using freshly sourced compound samples to rule out experimental errors.[17]
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).
-
Counter-Screening & Selectivity: To ensure hits are not assay artifacts (e.g., aggregators, fluorescent compounds) and are selective for the target, they should be tested in:
-
An assay lacking the CA IX enzyme to identify compounds that interfere with 4-NPA directly.
-
Activity assays for other CA isoforms (e.g., the ubiquitously expressed CA I and CA II) to determine the selectivity profile.
-
-
Structure-Activity Relationship (SAR): Confirmed, selective hits are clustered by chemical structure to identify initial SAR trends that can guide medicinal chemistry efforts.[11]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for utilizing the this compound scaffold in a high-throughput screen against the anticancer target CA IX. By adhering to rigorous assay validation, automated execution, and a stringent hit triage process, researchers can confidently identify and advance novel, potent, and selective inhibitors for further drug development.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. (URL: [Link])
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Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. (URL: [Link])
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Delinassios, J. G. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(5), 1847-1848. (URL: [Link])
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Boutros, M., Heigwer, F., & Laufer, C. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(11), e104. (URL: [Link])
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High-Throughput Screening Center. (n.d.). Introduction. (URL: [Link])
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. (URL: [Link])
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Chai, S. C., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In Drug Discovery and Development - From Molecules to Medicine. IntechOpen. (URL: [Link])
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Aggarwal, S., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Journal of Medicinal Chemistry, 66(15), 10516–10531. (URL: [Link])
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Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. (URL: [Link])
- Janzen, W. P. (Ed.). (2010). High Throughput Screening: Methods and Protocols. Humana Press. (URL: )
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Technology Networks. (2023). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. (URL: [Link])
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Technology Networks. (2022). High-Throughput Screening Methods for Drug Discovery. (URL: [Link])
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Gallant, C. G., et al. (2020). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. PLOS ONE, 15(7), e0233904. (URL: [Link])
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research, 30(8), 1593–1627. (URL: [Link])
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Wang, T., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(9), 4690–4706. (URL: [Link])
-
Wikipedia. (n.d.). High-throughput screening. (URL: [Link])
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Abellán-Llobregat, A., et al. (2012). Fast screening immunoassay of sulfonamides in commercial fish samples. Journal of the Science of Food and Agriculture, 92(11), 2316–2323. (URL: [Link])
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research, 30(8), 1593-1627. (URL: [Link])
-
Al-Warhi, T., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(14), 5437. (URL: [Link])
-
Yum, S., et al. (2014). Discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamides as novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(1), 156–160. (URL: [Link])
-
Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. (URL: [Link])
-
Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. (URL: [Link])
-
Frontiers. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (URL: [Link])
-
ResearchGate. (n.d.). Selected drugs containing the 2-pyrrolidinone moiety. (URL: [Link])
-
Yamamoto, T., et al. (2016). An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p. PLOS Neglected Tropical Diseases, 10(12), e0005218. (URL: [Link])
-
Wang, T., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(9), 4690-4706. (URL: [Link])
-
Macchi, F., et al. (2015). High-throughput screening by Nuclear Magnetic Resonance (HTS by NMR) for the identification of PPIs antagonists. Molecules, 20(10), 18563–18581. (URL: [Link])
-
Gao, K., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. RSC Medicinal Chemistry, 12(5), 809–818. (URL: [Link])
-
ResearchGate. (2024). Bioactive and natural products bearing the 5‐amino‐3,4‐dihydro‐2H‐pyrrole‐2‐carboxylic acid unit. (URL: [Link])
-
Man, T., et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(3), 1168. (URL: [Link])
-
Lol'ak, M., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 26(2), 444. (URL: [Link])
-
Khan, I., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ, 10, e13156. (URL: [Link])
Sources
- 1. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
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- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols, and offer data-driven insights to ensure your success.
Synthetic Strategy Overview
The synthesis of this compound is typically approached as a multi-step process. A robust and common route involves the condensation of a protected 3-aminobenzenesulfonamide derivative with 2-pyrrolidinone, followed by a final deprotection step. The key transformation relies on the activation of the 2-pyrrolidinone lactam carbonyl to form a highly reactive N-acyliminium ion intermediate, which is then trapped by the nucleophilic sulfonamide nitrogen.
The following diagram illustrates a logical synthetic pathway, starting from 3-nitrobenzenesulfonyl chloride to protect the aniline nitrogen as a readily reducible nitro group.
Caption: Proposed synthetic pathway for the target molecule.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Question 1: My overall yield is consistently low (<30%). What are the most likely causes?
Answer: Low overall yield is the most frequent issue and can stem from problems in any of the three main stages: sulfonamide formation, condensation, or reduction. A systematic approach is required.
-
Check Your Starting Materials: The primary suspect in many sulfonamide syntheses is the sulfonyl chloride.[1][2] These reagents are highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[2] Always use a fresh bottle of 3-nitrobenzenesulfonyl chloride or ensure it has been stored under strictly anhydrous conditions. Verify the purity of your 2-pyrrolidinone and solvents.
-
Issues in Step 1 (Sulfonamide Formation): If you are preparing the 3-nitrobenzenesulfonamide in-house, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1] The choice of base is critical; a non-nucleophilic organic base like pyridine or triethylamine is recommended to neutralize the HCl byproduct without competing with the ammonia nucleophile.[1]
-
Issues in Step 2 (Condensation): This is the most critical and often lowest-yielding step. Incomplete activation of 2-pyrrolidinone, suboptimal temperature control, or incorrect stoichiometry can drastically reduce yield. See the detailed troubleshooting for this step in Question 2.
-
Issues in Step 3 (Reduction): Incomplete reduction of the nitro group can leave starting material in your final product, reducing the isolated yield of the desired amine. Ensure your catalyst (e.g., Palladium on carbon) is active and that you have efficient hydrogen transfer.
Question 2: The condensation reaction between my sulfonamide and 2-pyrrolidinone is not working well. How can I optimize it?
Answer: This step is mechanistically complex and requires precise control. The reaction proceeds via an N-acyliminium ion, a powerful electrophile.[3][4] Generating this intermediate efficiently is key.
-
The Role of the Activating Agent: 2-pyrrolidinone will not react directly. Its carbonyl oxygen must be converted into a better leaving group. Reagents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride are used for this activation. POCl₃ is a common and effective choice. The mechanism involves the formation of a chlorophosphate ester on the lactam oxygen, which is then eliminated to form the N-acyliminium ion.
-
Temperature is Critical: The formation of the N-acyliminium ion is often performed at low temperatures (e.g., 0 °C) to control the reaction rate and prevent side reactions. After the addition of the sulfonamide, the reaction may be allowed to warm to room temperature or gently heated to drive the condensation to completion.
-
Solvent Choice: The solvent must be anhydrous and inert to the highly reactive species involved. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices.[1]
-
Stoichiometry: A slight excess of 2-pyrrolidinone (1.1-1.2 equivalents) can sometimes be beneficial to ensure the complete consumption of the more valuable sulfonamide intermediate.
Caption: Mechanism of the key condensation step.
Question 3: I am observing an unexpected and difficult-to-remove side product. What could it be?
Answer: Side products can arise from several sources.
-
Bis-sulfonation: If you start with 3-aminobenzenesulfonyl chloride directly (without the nitro-protection), you risk the formation of bis-sulfonated products where a second molecule of sulfonyl chloride reacts with the newly formed sulfonamide nitrogen. This is less of a concern when using ammonia to form the initial sulfonamide.
-
Polymerization: 2-pyrrolidinone can undergo ring-opening polymerization under certain acidic or basic conditions, especially at elevated temperatures.[5] This can lead to polymeric byproducts that complicate purification. Sticking to the optimized temperature profile is crucial.
-
Incomplete Reduction: As mentioned, residual 3-nitro starting material is a common impurity if the reduction step is not carried to completion. Monitor the reaction by TLC or LC-MS to ensure full conversion.
-
Hydrolysis Products: If moisture contaminates the reaction, hydrolysis of the sulfonyl chloride to sulfonic acid is a major issue.[1][2] This unreactive species will remain as an impurity.
Question 4: What is the best way to purify the final product?
Answer: The purification strategy depends on the scale and the nature of the impurities.
-
Initial Workup: After the reduction step, the catalyst (e.g., Pd/C) must be removed by filtration, typically through a pad of Celite. The subsequent workup will likely involve an aqueous extraction to remove salts and water-soluble impurities.
-
Crystallization: this compound is a solid.[6] Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/heptane) is often the most effective method for achieving high purity on a larger scale.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is the method of choice. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane is a good starting point.
Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol 1: Synthesis of 3-Nitrobenzenesulfonamide
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add concentrated ammonium hydroxide (e.g., 28% solution, 5 equivalents) and cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous tetrahydrofuran (THF). Add this solution dropwise to the stirred ammonium hydroxide solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Acidify the reaction mixture to pH ~2 with cold 1M HCl. The product will precipitate as a white or pale-yellow solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-nitrobenzenesulfonamide.
Protocol 2: Condensation to form N-(3,4-dihydro-2H-pyrrol-5-yl)-3-nitrobenzenesulfonamide
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous 1,2-dichloroethane (DCE). Cool the flask to 0 °C.
-
Activation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cold solvent. Then, add a solution of 2-pyrrolidinone (1.2 eq) in DCE dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes at this temperature.
-
Condensation: Add solid 3-nitrobenzenesulfonamide (1.0 eq) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting sulfonamide.
-
Workup: Carefully pour the reaction mixture over crushed ice and basify with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel chromatography or recrystallization.
Protocol 3: Reduction to this compound
-
Setup: To a hydrogenation flask, add the N-(3,4-dihydro-2H-pyrrol-5-yl)-3-nitrobenzenesulfonamide (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Catalyst: Carefully add Palladium on carbon (10% w/w, ~5 mol%) to the flask.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen, then introduce hydrogen gas (typically 40-50 psi).
-
Reaction: Shake the reaction mixture at room temperature until hydrogen uptake ceases (typically 4-12 hours). Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Isolation: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization as described in the FAQ section.
Data Summary
The following table provides a quick reference for troubleshooting common issues.
| Problem | Potential Cause | Recommended Action |
| Low Yield in Step 1 | Hydrolysis of sulfonyl chloride. | Use fresh reagent; ensure strictly anhydrous conditions.[1][2] |
| Incorrect base. | Use a non-nucleophilic organic base like pyridine or triethylamine.[1] | |
| Low Yield in Step 2 | Incomplete activation of 2-pyrrolidinone. | Ensure correct stoichiometry of POCl₃; maintain low temperature during addition. |
| Suboptimal reaction temperature. | Follow the recommended temperature profile (0 °C for activation, then heat to 60-70 °C). | |
| Side reactions (e.g., polymerization). | Avoid excessive heating or prolonged reaction times.[5] | |
| Low Yield in Step 3 | Inactive hydrogenation catalyst. | Use fresh, high-quality Pd/C. |
| Incomplete reaction. | Ensure sufficient hydrogen pressure and reaction time; monitor by TLC/LC-MS. | |
| Impure Final Product | Unreacted nitro-intermediate. | Ensure complete reduction; check catalyst activity. |
| Hydrolyzed starting materials. | Use anhydrous solvents and reagents throughout the synthesis.[1] | |
| Polymer byproducts. | Purify via column chromatography or recrystallization. |
Troubleshooting Workflow
This decision tree can guide your troubleshooting process when faced with low product yield.
Caption: Decision tree for troubleshooting low yield issues.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- ResearchGate. (n.d.). Synthesis of pyrrolidinones 2a-2h via four-component reactions a.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction.
- ACS Omega. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of 2-Pyrrolidinone as a Reaction Medium in Polymerization.
- arkat usa. (n.d.). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids.
- ECHEMI. (n.d.). 98-18-0, 3-Aminobenzenesulfonamide Formula.
- ResearchGate. (n.d.). Scheme 1. Syntheses of N-acyliminium salts from pyroglutamic acid (1).
- Thieme E-Books & E-Journals. (n.d.). Intermolecular Addition Reactions of N-Acyliminium Ions (Part I).
- ChemicalBook. (n.d.). 3-Aminobenzenesulfonamide CAS#: 98-18-0.
- Sigma-Aldrich. (n.d.). 3-Aminobenzenesulfonamide 98 98-18-0.
- Parchem. (n.d.). This compound.
- Thieme E-Books & E-Journals. (n.d.). Intermolecular Addition Reactions of N-Acyliminium Ions (Part II).
Sources
"troubleshooting solubility issues with 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide"
Welcome to the technical support center for 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound. The following content is based on established principles of sulfonamide chemistry and general organic compound solubility.
Introduction to the Molecule
This compound is a sulfonamide derivative. Like many sulfonamides, it is a weak acid due to the proton on the sulfonamide nitrogen.[1][2] However, the presence of a primary aromatic amine and an imine within the dihydropyrrole ring introduces basic centers. This amphoteric nature is critical to understanding its solubility, which will be highly dependent on the pH of the medium.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My compound won't dissolve in aqueous buffers (e.g., PBS) at neutral pH. What should I do?
Answer:
This is a common observation for many sulfonamides, which often exhibit their lowest solubility in the physiological pH range of 5.0 to 7.0.[1] The primary reason is that the molecule is in its neutral, less soluble form. At neutral pH, the acidic sulfonamide group is largely protonated, and the basic amino groups may be only partially protonated.
Troubleshooting Steps:
-
Adjust the pH: The most effective initial step is to alter the pH of your aqueous buffer.
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Acidic Conditions (e.g., pH 2-4): Adding a small amount of a dilute acid (e.g., 0.1 M HCl) will protonate the basic amino and imine groups, forming a more soluble salt.
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Alkaline Conditions (e.g., pH 9-11): Adding a dilute base (e.g., 0.1 M NaOH) will deprotonate the acidic sulfonamide group, forming a highly soluble sodium salt.[1][2] The solubility of sulfonamides can increase by nearly tenfold when the pH is raised from 7.0 to 8.0.[1]
-
-
Gentle Heating: Warming the solution to 37-40°C can increase the rate of dissolution. However, be cautious and monitor for any signs of compound degradation, especially at more extreme pH values.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.
FAQ 2: I dissolved my compound in an organic solvent (like DMSO) for my stock solution, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
Answer:
This is a classic solubility problem when moving from a high-concentration organic stock to a final aqueous solution. The organic solvent (cosolvent) keeps the compound soluble at high concentrations, but upon dilution, the percentage of the cosolvent drops dramatically, and the aqueous buffer cannot maintain the solubility, causing the compound to "crash out."
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
Detailed Explanation:
-
Lower the Stock Concentration: A 10 mM stock is common, but for poorly soluble compounds, starting with a 1 mM or even lower concentration can prevent reaching the solubility limit upon dilution.
-
Optimize the Final Cosolvent Concentration: Many cell-based assays can tolerate up to 1% DMSO. Check the tolerance of your specific experimental system. A higher final concentration of the organic solvent will help maintain solubility.
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Method of Dilution: Instead of adding a large volume of buffer to a small volume of stock, try adding the stock solution dropwise to the vigorously vortexing or stirring buffer. This avoids localized high concentrations that can initiate precipitation.
-
Alternative Cosolvents: If DMSO is not ideal, consider other water-miscible organic solvents. Dimethylacetamide (DMA) has powerful solvating properties for sulfonamides.[3] Ethanol or N-methyl-2-pyrrolidone (NMP) are also viable options.
-
pH of the Final Buffer: Ensure the pH of your final assay buffer is in a range where your compound is most soluble (likely acidic or alkaline).
FAQ 3: I need to dissolve the compound in a non-aqueous organic solvent for a chemical reaction. Which solvents are recommended?
Answer:
The choice of an organic solvent for synthesis or other non-aqueous applications depends on the polarity of the solvent and its ability to form favorable interactions with the solute. For sulfonamides, polar aprotic solvents are often a good starting point.
Recommended Solvents (in order of likely effectiveness):
| Solvent | Class | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | Excellent solvent for many organic reactions and can dissolve a wide range of polar compounds. |
| Dimethylacetamide (DMA) | Polar Aprotic | Known to be a powerful solvent for sulfonamides.[3] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Similar to DMF and DMA, a good general-purpose polar aprotic solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | A less polar option that may be suitable, often used in synthesis.[4] |
| Acetonitrile (ACN) | Polar Aprotic | Commonly used in analytical chemistry (like HPLC) and as a reaction solvent.[5] |
| Dichloromethane (DCM) | Nonpolar Aprotic | A common solvent for organic synthesis; its effectiveness will depend on the overall polarity of the molecule.[6] |
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, precise amount of your compound (e.g., 1 mg) into several different vials.
-
Add a measured volume of a chosen solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).
-
Vortex or sonicate the vial for 1-2 minutes at room temperature.
-
Visually inspect for undissolved solid material.
-
If the compound dissolves, you can try adding more solid to determine the saturation point. If it does not dissolve, you can add more solvent incrementally to find the concentration at which it does dissolve.
FAQ 4: My compound seems to dissolve initially but then crashes out of solution after some time or upon storage. Why is this happening?
Answer:
This phenomenon is often due to the formation of a supersaturated, metastable solution. This is common when a compound is rapidly dissolved, for instance, by a significant pH shift or by first dissolving in a small amount of organic solvent. Over time, the solution equilibrates, and the excess solute precipitates out to reach its true thermodynamic solubility limit. Another possibility is a polymorphic transformation to a less soluble crystal form.
Mitigation Strategies:
-
Equilibration Time: When preparing solutions, especially for critical experiments, allow the solution to equilibrate for a longer period (e.g., several hours or overnight) at the desired temperature. After equilibration, centrifuge the solution and use the supernatant to ensure you are working with a thermodynamically stable solution.
-
Avoid "Shock" Dilutions: Use the gentle dilution methods described in FAQ 2 to prevent the initial formation of a highly supersaturated state.
-
pH Stability: Ensure the pH of your buffered solution is stable over time. Absorption of atmospheric CO₂ can lower the pH of poorly buffered alkaline solutions, potentially causing precipitation of acidic compounds like sulfonamides.
-
Storage Conditions: Store stock solutions at the appropriate temperature (e.g., 4°C or -20°C). However, be aware that cooling can decrease solubility. Always allow solutions to return to room temperature and inspect for precipitates before use. If a precipitate has formed upon cooling, gentle warming and vortexing may be required to redissolve it.
Systematic Solubility Profiling
For comprehensive characterization, a systematic approach to determining the solubility of this compound is recommended.
Experimental Workflow: pH-Solubility Profile
Caption: Workflow for determining a pH-solubility profile.
Protocol Details:
-
Buffer Preparation: Prepare a set of buffers covering a wide pH range. Universal buffers (e.g., Britton-Robinson) or a series of specific buffers (citrate for acidic, phosphate for neutral, borate for alkaline) can be used.
-
Equilibration: Add an excess of the solid compound to an aliquot of each buffer in a sealed vial. This ensures that you will reach the saturation point. The amount to add should be more than you expect to dissolve.
-
Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. For crystalline solids, 24-48 hours is typical.
-
Separation: Separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Accurately dilute the supernatant and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
This profile will provide invaluable data to guide all future formulation and experimental design.
References
- Martin, A., Wu, P. L., & Beer, B. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 72(8), 879-886.
-
Krebs, H. A., & Speakman, J. C. (1946). The solubility of sulphonamides. The British Medical Journal, 1(4436), 47-50.
- Kim, D. W., You, J. K., Jeong, C., Lee, S. H., & Cho, Y. W. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of controlled release, 80(1-3), 145-155.
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2014). Impact of sulfonamide structure on solubility and transfer processes in biologically relevant solvents. Journal of Chemical & Engineering Data, 59(11), 3533-3543.
-
Wikipedia contributors. (2023). Sulfonamide (medicine). Wikipedia, The Free Encyclopedia.
- Flippin, H. F., & Reinhold, J. G. (1946). The solubility of various sulfonamides employed in urinary tract infections. The Journal of urology, 56(4), 431-439.
-
Dobry, D. E., & Settell, D. M. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology, 39(7), 36-43.
- Fox, C. L., & Rose, H. M. (1942). Ionization of Sulfonamides. Proceedings of the Society for Experimental Biology and Medicine, 50(2), 142-145.
- Roland, M. (1982). pH dependency in uptake of sulfonamides by bacteria. Pharmacology, 25(5), 255-264.
-
Chemspace. (n.d.). Compound solubility measurements for early drug discovery. Chemspace.
-
Parchem. (n.d.). This compound. Parchem.
-
PubChem. (n.d.). 3-aminobenzenesulfonamide. PubChem.
Sources
- 1. auajournals.org [auajournals.org]
- 2. bmj.com [bmj.com]
- 3. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ricerca.uniba.it [ricerca.uniba.it]
"optimization of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide dosage for in vitro studies"
A Note on "3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide" : Initial searches indicate that "this compound" is a novel or not widely characterized compound in publicly available scientific literature. To provide a robust and technically accurate guide, this document will use Celecoxib , a well-studied sulfonamide-containing compound, as a representative model. The principles and troubleshooting steps outlined here are broadly applicable to novel sulfonamide-based compounds for in vitro dosage optimization.
Introduction for the Senior Application Scientist
Welcome to the technical support guide for the in vitro application of novel sulfonamide-based compounds. As researchers and drug development professionals, you understand that determining the optimal dose of a new chemical entity is a critical first step. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to navigate the complexities of establishing a robust in vitro model. We will use Celecoxib, a selective COX-2 inhibitor, as our working example to illustrate key concepts in experimental design, execution, and data interpretation.
Part 1: Frequently Asked Questions (FAQs) for Initial Setup
This section addresses common questions encountered when preparing for initial in vitro experiments with a new sulfonamide compound.
Question 1: How do I prepare a stock solution of my compound?
Answer: Proper stock solution preparation is fundamental to experimental reproducibility.
-
Solvent Selection: The majority of small molecule inhibitors, including Celecoxib, are soluble in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, cell-culture grade DMSO to prevent compound degradation and minimize solvent-induced cytotoxicity.
-
Concentration: We recommend preparing a high-concentration stock solution, typically in the range of 10-50 mM. This minimizes the volume of DMSO added to your cell culture medium, which should ideally be kept below 0.5% (v/v) to avoid off-target effects.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation. Protect from light, as some compounds are light-sensitive.
Question 2: What is a reasonable starting concentration range for a first experiment?
Answer: For a novel compound with an unknown mechanism, a broad concentration range is essential to capture the full dose-response curve.
-
Logarithmic Dilution: A common strategy is to use a wide, logarithmic range of concentrations, for example, from 1 nM to 100 µM. This approach efficiently covers several orders of magnitude and is effective for identifying the IC50 (half-maximal inhibitory concentration).
-
Literature Precedent: If your compound is an analog of a known class of inhibitors, consult the literature for typical effective concentrations of those inhibitors. For instance, the IC50 of Celecoxib for COX-2 is in the nanomolar range (around 40 nM), but for cell-based assays, concentrations in the low micromolar range (1-25 µM) are often used to observe phenotypic effects.
Table 1: Example Serial Dilution Scheme for a 96-Well Plate
| Step | Action | Description |
| 1 | Prepare Top Concentration | Dilute your 10 mM DMSO stock to 200 µM in culture medium. This will be a 2X stock for your highest concentration (100 µM final). |
| 2 | Plate Cells | Seed cells in a 96-well plate and allow them to adhere overnight. |
| 3 | Create Serial Dilutions | In a separate dilution plate, perform a 1:3 or 1:5 serial dilution of your 2X top concentration stock using culture medium. |
| 4 | Treat Cells | Add an equal volume of the 2X serial dilutions to the corresponding wells of the cell plate. This will result in a 1X final concentration. |
| 5 | Include Controls | Always include "vehicle-only" (e.g., 0.1% DMSO) and "untreated" controls. |
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Scenario 1: My compound precipitated in the culture medium.
-
Question: I diluted my DMSO stock solution into the aqueous culture medium, and it immediately turned cloudy. What happened, and how can I fix it?
-
Answer: This is likely due to the poor aqueous solubility of your compound.
-
Plausible Cause: The compound is crashing out of solution when the concentration of the organic solvent (DMSO) is drastically lowered.
-
Solution 1 (Lower Top Concentration): Your highest concentration may be above the solubility limit. Try reducing the maximum concentration in your dose-response curve.
-
Solution 2 (Use Pluronic F-68): For some compounds, adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically at 0.01-0.1%) to the culture medium can help maintain solubility. However, you must first run a control experiment to ensure the surfactant itself does not affect your cells.
-
Solution 3 (Intermediate Dilution): Instead of diluting directly from a high DMSO stock into the medium, perform an intermediate dilution step in a mix of DMSO and medium or in medium containing a higher percentage of serum if your assay allows.
-
Scenario 2: I am not observing a dose-dependent effect.
-
Question: I have treated my cells with a wide range of concentrations, but I see no change in my endpoint (e.g., cell viability, protein expression). What should I check?
-
Answer: This "no effect" result can stem from several factors, from the compound itself to the assay setup.
Caption: Troubleshooting flowchart for a lack of dose-response.
-
Plausible Causes & Solutions:
-
Compound Inactivity/Degradation: Verify the identity and purity of your compound stock. Has it been stored correctly?
-
Incorrect Concentration Range: The effective concentration may be higher than what you tested. Carefully push the upper limit, being mindful of solubility.
-
Insufficient Incubation Time: The biological effect may take longer to manifest. Conduct a time-course experiment (e.g., 24, 48, 72 hours).
-
Assay Insensitivity: Your assay may not be sensitive enough to detect the changes. Ensure your assay is validated with a known positive control (e.g., if you are measuring apoptosis, use a compound like staurosporine to confirm the assay works).
-
-
Scenario 3: I am seeing high variability between my replicates.
-
Question: My data points for the same concentration are all over the place. How can I improve the consistency of my results?
-
Answer: High variability undermines the reliability of your data.
-
Plausible Cause (Technical): Inconsistent pipetting, especially when performing serial dilutions, is a very common source of error. Edge effects in 96-well plates, where wells on the perimeter behave differently, can also contribute.
-
Solution (Technical):
-
Use calibrated pipettes and practice consistent technique.
-
When preparing dilutions, ensure thorough mixing at each step.
-
To mitigate edge effects, avoid using the outermost wells of the plate for treatment groups; instead, fill them with sterile PBS or medium.
-
-
Plausible Cause (Biological): Cell health and density can significantly impact results. If cells are clumpy, overly confluent, or unhealthy, their response will be inconsistent.
-
Solution (Biological):
-
Ensure you are plating a uniform, single-cell suspension.
-
Work within the optimal seeding density for your cell line. Do not let your control cells become over-confluent by the end of the experiment.
-
-
Part 3: Key Experimental Protocols
This section provides a generalized workflow for determining the IC50 of a novel compound.
Protocol: Determining IC50 via a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the steps to measure the effect of a compound on cell viability and calculate its IC50.
Caption: Workflow for a typical cell viability IC50 experiment.
Methodology:
-
Cell Seeding: Plate your cells at a predetermined optimal density in a 96-well plate and allow them to attach for 18-24 hours.
-
Compound Preparation: Prepare a 2X serial dilution series of your compound in culture medium. For Celecoxib, a top concentration of 100 µM with 8-12 points is a good starting point.
-
Treatment: Remove the old medium from the cells and add the 2X compound dilutions. Remember to include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 48 or 72 hours for proliferation effects).
-
Viability Assessment: Add the chosen viability reagent (e.g., MTT, resazurin, or an ATP-based luminescent reagent) and follow the manufacturer's protocol.
-
Data Analysis:
-
Subtract the background (medium-only wells).
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism or R to calculate the IC50 value.
-
References
-
PubChem Compound Summary for CID 2662, Celecoxib. National Center for Biotechnology Information. [Link]
-
Riou, S., et al. (2020). Effects of Celecoxib on the Human Colon Cancer Cell Line HCT-116. International Journal of Molecular Sciences. [Link]
- Tantravedi, S., et al. (2022). A Review on Analytical Methods for Determination of Celecoxib.Journal of Pharmaceutical and Biomedical Analysis. (While a direct link to the full text may vary, searches on this topic confirm the general concentration ranges used in analytical and cell-based studies).
"common pitfalls in experiments with 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide"
Technical Support Center: 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This document provides in-depth, experience-based answers to common challenges encountered when working with this molecule. Our goal is to move beyond simple protocols and explain the underlying chemical and biological principles, enabling you to troubleshoot effectively and generate high-quality, reproducible data.
This molecule possesses two key structural features that are critical to understand for experimental success: a benzenesulfonamide core and a cyclic imine moiety (3,4-dihydro-2H-pyrrol-5-yl). The sulfonamide group is common in medicinal chemistry and can influence solubility and target binding, while the cyclic imine is a reactive pharmacophore that can present stability challenges.[1][2][3][4] This guide is structured to address pitfalls from initial compound handling through biochemical and cell-based assays.
Section 1: Compound Handling and Stability
Proper handling is the foundation of any successful experiment. The unique structure of this compound necessitates careful consideration of its solubility and stability from the moment it is unsealed.
FAQ 1: My compound is difficult to dissolve for a high-concentration stock solution. What are the best practices?
Answer: This is a common challenge. The combination of a polar sulfonamide group and a relatively rigid ring system can lead to poor solubility in common solvents. Simply increasing the volume of solvent is often not a viable or efficient solution.
Causality: The crystal lattice energy of the solid compound may be high, requiring significant energy to break it apart for solvation. The molecule has both polar (sulfonamide, amine) and non-polar (benzene ring, pyrroline ring) regions, making it difficult to find a single ideal solvent.
Troubleshooting Protocol:
-
Solvent Selection: While DMSO is the default, it may not be optimal. Test solubility in a small amount of compound with alternative biocompatible solvents like DMF or NMP.
-
Gentle Physical Assistance:
-
Sonication: Use a bath sonicator for 5-10 minute intervals to break up solid aggregates. Avoid probe sonicators, which can generate excessive local heat.
-
Gentle Warming: Warm the vial in a 37°C water bath. Do not exceed 40°C, as this can accelerate degradation of the imine moiety.
-
Vortexing: Vortex vigorously between sonication or warming steps.
-
-
pH Adjustment (for aqueous solutions): If preparing an aqueous solution is necessary, the amine groups suggest that solubility may be pH-dependent. However, this should be approached with extreme caution, as the cyclic imine is prone to hydrolysis under acidic or basic conditions.[5][6] This is generally not recommended for stock preparation.
Data Summary: Recommended Starting Solvents
| Solvent | Max Recommended Stock Conc. (Typical) | Notes |
| DMSO | 10-50 mM | First choice for most assays. Ensure it is anhydrous. |
| DMF | 10-50 mM | Alternative to DMSO; check assay compatibility. |
| Ethanol | 1-10 mM | Lower solubility but may be required for certain cell models. |
| Aqueous Buffers | < 1 mM | Not recommended for stock solutions due to stability concerns. |
FAQ 2: I'm observing a progressive loss of activity from my compound during my assay. What is happening?
Answer: This is a critical and frequent pitfall directly related to the compound's chemical structure. The primary suspect is the hydrolytic instability of the 3,4-dihydro-2H-pyrrol-5-yl cyclic imine group.
Causality: The carbon-nitrogen double bond (imine) in the five-membered ring is susceptible to nucleophilic attack by water. This reaction is often catalyzed by acidic or basic conditions in your aqueous assay buffer, leading to ring-opening and the formation of an inactive acyclic amino ketone.[6] The rate of this degradation can be significant over the course of a multi-hour incubation.
Workflow for Assessing and Mitigating Instability:
Caption: Workflow for troubleshooting compound instability.
Self-Validating Protocol:
-
Always prepare fresh serial dilutions in your final assay buffer immediately before adding them to the assay plate. Do not prepare and store aqueous dilutions.
-
Minimize pre-incubation times. Design your experiment to reduce the time the compound spends in aqueous buffer before the final readout.
Section 2: Biochemical Assay Troubleshooting
Even with proper handling, the inherent properties of sulfonamides and heterocyclic compounds can interfere with common assay technologies.[4][7]
FAQ 3: My fluorescence-based assay (e.g., FP, FRET, intensity) shows a high background or signal quenching. How do I confirm compound interference?
Answer: This is a classic problem with aromatic and heterocyclic small molecules.[8][9] They can interfere with optical readouts through autofluorescence (generating false positives) or quenching (generating false negatives).[10][11] It is essential to systematically deconvolute this artifact from true biological activity.
Causality: The conjugated pi-electron systems in the benzenesulfonamide and pyrroline rings can absorb light at or near the excitation/emission wavelengths of your fluorophore.[8] This can either lead to the compound itself emitting light (autofluorescence) or absorbing the energy emitted by your probe without re-emitting it (quenching).
Protocol for Deconvoluting Fluorescence Interference:
-
Objective: To determine if the compound itself is fluorescent or if it quenches the signal from the assay's fluorophore.
-
Plate Setup: Prepare a microplate with the following controls, testing the compound at its highest concentration:
-
Well A (Buffer Blank): Assay Buffer only.
-
Well B (Compound Autofluorescence): Assay Buffer + Compound.
-
Well C (Fluorophore Control): Assay Buffer + Fluorophore/Substrate.
-
Well D (Quenching Control): Assay Buffer + Fluorophore/Substrate + Compound.
-
-
Measurement: Read the plate using the same filter set and gain settings as your main experiment.
-
Analysis:
-
If (Signal B > Signal A): The compound is autofluorescent. This can create false positives in "signal-on" assays.
-
If (Signal D < Signal C): The compound is a quencher. This can create false negatives in "signal-on" assays or false positives in "signal-off" assays.
-
If (Signal B ≈ Signal A) AND (Signal D ≈ Signal C): Direct fluorescence interference is unlikely to be the issue.
-
Caption: Decision tree for identifying and mitigating fluorescence interference.
Section 3: Cell-Based Assay Considerations
Transitioning from a biochemical to a cellular environment introduces multiple layers of complexity that can mask or alter a compound's true potency.[12][13]
FAQ 4: The compound is potent in my enzyme assay but shows weak or no activity in my cell-based model. What are the likely causes?
Answer: This is a very common and multifaceted problem in drug discovery, often referred to as the "biochemical-cellular gap." The issue lies not with the compound's intrinsic activity, but with its ability to reach and engage its target in a complex biological system.
Causality: Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the lipid bilayer of the cell membrane to reach an intracellular target. The polar sulfonamide group can hinder passive diffusion.
-
Active Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching an effective concentration.
-
Metabolic Instability: Cellular enzymes (e.g., Cytochrome P450s) may rapidly metabolize the compound into an inactive form.
-
High Protein Binding: The compound can bind to proteins in the cell culture serum (like albumin), reducing the free fraction of the compound available to enter the cells and interact with the target.
Caption: Barriers to compound activity in cell-based assays.
Troubleshooting Strategy:
-
Reduce Serum Concentration: Perform the assay in low-serum (e.g., 0.5-2%) or serum-free media for a short duration to test if protein binding is the primary issue. Note that this can impact cell health.
-
Use Efflux Pump Inhibitors: Co-incubate your compound with a known P-gp inhibitor (e.g., verapamil). A significant increase in potency suggests your compound is an efflux substrate.
-
Permeabilize Cells: As a terminal experiment, use a low concentration of a gentle permeabilizing agent like digitonin to bypass the membrane barrier. If activity is restored, permeability is the key issue. This confirms intracellular target engagement but is not a viable long-term solution.
-
Orthogonal Assays: Consider using orthogonal assays like cellular thermal shift assays (CETSA) to directly measure target engagement within the cell.
References
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. SciTechnol. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Jadhav, A., et al. (2010). Interference with Fluorescence and Absorbance. Assay Guidance Manual, NCBI Bookshelf. Retrieved from [Link]
-
Weldon, C., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Retrieved from [Link]
-
Alonso, E., et al. (2017). Cyclic Imines: Chemistry and Mechanism of Action: A Review. ACS Publications. Retrieved from [Link]
-
Simeonov, A., & Davis, M. I. (2003). Fluorescence readouts in HTS: No gain without pain? ResearchGate. Retrieved from [Link]
-
Ullman, D. (2018). Expert view: Addressing the big challenges in cell-based assays. Drug Target Review. Retrieved from [Link]
-
Iversen, P. W., et al. (2013). Interference and Artifacts in High-content Screening. Assay Guidance Manual, NCBI Bookshelf. Retrieved from [Link]
-
Molgo, J., et al. (2017). Cyclic Imines: Chemistry and Mechanism of Action: A Review. ACS Publications. Retrieved from [Link]
-
Kumar, A., & Sharma, G. (2017). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Robertson, A., et al. (2014). Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring protein-protein interactions. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
DISPENDIX. (n.d.). 5 Key Challenges of Molecular Assay Development & How to Overcome Them. Dispendix. Retrieved from [Link]
-
Alonso, E., et al. (2017). Cyclic Imines: Chemistry and Mechanism of Action: A Review. ResearchGate. Retrieved from [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). In-vitro In-vivo In-silico Journal. Retrieved from [Link]
-
Rasool, N., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Analytical Science and Technology. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scitechnol.com [scitechnol.com]
- 13. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Mitigating Off-Target Effects of Novel Benzenesulfonamide-Based Inhibitors
Guide Overview: This technical support guide is designed for researchers, scientists, and drug development professionals working with novel chemical entities, specifically focusing on compounds containing the benzenesulfonamide scaffold, such as 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide. As this specific molecule is not widely characterized in public literature, this guide addresses the broader, well-established challenges of the benzenesulfonamide class to provide a robust framework for identifying and mitigating off-target effects.
The benzenesulfonamide group is a privileged scaffold in medicinal chemistry, found in drugs ranging from diuretics to anticancer agents.[1][2] Its utility stems from its ability to act as a zinc-binding group, notably targeting metalloenzymes like carbonic anhydrases (CAs).[2][3] However, this same chemical reactivity can lead to unintended interactions with other proteins, causing off-target effects that can confound experimental results and lead to toxicity.[1][4]
This document provides a structured, question-and-answer-based approach to troubleshoot common issues, detailed experimental workflows for off-target identification, and strategic guidance on medicinal chemistry modifications to enhance selectivity.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and observations encountered when working with novel benzenesulfonamide inhibitors.
Q1: We observe significant cytotoxicity in our cell-based assays at concentrations just above the IC50 for our primary target. How can we determine if this is an on-target or off-target effect?
A1: This is a critical issue. High toxicity near the effective concentration suggests either a narrow therapeutic window for the on-target effect or engagement of one or more off-target proteins that trigger a toxic response.
-
Initial Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Determine the absolute minimal concentration required for on-target inhibition. Operating at or slightly above the IC50 for the primary target minimizes the engagement of lower-affinity off-targets.[5]
-
Use a Structurally Related Inactive Control: Synthesize or acquire an analog of your compound that is predicted (e.g., via molecular modeling) or proven to be inactive against your primary target. If this inactive analog still causes cytotoxicity, the effect is almost certainly off-target.
-
Perform a Rescue Experiment: If possible, overexpress the primary target protein in your cell line. If the toxicity is on-target, you may see a rightward shift in the dose-response curve (i.e., it takes more compound to achieve the same level of toxicity). Conversely, if the effect can be reversed by expressing a form of the target protein that is resistant to the inhibitor, this provides strong evidence for on-target action.[5]
-
Phenotypic Profiling: Compare the observed cytotoxic phenotype (e.g., apoptosis, necrosis, cell cycle arrest) with known outcomes of inhibiting your primary target. A mismatch can be a strong indicator of off-target activity.
-
Q2: What are the most common off-targets for benzenesulfonamide-based compounds?
A2: The sulfonamide moiety is a known zinc-binding pharmacophore, making zinc-containing metalloenzymes a primary class of potential off-targets. Other common off-targets can include kinases, particularly if the overall scaffold resembles an ATP-competitive inhibitor.
-
Primary Suspects:
-
Carbonic Anhydrases (CAs): There are 15 human CA isoforms with varying tissue expression. The benzenesulfonamide scaffold is a classic CA inhibitor.[2][3] Unintended inhibition of ubiquitous isoforms like CA I and CA II is a common source of off-target effects.[3]
-
Matrix Metalloproteinases (MMPs): Another family of zinc-dependent enzymes involved in tissue remodeling.
-
Cyclooxygenases (COX): Some sulfonamide-containing drugs, like celecoxib, are well-known COX-2 inhibitors.
-
Kinases: The overall topology of your molecule might allow it to fit into the ATP-binding pocket of various kinases, a frequent source of off-target activity for many small molecules.[6][7]
-
Q3: We need to experimentally identify the specific proteins our compound is binding to. What are the best methods?
A3: A multi-pronged approach is most effective, starting with broad, unbiased screens and moving to more targeted validation. The choice of method depends on available resources and the specific question being asked.[8]
-
Recommended Workflow:
-
Broad Profiling (In Vitro): Use a commercial service like Eurofins' KINOMEscan or a similar platform. These are competition binding assays that quantitatively measure interactions between your compound and a large panel of kinases (often over 480).[9][10][11] This is an excellent first step to identify unintended kinase interactions.
-
Cellular Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) . This method confirms that your compound binds to a target inside intact cells.[12][13][14][15][16] It relies on the principle that a protein becomes more thermally stable when a ligand is bound.[12][14][15] By comparing the "melting curves" of proteins in treated vs. untreated cells, you can validate on-target engagement and identify novel off-target binders, especially when coupled with mass spectrometry (MS-CETSA).[15][16]
-
Unbiased Proteome-Wide Screening: For a deeper, unbiased look, consider chemical proteomics approaches like affinity chromatography coupled with mass spectrometry. This involves immobilizing your compound on a bead and identifying which proteins from a cell lysate bind to it.[8]
-
Q4: Can we predict potential off-targets before starting expensive experiments?
A4: Yes, computational (in silico) tools are a valuable and cost-effective first step to generate hypotheses about potential off-target interactions.[17][18]
-
In Silico Approaches:
-
Similarity-Based Searching: Use platforms like TargetHunter or online databases (ChEMBL, PubChem) to find known proteins that bind to compounds structurally similar to yours.[17]
-
Machine Learning Models: More advanced platforms use machine learning algorithms trained on vast datasets of compound-target interactions to predict a binding profile for a novel molecule.[17][19][20] These can provide a ranked list of potential off-targets with varying levels of confidence.
-
Structure-Based Docking: If you have a high-confidence list of potential off-targets, you can perform molecular docking studies to predict whether your compound can plausibly bind to their active sites.
-
It is crucial to remember that these are predictions and must be validated experimentally.[21]
Part 2: Experimental Protocols & Workflows
This section provides detailed methodologies for key experiments.
Workflow 1: Systematic Off-Target Identification
This workflow provides a logical progression from broad screening to specific validation.
Caption: Workflow for systematic off-target identification.
Protocol 2.1: Kinome Profiling using a Commercial Service (e.g., KINOMEscan)
-
Objective: To quantitatively screen for interactions between your compound and a broad panel of human kinases.
-
Rationale: Kinases are one of the largest enzyme families and a common source of off-target activity. A broad scan provides a comprehensive overview of potential kinase liabilities early in the discovery process.[6][7]
-
Methodology:
-
Compound Submission: Prepare a stock solution of your compound (typically 10-20 mM in 100% DMSO) and submit it to a commercial provider like Eurofins Discovery (KINOMEscan).
-
Assay Principle: The KINOMEscan platform is an active site-directed competition binding assay.[9] Your compound competes with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured, and the results are reported as "% Control".
-
Screening Format:
-
scanMAX Panel: A comprehensive screen against ~468 kinases is recommended for initial profiling.[9][10]
-
Dose-Response (KdMAX): For any significant "hits" (e.g., >80% inhibition at 1 µM), follow up with an 11-point dose-response curve to determine the dissociation constant (Kd), which is a measure of binding affinity.[10]
-
-
Data Analysis: The provider will typically supply data in a table and often a visual "TREEspot" diagram, which maps the hits onto the human kinome tree, making it easy to see which kinase families are being affected.[10]
-
Protocol 2.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that the compound binds its intended target and any identified off-targets in a physiological cellular context.
-
Rationale: In vitro assays do not account for cell permeability, efflux pumps, or intracellular metabolism. CETSA provides direct evidence of target engagement in living cells.[13][16]
-
Methodology:
-
Cell Culture and Treatment: Culture your chosen cell line to ~80% confluency. Treat the cells with your compound at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating Step: Resuspend the treated cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.[14]
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein remaining in the soluble fraction using an antibody-based method like Western Blot or ELISA.
-
Data Analysis: For each treatment condition, plot the percentage of soluble protein remaining versus temperature. A stabilizing ligand will cause a rightward shift in this "melting curve".[12] This confirms target engagement.
-
Part 3: Data Interpretation & Lead Optimization
Interpreting Off-Target Data
A list of off-target hits can be daunting. The key is to prioritize them based on binding affinity and potential physiological consequence.
Table 1: Example Prioritization of Off-Target Hits for Compound X
| Target | On/Off-Target | Kd (nM) | Cellular IC50 (nM) | Known Physiological Role | Actionable Next Step |
| Target A | On-Target | 50 | 150 | Disease-relevant | Proceed |
| Kinase B | Off-Target | 85 | 300 | Cell cycle progression | High Priority: Validate with CETSA & assess cell cycle |
| CA II | Off-Target | 250 | 1,200 | pH regulation (ubiquitous) | Medium Priority: Assess potential for metabolic side effects |
| Kinase C | Off-Target | 5,000 | >10,000 | Redundant signaling role | Low Priority: Monitor, but likely not clinically relevant |
Workflow 2: Structure-Activity Relationship (SAR) to Enhance Selectivity
Once critical off-targets are confirmed, medicinal chemistry efforts can be directed to reduce binding to them while maintaining on-target potency. This is the core of Structure-Activity Relationship (SAR) studies.[22][23][24][25]
Caption: Workflow for SAR-guided lead optimization.
Medicinal Chemistry Strategies for the Benzenesulfonamide Scaffold
-
Rationale: The goal is to introduce structural modifications that create positive interactions with the on-target protein or steric clashes with the off-target protein(s).[23][24][26]
-
Key Modification Points on this compound:
-
The "Tail" Group (Pyrrolidine Moiety): This region often provides the most opportunity for improving selectivity.[3] Explore modifications to the pyrrolidine ring, such as adding substituents or changing its size. These changes can exploit differences in the shape and chemical nature of the binding pockets between the on-target and off-targets.
-
The Linker: The N-(...)benzenesulfonamide linkage can be altered. For example, studies have shown that modifying the linker between the benzenesulfonamide core and the tail can significantly impact isoform selectivity for carbonic anhydrase inhibitors.[2][3][27]
-
The Benzenesulfonamide Core: Modifications here are often more challenging as this group is typically essential for on-target binding (the "zinc-binding group").[2] However, subtle changes to the substitution pattern on the phenyl ring (e.g., moving the amino group) could subtly alter the vector and electronics of the sulfonamide to disfavor off-target binding.
-
By systematically synthesizing and testing analogs, you can build a SAR dataset that guides the design of a more selective and safer lead compound.[22][25]
References
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KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Retrieved January 14, 2026, from [Link]
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How can off-target effects of drugs be minimised?. (2025, May 21). Patsnap Synapse. Retrieved January 14, 2026, from [Link]
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Tools for experimental and computational analyses of off-target editing by programmable nucleases. (2020, December 7). PMC - NIH. Retrieved January 14, 2026, from [Link]
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What is the structure-activity relationship SAR in drug design?. (2025, May 21). Patsnap Synapse. Retrieved January 14, 2026, from [Link]
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Structure-activity relationship (SAR). (n.d.). GARDP Revive. Retrieved January 14, 2026, from [Link]
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How do computational tools and algorithms contribute to predicting and minimizing off-target sites in CRISPR experiments?. (2024, August 18). ResearchGate. Retrieved January 14, 2026, from [Link]
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Computational Tools and Resources for CRISPR/Cas Genome Editing. (n.d.). Oxford Academic. Retrieved January 14, 2026, from [Link]
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Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. (n.d.). IntechOpen. Retrieved January 14, 2026, from [Link]
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Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved January 14, 2026, from [Link]
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KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved January 14, 2026, from [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. Retrieved January 14, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved January 14, 2026, from [Link]
-
Structure-activity relationship (SAR) study designs. (n.d.). Monash University. Retrieved January 14, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience. Retrieved January 14, 2026, from [Link]
-
Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Video: Structure-Activity Relationships and Drug Design. (2024, October 10). JoVE. Retrieved January 14, 2026, from [Link]
-
Cellular thermal shift assay. (2026, January 7). Grokipedia. Retrieved January 14, 2026, from [Link]
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Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
-
CETSA. (n.d.). CETSA. Retrieved January 14, 2026, from [Link]
-
List of Sulfonamides + Uses, Types & Side Effects. (2023, April 13). Drugs.com. Retrieved January 14, 2026, from [Link]
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Sulfonamides - Infectious Diseases. (n.d.). MSD Manual Professional Edition. Retrieved January 14, 2026, from [Link]
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Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved January 14, 2026, from [Link]
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Sulfonamides (Sulfa Drugs) And The Skin. (n.d.). DermNet. Retrieved January 14, 2026, from [Link]
-
Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. (n.d.). RxList. Retrieved January 14, 2026, from [Link]
-
Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
-
Structure-based Systems Biology for Analyzing Off-target Binding. (n.d.). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]
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Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved January 14, 2026, from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers. Retrieved January 14, 2026, from [Link]
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Genome-wide CRISPR-Cas9 knockout screens. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
The power of sophisticated phenotypic screening and modern mechanism-of-action methods. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
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How to measure and minimize off-target effects.... (2021, October 12). YouTube. Retrieved January 14, 2026, from [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved January 14, 2026, from [Link]
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Diversifying the benzenesulfonamide scaffold for potential V-ATPase inhibitors: synthesis and insecticidal activity evaluation. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21). Benchsci. Retrieved January 14, 2026, from [Link]
-
Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
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Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Bioactive and natural products bearing the 5‐amino‐3,4‐dihydro‐2H‐pyrrole‐2‐carboxylic acid unit. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Interpreting Unexpected Results with 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
Welcome to the technical support guide for 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide. This document serves as a specialized resource for researchers, scientists, and drug development professionals encountering unexpected results during their experiments with this and structurally similar novel sulfonamides. Given that this compound is not extensively documented in public literature, this guide adopts a first-principles approach, focusing on troubleshooting based on its key structural motifs: the aminophenyl group, the sulfonamide linker, and the 2H-pyrroline ring.
Our goal is to provide a logical framework for identifying the root cause of unexpected outcomes, from initial characterization to advanced biological assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions that often arise when working with a novel or poorly characterized compound.
Q1: I cannot find any literature on this compound. How should I proceed?
A1: The absence of literature is a common challenge in cutting-edge research. It necessitates a rigorous, bottom-up approach to characterization. Your first priority is to unequivocally confirm the identity, purity, and stability of your compound. Do not rely solely on the assumed structure from a synthesis scheme. Unexpected biological results frequently originate from incorrect or impure starting material.
Workflow for Characterizing a Novel Compound
Caption: Workflow for initial compound validation.
Q2: What are the primary safety concerns for a novel aminophenyl sulfonamide derivative?
A2: While a specific safety profile is unknown, the structural motifs suggest several potential hazards:
-
Sulfonamide Moiety: Known to be associated with hypersensitivity reactions ("sulfa allergy") in some individuals, although this is more common with antibiotic sulfonamides containing an aromatic amine.[1][2] Standard personal protective equipment (PPE) is crucial.
-
Aromatic Amines: This class of compounds can have toxicological concerns, including potential for metabolic activation to reactive intermediates.[3][4][5] Handle with care, assuming potential toxicity until proven otherwise.
-
General Handling: Treat any novel compound as potentially hazardous. Use a chemical fume hood, gloves, and eye protection. Consult your institution's safety guidelines for handling new chemical entities.
Q3: How do I confirm the identity and purity of my synthesized compound?
A3: A combination of analytical techniques is required to build a complete profile of your compound.[6][7]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): Provides the definitive structural elucidation, confirming atom connectivity.
-
HPLC with a suitable detector (e.g., UV, MS): The primary method for quantifying purity. For drug development, a purity level of >95% is a standard starting point.[8]
Part 2: Troubleshooting Guide for Unexpected Experimental Results
This section is organized by common problems and provides a logical tree for diagnosing the issue based on the compound's structural components.
Scenario 1: Poor or Inconsistent Biological Activity
You observe lower-than-expected potency, or your results are not reproducible between batches or experiments.
Possible Cause A: Low Aqueous Solubility (Sulfonamide/Aromatic Issue)
The benzenesulfonamide core is relatively hydrophobic, and many sulfonamides exhibit poor water solubility, which can be pH-dependent.[9][10][11] If the compound precipitates in your assay medium, its effective concentration will be much lower than intended.
Troubleshooting Protocol: Solubility Assessment
-
Visual Inspection: Prepare a stock solution in a suitable organic solvent (e.g., DMSO). Add this stock to your aqueous assay buffer to the highest desired final concentration. Visually inspect for any cloudiness or precipitate, both immediately and after the incubation period of your assay.
-
Kinetic Solubility Assay (Nephelometry): This high-throughput method measures light scattering as the compound is added to a buffer, providing a quantitative measure of when precipitation occurs.
-
Solvent Optimization: If solubility is an issue, assess different co-solvent systems or consider using solubilizing agents like cyclodextrins, but be aware these can have their own biological effects.
| Solvent System | Typical Use | Considerations |
| DMSO | Universal stock solvent | Can be toxic to cells >0.5-1% (v/v). |
| Ethanol/Methanol | Alternative stock solvent | More volatile; potential for evaporation. |
| Aqueous Buffers (pH range) | Final assay medium | Solubility of sulfonamides can vary significantly with pH.[10] |
| Formulations (e.g., with Tween®) | In vivo studies | May interfere with certain in vitro assays. |
Possible Cause B: Compound Instability
-
Oxidation of the Aminophenyl Group: Aromatic amines can be susceptible to oxidation, forming colored, reactive species that may have altered activity or be toxic.[3][12]
-
Reactivity of the 2H-Pyrroline Ring: The 2H-pyrrole (an imine) is non-aromatic and generally less stable than its 1H-pyrrole tautomer.[13][14] It can be susceptible to hydrolysis or other reactions depending on the assay conditions (pH, temperature).
Troubleshooting Protocol: Stability Analysis via HPLC
-
Preparation: Prepare a solution of your compound in the final assay buffer.
-
Incubation: Incubate the solution under the exact conditions of your biological assay (e.g., 37°C for 24 hours).
-
Analysis: Analyze the sample by HPLC-UV/MS at time zero and at the end of the incubation period.
-
Interpretation: Look for a decrease in the area of the parent compound peak and the appearance of new peaks corresponding to degradation products.
Scenario 2: Off-Target or Unexpected Biological Effects
The compound produces a biological effect that is inconsistent with its intended target or mechanism.
Possible Cause A: Inhibition of Carbonic Anhydrases (Sulfonamide Issue)
The unsubstituted sulfonamide group (-SO₂NH₂) is a classic zinc-binding group and a potent inhibitor of carbonic anhydrases (CAs).[15][16][17] CAs are ubiquitous enzymes involved in pH regulation, CO₂ transport, and ion exchange.[18] Inhibition of CAs can lead to a wide range of physiological effects that may confound your primary assay results.
Decision Tree for Investigating Off-Target CA Inhibition
Caption: Troubleshooting off-target carbonic anhydrase activity.
Possible Cause B: Assay Interference (Aminophenyl Issue)
Aromatic amines can interfere with certain assay technologies:
-
Fluorescence Interference: The aminophenyl group may have intrinsic fluorescence or act as a quencher, interfering with fluorescence-based readouts (e.g., FP, FRET).
-
Redox Activity: The amine can be oxidized, interfering with assays that measure redox states, such as those measuring reactive oxygen species (ROS) or using redox-sensitive dyes (e.g., AlamarBlue, MTT).[12]
Troubleshooting Protocol: Assay Interference Counter-Screen
-
Run a "Promiscuity" Assay: Test the compound in a cell-free assay using your detection reagents (e.g., luciferase, fluorescent substrate) but without the biological target (enzyme, receptor). A signal change indicates direct interference.
-
Wavelength Scan: Use a spectrophotometer or plate reader to scan the absorbance and emission spectra of your compound to identify potential overlap with your assay's excitation/emission wavelengths.
Scenario 3: Unexpected Toxicity
The compound shows significant cytotoxicity at concentrations where the intended biological effect is expected.
Possible Cause A: Metabolic Activation of the Aromatic Amine
The aniline (aminophenyl) moiety can be metabolically activated by cellular enzymes (e.g., Cytochrome P450s) to form reactive N-hydroxy or nitroso intermediates.[3][5][19] These metabolites can covalently bind to proteins and DNA, leading to toxicity.
Troubleshooting Protocol: Preliminary Toxicity Screening
-
Standard Cytotoxicity Assay: Use a panel of cell lines (e.g., HepG2 for liver toxicity) and measure viability after 24-48 hours of exposure using a neutral assay like CellTiter-Glo® (measures ATP) or a membrane integrity assay (LDH release).
-
Microsomal Stability Assay: Incubate the compound with liver microsomes (which contain P450 enzymes) and NADPH. Measure the disappearance of the parent compound over time. Rapid metabolism suggests a higher potential for the formation of toxic metabolites.[12]
Possible Cause B: Inherent Reactivity of the 2H-Pyrroline
The imine functionality of the 2H-pyrroline ring can potentially react with cellular nucleophiles, such as cysteine residues in proteins, which could lead to cytotoxicity. The stability and reactivity are highly dependent on the substituents on the ring.[13]
Troubleshooting Protocol: Glutathione (GSH) Trapping Assay
-
Incubation: Incubate your compound in a buffer containing glutathione (GSH), a major cellular nucleophile.
-
Analysis by LC-MS/MS: Analyze the mixture using mass spectrometry. Look for a new mass peak corresponding to your compound plus the mass of GSH (approx. 307.3 Da). Detection of this adduct confirms the compound is reactive towards nucleophiles.
References
-
Supuran, C. T. (2017). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. Available at: [Link]
-
Akhtar, N., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Hindawi. Available at: [Link]
-
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Available at: [Link]
-
Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
-
Ilis, D. C., et al. (2003). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. ACS Publications. Available at: [Link]
-
Dalvie, D. K., & Sharma, R. (2012). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. National Institutes of Health. Available at: [Link]
-
Wisdom Library. (2024). Characterization of synthesized compounds: Significance and symbolism. Wisdom Library. Available at: [Link]
-
Aegis Sciences Corporation. (n.d.). Definitive Testing – Interpreting Unexpected Results. Aegis Sciences Corporation. Available at: [Link]
-
Gorrod, J. W., & Manson, D. (1986). The Metabolism of Aromatic Amines. PubMed. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Institutes of Health. Available at: [Link]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available at: [Link]
-
Poyner, E. A., & Bsharat, Y. (2020). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. PubMed. Available at: [Link]
-
Flippin, H. F., & Boger, W. P. (1955). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. Available at: [Link]
-
Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications. Available at: [Link]
-
Neumann, H. G. (2000). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation. IARC Publications. Available at: [Link]
-
Gorrod, J. W., & Manson, D. (1986). The metabolism of aromatic amines. Sci-Hub. Available at: [Link]
-
Hanaee, J., et al. (2004). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available at: [Link]
-
Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed. Available at: [Link]
-
Helboe, P. (1991). Purity determination and evaluation of new drug substances. PubMed. Available at: [Link]
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Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available at: [Link]
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Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]
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Morrison Foerster. (2023). Obviousness in Drug Combinations – Unexpected Results Vs. Unexpected Mechanisms of Action. Morrison Foerster. Available at: [Link]
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Reddy, G. N., et al. (2018). Identification and Synthesis of Impurities During a Novel Process Development of Rivaroxaban. ResearchGate. Available at: [Link]
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Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. Nelson Labs. Available at: [Link]
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Gottlieb, A., et al. (2013). A system for identifying and investigating unexpected response to treatment. National Institutes of Health. Available at: [Link]
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Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. Available at: [Link]
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Cecil, T. L., et al. (2017). Evaluation of Six Aromatic Amines in the Mainstream Smoke of Commercial Cigars. National Institutes of Health. Available at: [Link]
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Liu, K., et al. (2024). Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants. PubMed. Available at: [Link]
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Zhang, R., et al. (2021). Adverse Drug Reaction Discovery Using a Tumor-Biomarker Knowledge Graph. National Institutes of Health. Available at: [Link]
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Rostami, M., et al. (2017). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. National Institutes of Health. Available at: [Link]
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Szostak, M., & Szostak, K. (2019). Selected examples of biologically active 2-pyrrolines. ResearchGate. Available at: [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. National Institutes of Health. Available at: [Link]
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Alcantar, N. A., et al. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. National Institutes of Health. Available at: [Link]
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Li, X., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. National Institutes of Health. Available at: [Link]
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Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Research Square. Available at: [Link]
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Kim, J., et al. (2017). Synthesis of 2 H-pyrroles by treatment of pyrrolidines with DDQ. ResearchGate. Available at: [Link]
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Jamil, B., et al. (2024). Purification, Structural Characterization, and Antibacterial Evaluation of Poly-γ-Glutamic Acid from Bacillus subtilis. MDPI. Available at: [Link]
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Rostami, M., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. National Institutes of Health. Available at: [Link]
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Nocentini, A., et al. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. National Institutes of Health. Available at: [Link]
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Tischler, P., et al. (2021). Identification of non-regulated aromatic amines of toxicological concern which can be cleaved from azo dyes used in clothing textiles. PubMed. Available at: [Link]
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Zafar, H., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. ResearchGate. Available at: [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Sulfonamides. PubMed. Available at: [Link]
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Ye, X., et al. (2018). Novel approach for the rapid screening of banned aromatic amines in dyed textiles using a chromogenic method. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Assay Artifacts and Interferences. Assay Guidance Manual. Available at: [Link]
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Technical Support Center: Protocol Refinement for 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for assays involving 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining experimental protocols and troubleshooting common challenges. Our goal is to empower you with the causal understanding behind experimental choices, ensuring the generation of robust and reproducible data.
Section 1: Compound Properties and Handling
Understanding the fundamental physicochemical properties of this compound is the first step toward a successful assay. As a member of the benzenesulfonamide class, its behavior in solution is critical for biological activity and analytical detection.[1]
| Property | Value / Recommendation | Rationale & Citation |
| Molecular Formula | C₁₀H₁₃N₃O₂S | The fundamental composition of the molecule.[2] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | Sulfonamide derivatives often exhibit limited aqueous solubility. High-purity, anhydrous DMSO is recommended for creating concentrated stock solutions.[3][4] |
| Stock Solution Storage | -20°C to -80°C, desiccated | To prevent degradation from repeated freeze-thaw cycles and hydrolysis, aliquot stock solutions into single-use volumes and store in a desiccated environment.[5] |
| Working Solution Buffer | Assay-specific; check pH compatibility | The stability of the pyrroline moiety and the protonation state of the amino groups are pH-dependent. Prepare fresh working solutions from stock for each experiment.[6] |
| Safety Precautions | Standard laboratory PPE | Causes skin and serious eye irritation. Avoid inhalation and direct contact.[1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound is not fully dissolving when preparing my aqueous working solution. What should I do? This is a common issue stemming from the hydrophobic nature of many benzenesulfonamide compounds. Ensure your final DMSO concentration in the assay does not exceed 1%, as higher concentrations can affect enzyme activity or cell viability. If solubility issues persist, consider using a co-solvent like ethanol or gentle warming, but validate these conditions to ensure they do not impact your assay's performance.
Q2: I am seeing a progressive loss of signal or activity over the course of my experiment. What could be the cause? This may indicate compound instability in your aqueous assay buffer. The pyrroline ring can be susceptible to hydrolysis, especially at non-neutral pH.[7] Confirm the stability of your compound by incubating it in the assay buffer for the full duration of the experiment and then analyzing its integrity via LC-MS/MS. If degradation is confirmed, you may need to adjust the buffer pH or shorten incubation times.[8]
Q3: Which analytical method is best for accurately quantifying this compound in a complex biological matrix? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sulfonamide quantification due to its high sensitivity and selectivity.[9][10] This technique can effectively distinguish the target analyte from complex matrix components, providing reliable and reproducible results.[11][12]
Q4: I am developing an enzyme inhibition assay. What are the key controls I must include? Every enzyme inhibition plate must include:
-
No-Inhibitor Control (100% Activity): Contains the enzyme, substrate, and vehicle (e.g., DMSO) to define the maximum reaction rate.
-
No-Enzyme Control (Background): Contains the substrate and inhibitor but no enzyme, to measure any non-enzymatic substrate conversion or background signal.
-
Positive Control Inhibitor: A known inhibitor of your target enzyme to validate that the assay is responsive to inhibition.[3][13]
Section 3: Troubleshooting Guides
Part 3.A: Quantitative Assays (LC-MS/MS)
LC-MS/MS is a powerful tool, but it is sensitive to matrix effects and sample preparation variability.[10] This section addresses common issues encountered during the quantification of this compound.
Caption: A systematic approach to diagnosing LC-MS/MS issues.
| Symptom | Potential Cause | Recommended Action & Scientific Rationale |
| Low or No Signal | Inefficient Ionization: The compound is not being effectively charged in the MS source. | Sulfonamides are readily protonated under acidic conditions.[11] Ensure your mobile phase contains an acid modifier like 0.1% formic acid to promote the formation of [M+H]⁺ ions in positive ESI mode.[10] |
| Compound Degradation: The analyte is not stable during sample preparation or storage. | Prepare samples immediately before analysis. Analyze a freshly prepared standard to compare against the sample . If degradation is suspected, investigate the pH and temperature stability of the compound in the sample matrix. | |
| High Background / Matrix Effects | Insufficient Sample Cleanup: Co-extracted matrix components (salts, lipids, proteins) are suppressing or enhancing the analyte signal. | Implement or optimize a solid-phase extraction (SPE) protocol. HLB (Hydrophilic-Lipophilic Balanced) cartridges are effective for retaining a broad range of compounds, including sulfonamides, while washing away interferences.[14] |
| Poor Reproducibility (High %RSD) | Inconsistent Sample Preparation: Minor variations in extraction recovery or final volume are causing significant quantitative differences. | Use an isotopic internal standard. A stable isotope-labeled version of the analyte will behave identically during extraction and ionization, correcting for variability and improving precision.[9] |
| Precipitation in Autosampler: The compound is precipitating out of solution after dilution into the aqueous mobile phase. | Decrease the concentration of the stock solution or increase the percentage of organic solvent in the initial reconstitution step. Ensure the final injection solvent is compatible with the initial mobile phase conditions to prevent crashing. |
Part 3.B: Biological Assays (Enzyme Inhibition)
Fluorescence-based assays are highly sensitive but can be prone to interference and require careful optimization.[15][16] This guide uses a generic enzyme inhibition assay as a framework for troubleshooting.
Caption: A logical flow for diagnosing a lack of enzyme inhibition.
| Symptom | Potential Cause | Recommended Action & Scientific Rationale |
| High Variability Between Replicates | Inaccurate Pipetting or Poor Mixing: Small volume errors are amplified, especially with concentrated stocks. Incomplete mixing leads to non-uniform reaction rates. | Use calibrated pipettes and ensure tips are pre-wetted. After adding reagents to a microplate, gently tap the plate or use an orbital shaker to ensure a homogenous mixture before reading.[17][18] |
| Edge Effects: Wells on the perimeter of the microplate experience more evaporation, concentrating reagents and altering reaction kinetics. | Avoid using the outer rows and columns of the 96-well plate for samples. Instead, fill them with 200 µL of PBS or water to create a humidity barrier.[18] | |
| Irreproducible IC₅₀ Values | Substrate Depletion: During the assay, if the substrate concentration changes significantly, the Michaelis-Menten kinetics assumptions are violated, leading to inaccurate inhibition constants. | Ensure that total substrate consumption is less than 10-15% over the course of the assay. This can be achieved by reducing the enzyme concentration or shortening the reaction time. Using a substrate concentration well below the Km can also make the assay more sensitive to competitive inhibitors.[18][19] |
| Tight-Binding Inhibition: If the inhibitor's affinity (Kᵢ) is close to the enzyme concentration used in the assay, the standard IC₅₀ data models are no longer valid. | This is a common pitfall when screening potent compounds.[13] If you observe very steep dose-response curves, you may have a tight-binding inhibitor. In this case, the Morrison equation should be used to determine the Kᵢ value, which accounts for the concentration of the enzyme.[13] | |
| False Positives / Compound Interference | Autofluorescence: The test compound is fluorescent at the excitation/emission wavelengths used for detection. | Before running the full assay, measure the fluorescence of the compound in the assay buffer without the enzyme or substrate. If it is fluorescent, you may need to find alternative detection wavelengths or use a different assay format (e.g., colorimetric). |
| Light Scattering: The compound precipitates at high concentrations, scattering light and causing an artifactual signal. | Visually inspect the wells with the highest inhibitor concentration for turbidity. Also, check for non-linear, rising signals in the "No Enzyme" control wells containing the inhibitor. Reducing the top concentration or improving solubility can mitigate this.[17] |
Section 4: Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Plasma
This protocol provides a general framework for sample preparation and analysis.
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Create a series of calibration standards (e.g., 1 to 1000 ng/mL) by spiking the stock solution into blank plasma.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Precipitation Solution: Acetonitrile containing an isotopic internal standard (e.g., at 50 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of cold Precipitation Solution.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vial.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Mode: Multiple Reaction Monitoring (MRM). The specific precursor > product ion transitions must be optimized for the compound.
-
Protocol 2: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is adapted from standard methods for assessing inhibitors of carbonic anhydrase (CA), a common target for sulfonamides.[3][4]
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase (e.g., hCA II) in assay buffer. The final concentration in the well should result in a linear reaction rate for at least 10 minutes.
-
Inhibitor Solutions: Perform a serial dilution of the this compound stock solution in DMSO, then dilute further into assay buffer.
-
Substrate Solution: Prepare a solution of p-nitrophenyl acetate (pNPA) in acetonitrile. Dilute into assay buffer immediately before use.
-
-
Assay Procedure (96-well plate):
-
Add 170 µL of assay buffer to each well.
-
Add 10 µL of the diluted inhibitor solutions to the test wells.
-
Add 10 µL of vehicle (assay buffer with the same %DMSO as the inhibitor) to the 'No Inhibitor' control wells.
-
Add 10 µL of the CA enzyme solution to all wells except the 'No Enzyme' blanks.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[3]
-
Section 5: References
-
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent. Retrieved from
-
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent Technologies. Retrieved from
-
How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. (2025). Patsnap Synapse. Retrieved from
-
Determination of sulfonamides in milk by ID-LC-MS/MS. (2018). ACG Publications. Retrieved from
-
LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018). Journal of Applicable Chemistry. Retrieved from
-
Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. (1994). Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from
-
Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. (n.d.). Benchchem. Retrieved from
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). Molecules. Retrieved from
-
TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR. (1964). Journal of Pharmaceutical Sciences. Retrieved from
-
A Researcher's Guide to the Statistical Validation of Sulfonamide Enzyme Inhibition Data. (n.d.). Benchchem. Retrieved from
-
Assay Troubleshooting. (n.d.). MB. Retrieved from
-
Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. (2004). Biochemistry. Retrieved from
-
Troubleshooting. (n.d.). BioAssay Systems. Retrieved from
-
Application of 5-Aminonaphthalene-1-sulfonamide in Enzyme Assays. (n.d.). Benchchem. Retrieved from
-
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays. (n.d.). Benchchem. Retrieved from
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). Biological Chemistry. Retrieved from
-
This compound. (n.d.). Parchem. Retrieved from
-
Benzenesulfonamide, 3-amino-. (n.d.). PubChem. Retrieved from
-
2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). (2014). Oriental Journal of Chemistry. Retrieved from
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2022). Molecules. Retrieved from
-
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2021). Metabolites. Retrieved from
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Technical Support Center: Stability Testing of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability testing of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide in various buffer systems. As a molecule possessing both a sulfonamide and a cyclic imine moiety, its stability profile can be complex. This resource is designed to equip you with the foundational knowledge and practical protocols to navigate these challenges effectively.
Understanding the Molecule: A Tale of Two Moieties
The stability of this compound is governed by the chemical properties of its two key functional groups: the benzenesulfonamide and the 3,4-dihydro-2H-pyrrol-5-yl (a cyclic imine). Understanding their individual potential for degradation is the first step in designing a robust stability study.
-
The Sulfonamide Group: Sulfonamides are generally susceptible to degradation under acidic conditions through hydrolysis.[1] The S-N bond can be a point of cleavage, particularly with strong acid catalysis.[2] Oxidation can also be a degradation pathway for some sulfonamides.[3][4]
-
The Cyclic Imine Group: The C=N bond in the cyclic imine (3,4-dihydro-2H-pyrrol-5-yl) moiety is a potential site for hydrolysis, which would lead to ring-opening.[5][6][7] The stability of cyclic imines can be pH-dependent, with both acid and base catalysis of hydrolysis being possible.[8]
The interplay between these two groups can influence the overall stability of the molecule. Therefore, a comprehensive stability study must consider degradation pathways originating from both moieties.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the stability testing of this compound.
Q1: What are the primary degradation pathways I should be concerned about for this molecule?
A1: Based on the structure, the two most probable degradation pathways are hydrolysis of the sulfonamide bond and hydrolysis of the cyclic imine bond . Hydrolysis of the sulfonamide is often more pronounced in acidic conditions, while the cyclic imine could be susceptible to both acidic and basic conditions.[1][5] Oxidative degradation should also be considered as a secondary pathway.[3]
Q2: Which buffers are recommended for initial stability studies?
A2: It is advisable to test a range of pH values that are relevant to your intended application. A good starting point is to use three common pharmaceutical buffer systems:[9][10][11]
-
Acetate buffer for the acidic range (pH 3.6 - 5.6).[12]
-
Phosphate buffer for the neutral range (pH 6.0 - 8.0).[12]
-
Borate or Carbonate buffer for the alkaline range (pH > 8.0). Note that borate buffers are toxic and should not be used for oral or parenteral formulations.[13]
Q3: What concentration of buffer should I use?
A3: A buffer concentration of 0.05 M to 0.5 M is generally sufficient for most stability studies.[13] The key is to ensure the buffer has enough capacity to maintain the pH throughout the experiment, especially if the degradation products are acidic or basic.[11] For injectable formulations, lower buffer concentrations (e.g., under 10 mM for citrate) are often preferred to minimize irritation.[12]
Q4: Can the buffer components themselves interact with my compound?
A4: Yes, buffer-excipient interactions are a possibility. For instance, phosphate buffers can sometimes catalyze the degradation of certain molecules.[11] Citrate buffers, with their potential for chelation, might also interact with compounds.[14] It is crucial to run appropriate controls, including the drug substance in unbuffered solutions at various pH values, to distinguish between pH effects and buffer-specific catalytic effects.
Q5: My assay shows a rapid loss of the parent compound. What should be my first troubleshooting step?
A5: First, verify the integrity of your analytical method. Ensure that the method can accurately separate the parent compound from any potential degradation products. If the method is sound, the rapid loss suggests high instability under the tested conditions. Consider the following:
-
pH effect: Is the degradation more pronounced at a specific pH? This points towards acid or base-catalyzed hydrolysis.
-
Buffer catalysis: Compare the degradation rate in a buffered solution to an unbuffered solution of the same pH. A significantly faster rate in the buffer suggests catalysis.
-
Temperature: High temperatures accelerate degradation.[15] Ensure your storage conditions are appropriate and well-controlled.
Troubleshooting Guide
Unforeseen challenges are common in stability studies. This guide provides a structured approach to troubleshooting common issues.
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between replicate samples | - Non-homogenous sample solution.- Inconsistent storage conditions.- Analytical method variability. | - Ensure complete dissolution and thorough mixing of the stock solution before aliquoting.- Verify the temperature and humidity uniformity within your stability chamber.[16]- Check the precision of your analytical method (e.g., multiple injections of the same sample). |
| Appearance of unexpected peaks in the chromatogram | - Formation of degradation products.- Interaction with buffer components or container.- Contamination. | - Perform forced degradation studies (see protocol below) to intentionally generate and identify degradation products.[17]- Analyze a blank buffer solution stored under the same conditions to check for leached substances from the container or buffer degradation.- Review sample preparation procedures for potential sources of contamination. |
| Precipitation of the compound during the study | - Poor solubility of the compound at the tested pH.- Formation of an insoluble degradation product.- Buffer salt precipitation at low temperatures. | - Determine the solubility of your compound across the intended pH range before initiating the stability study.- If a precipitate forms, isolate and attempt to characterize it.- Be aware of the potential for buffer salts to precipitate, especially during freeze-thaw cycles.[9] |
| No degradation observed under stress conditions | - The molecule is highly stable under the tested conditions.- The stress applied is insufficient.- The analytical method is not stability-indicating. | - Increase the severity of the stress conditions (e.g., higher temperature, more extreme pH, higher concentration of oxidizing agent).[18]- To confirm your method is stability-indicating, you must demonstrate that it can separate the active ingredient from its degradation products. Forced degradation studies are essential for this.[19][20] |
Experimental Protocols
A well-designed forced degradation study is crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[17][20]
Protocol: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate buffer (pH 7.0), Acetate buffer (pH 4.5), Borate buffer (pH 9.0)
-
High-purity water
-
A stability-indicating analytical method (e.g., HPLC-UV/MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Store one set at room temperature and another at an elevated temperature (e.g., 60 °C).[1]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Store one set at room temperature and another at 60 °C.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature.[4]
-
Thermal Degradation: Store a solid sample of the compound and a solution of the compound in high-purity water at an elevated temperature (e.g., 60-80 °C).[15]
-
Photostability: Expose a solid sample and a solution of the compound to light according to ICH Q1B guidelines.[21][22] This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[21][22]
-
Buffer Stability: Prepare solutions of the compound in the acetate, phosphate, and borate buffers. Store at both room temperature and an elevated temperature.
-
-
Time Points: Sample from each condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.[19]
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples using the stability-indicating method.
-
Quantify the amount of the parent compound remaining and any major degradation products formed.
-
Use mass spectrometry (MS) to help identify the structure of the degradation products.
-
Data Presentation:
Summarize the percentage of degradation in a table for easy comparison.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Major Degradants (if identified) |
| 0.1 M HCl | 24 | RT | ||
| 1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | RT | ||
| 1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | RT | ||
| Thermal (Solid) | 48 | 80 | ||
| Thermal (Solution) | 48 | 80 | ||
| Photolytic (Solid) | - | - | ||
| Photolytic (Solution) | - | - | ||
| Acetate Buffer (pH 4.5) | 48 | 60 | ||
| Phosphate Buffer (pH 7.0) | 48 | 60 | ||
| Borate Buffer (pH 9.0) | 48 | 60 |
Visualizing the Workflow
A clear workflow is essential for a systematic approach to stability testing.
Potential Degradation Pathways
References
- Stability of Cyclic Imine Toxins: Interconversion of Pinnatoxin Amino Ketone and Pinnatoxin A in Aqueous Media. (URL not available)
- Stability of cyclic imine toxins: interconversion of pinnatoxin amino ketone and pinnatoxin A in aqueous media. SciSpace. (URL not available)
- Stability of Cyclic Imine Toxins: Interconversion of Pinnatoxin Amino Ketone and Pinnatoxin A in Aqueous Media. The Journal of Organic Chemistry - ACS Figshare. (URL not available)
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Step-by-Step Guide to Designing Stability Studies for Drug Products. BioBoston Consulting. (URL: [Link])
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Preparation of buffers, Stability of Buffers. Pharmacy Infoline. (URL: [Link])
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Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. (URL: [Link])
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Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC - PubMed Central. (URL: [Link])
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Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. (URL: [Link])
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Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PubMed. (URL: [Link])
- Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. (URL not available)
-
Cyclic Imines: Chemistry and Mechanism of Action: A Review. ACS Publications. (URL: [Link])
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Structure‐stability correlations for imine formation in aqueous solution. ResearchGate. (URL: [Link])
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Hydrolysis of both pyrrole acids at pH 2.0. | Download Scientific Diagram. ResearchGate. (URL: [Link])
- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (URL not available)
- STATE-OF-THE-ART APPROACHES TO THE SYNTHESIS OF 2H-PYRROLES. (URL not available)
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Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. (URL: [Link])
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Sulfonamides and Sulfonamide Combinations Use in Animals. Pharmacology. (URL: [Link])
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Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. (URL: [Link])
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Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. PubMed. (URL: [Link])
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Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. (URL: [Link])
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Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. (URL: [Link])
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Forced Degradation Studies. MedCrave online. (URL: [Link])
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Poor Stability Study Design Leading to Rejections? Common Errors Explained. (URL: [Link])
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Adriamycin loaded pullulan acetate/sulfonamide conjugate nanoparticles responding to tumor pH: pH-dependent cell interaction, internalization and cytotoxicity in vitro. PubMed. (URL: [Link])
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Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])
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Sustainable Anisaldehyde-Based Natural Deep Eutectic Solvent Dispersive Liquid–Liquid Microextraction for Monitoring Antibiotic Residues in Commercial Milk and Eggs: A Comprehensive Evaluation of Greenness, Practicality, Analytical Performance and Innovation. MDPI. (URL: [Link])
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. (URL: [Link])
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Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. (URL: [Link])
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Forced Degradation in Pharmaceuticals – A Regulatory Update. (URL: [Link])
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (URL: [Link])
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Sulfonamides and their isosters as carbonic anhydrase inhibitors. PubMed. (URL: [Link])
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Citrate buffer with citric acid monohydrate or soidum citrate?. ResearchGate. (URL: [Link])
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Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-[5]benzopyrano[2,3-b]pyridine-3- carboxylic acid (Amoxanox). PubMed. (URL: [Link])
- N-[5-[(3S)-3-[[5-[(2-Phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]amino] - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/118988616)
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5-amino-3,4-dihydro-2H-pyrrol-4-ol | C4H8N2O. PubChem. (URL: [Link])
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Label: SULFATRIM- sulfamethoxazole and trimethoprim suspension. DailyMed - NIH. (URL: [Link])
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Technical Support Center: Purification Strategies for 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
Welcome to the technical support guide for the purification of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide (CAS 379255-71-7). This document provides in-depth, experience-based troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions and explain the scientific rationale behind each purification strategy, enabling you to resolve common experimental challenges.
The unique structure of this molecule, featuring an aromatic amine, a sulfonamide group, and a cyclic imine, presents specific purification hurdles. This guide is structured to address these challenges head-on in a practical, question-and-answer format.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
This section addresses the crucial first steps after synthesis: understanding your crude product and its key chemical characteristics.
Q1: How can I quickly assess the purity of my crude reaction mixture?
Answer: A combination of Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy is the most efficient approach for an initial assessment.
-
Thin-Layer Chromatography (TLC): TLC provides a rapid, qualitative snapshot of the number of components in your mixture. The presence of multiple spots indicates impurities.[1][2] It is crucial for this specific molecule to add ~1% triethylamine (Et₃N) or ammonia to your TLC mobile phase (e.g., in the ethyl acetate/hexane or dichloromethane/methanol system) to prevent streaking caused by the interaction of the basic amine and imine groups with the acidic silica gel.[3]
-
¹H NMR Spectroscopy: A proton NMR of the crude material can reveal the presence of starting materials or major side-products by comparing the integrals of characteristic peaks of the product versus new, unexpected signals.
Q2: What are the most common impurities I should expect?
Answer: Impurities typically arise from unreacted starting materials, side reactions, or product degradation. For this specific synthesis, be watchful for:
-
Unreacted 3-aminobenzenesulfonamide: The starting sulfonamide is a common impurity if the reaction has not gone to completion.[4][5]
-
Starting Materials for the Pyrroline Ring: Depending on the synthetic route, precursors to the 2,4-dihydro-1H-pyrrole moiety may be present.
-
Hydrolysis Product: The cyclic imine functional group is susceptible to hydrolysis, especially under acidic conditions (like on un-treated silica gel), which would cleave the molecule.[3][6] The resulting product would be 3-aminobenzenesulfonamide and a pyrrolidinone derivative.
-
Di-sulfonamide Species: If the reaction conditions are not carefully controlled, a second molecule of the pyrroline precursor could potentially react with the aromatic amine, though this is less common.
Q3: What key physicochemical properties of this molecule influence its purification?
Answer: The molecule's purification is governed by the interplay of its three main functional groups:
-
Aromatic Amine (-NH₂): This group is basic and will be protonated at low pH.
-
Sulfonamide (-SO₂NH-): The N-H proton of the sulfonamide is weakly acidic (pKa ~10).[4] This allows the molecule to be deprotonated and form a salt with a strong base.
-
Cyclic Imine (-C=N-): This is a basic site but, more importantly, is prone to hydrolysis under acidic conditions.[3] This instability is a critical consideration for chromatography.
This amphoteric nature (containing both acidic and basic sites) can be exploited for extractive purification but complicates chromatographic methods.
Part 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but it often requires optimization.
Q1: I'm not getting any crystals, even after my solution has cooled completely. What should I do?
Answer: This issue typically stems from two main causes: the solution is either supersaturated but nucleation hasn't started, or you've used too much solvent.[7]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a small amount of pure product from a previous batch, add a single, tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.[8]
-
-
Reduce Solvent Volume: If induction methods fail, you likely have too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
Q2: My compound is "oiling out" as a liquid instead of forming solid crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when the concentration of impurities is very high.[7] The resulting oil is often an impure amorphous solid.
Solutions:
-
Reheat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.[7]
-
Change the Solvent System: The boiling point of your solvent may be too high. Switch to a lower-boiling point solvent. Alternatively, using a solvent/anti-solvent system can be very effective.[8] Dissolve the compound in a minimum of a "good" solvent, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) at a slightly elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.
Protocol 1: Standard Recrystallization Workflow
-
Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and water mixtures) to find a solvent that dissolves the compound when hot but not when cold. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[7]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude solid until it just dissolves completely.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, let it cool slightly, and add a small amount of activated charcoal. Re-boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration with pre-heated glassware to prevent premature crystallization in the funnel.[7][8]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. For maximum yield, you can later place it in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent and allow them to air dry.
Part 3: Troubleshooting Column Chromatography
Column chromatography is a primary purification method, but the imine moiety in the target molecule requires special precautions.
Q1: My compound streaks badly on a silica TLC plate and gives poor separation in the column. Why is this happening?
Answer: This is a classic sign of compound degradation on the acidic silica gel.[3] The surface of standard silica gel is covered in acidic silanol groups (Si-OH), which can protonate the basic imine nitrogen. This makes the compound highly polar, causing it to stick to the stationary phase and streak. More critically, this acidic environment can catalyze the hydrolysis of the imine bond, breaking your molecule apart while it's on the column.[3][6]
Q2: How do I prevent my compound from degrading on the column?
Answer: The solution is to neutralize the acidic stationary phase.
-
Use a Basic Modifier: Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) , to your mobile phase (eluent).[3] The triethylamine will neutralize the acidic sites on the silica, allowing your compound to elute cleanly without streaking or decomposition.
-
Use a Different Stationary Phase: If a basic modifier is not sufficient, consider using a less acidic stationary phase like neutral alumina.[3]
Data Table: Suggested Starting Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System (Gradient) | Modifier | Target Polarity |
| Silica Gel | Ethyl Acetate in Hexane (e.g., 20% -> 80%) | 1% Triethylamine | Non-polar to Mid-polar |
| Silica Gel | Methanol in Dichloromethane (e.g., 1% -> 10%) | 1% Triethylamine | Mid-polar to Polar |
| Neutral Alumina | Ethyl Acetate in Hexane (e.g., 10% -> 70%) | None typically needed | Non-polar to Mid-polar |
Protocol 2: Modified Flash Column Chromatography
-
Prepare the Eluent: Prepare your mobile phases (e.g., a low-polarity solvent "A" like 20% EtOAc/Hexane and a high-polarity solvent "B" like 80% EtOAc/Hexane). Crucially, add 1% triethylamine to both solvents A and B.
-
Pack the Column: Pack your column with silica gel using the low-polarity eluent A. Ensure the column bed is stable and free of cracks.
-
Load the Sample: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. For better resolution, pre-adsorb the compound onto a small amount of silica gel. To do this, dissolve your compound, add silica, evaporate the solvent until a dry powder is formed, and carefully add this powder to the top of the column.
-
Elute the Column: Run the column, starting with 100% eluent A and gradually increasing the percentage of eluent B.
-
Monitor the Elution: Collect fractions and monitor them by TLC (using a mobile phase containing Et₃N) to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Visualization: Chromatography Troubleshooting Workflow
Caption: Workflow for addressing compound instability on silica gel.
Part 4: Acid-Base Extraction
The amphoteric nature of the molecule allows for a powerful purification strategy using liquid-liquid extraction. This method is excellent for removing neutral organic impurities.
Visualization: Acid-Base Extraction Flowchart
Caption: Logical flow for purification via acid-base extraction.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. This will protonate and extract highly basic impurities into the aqueous layer. The target compound, while having a basic amine, often remains in the organic layer as a hydrochloride salt. Separate the layers.
-
Base Extraction: Wash the organic layer with 1M aqueous NaOH. The basic solution will deprotonate the acidic sulfonamide proton, converting the product into a water-soluble sodium salt, which moves into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Isolation: Separate the aqueous layer containing your product salt. Cool this aqueous layer in an ice bath and slowly re-acidify it with 1M HCl with stirring. Your pure product should precipitate out of the solution.
-
Collection: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
References
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. [Link]
-
Studies on the extraction of sulfonamides from agricultural soils. (2010). PubMed. [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). Semantic Scholar. [Link]
-
Exhaustive Extraction of Sulfonamide Antibiotics From Aged Agricultural Soils Using Pressurized Liquid Extraction. (n.d.). PubMed. [Link]
-
The development of a microwave-assisted extraction method for the determination of sulfonamide antibiotics in sediments and soils. (n.d.). Canadian Science Publishing. [Link]
-
A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. (n.d.). Semantic Scholar. [Link]
-
TLC of Sulfonamides. (n.d.). ResearchGate. [Link]
-
Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. [Link]
-
What is the best extraction method of sulfonamides group from honey samples? (2024). ResearchGate. [Link]
-
Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019). MDPI. [Link]
- Sulfonamide purification process. (1957).
-
Recrystallization of Sulfanilamide. (n.d.). Scribd. [Link]
-
Sulfonamide-impurities. (n.d.). Pharmaffiliates. [Link]
-
Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate. [Link]
-
Is it possible to purify imine using column chromatography? (2015). ResearchGate. [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
3-Aminobenzenesulfonamide 98-18-0 wiki. (n.d.). LookChem. [Link]
-
Benzenesulfonamide, 3-amino-. (n.d.). PubChem. [Link]
-
Purification issues. (2016). Reddit. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Page loading... [wap.guidechem.com]
- 5. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
Objective: This guide provides a comprehensive, technically robust framework for validating the biological activity of the novel compound 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide. Given the absence of prior data, this document outlines a systematic, three-phase validation workflow. It compares the compound's hypothesized performance against established alternatives using validated experimental protocols and illustrative data.
Introduction: Rationale and Hypothesized Target
The compound this compound features a benzenesulfonamide core. This structural motif is a well-established pharmacophore known to target a range of enzymes, most notably the carbonic anhydrases (CAs).[1][2][3] CAs are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide and are critical in physiological processes like pH regulation.[4]
Several CA isoforms are overexpressed in various pathologies. Specifically, Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme highly expressed in numerous tumors, often induced by hypoxia.[5][6][7] Its expression is strongly correlated with tumor progression and poor patient prognosis, as it helps cancer cells survive in acidic microenvironments.[4][5][6][7] This makes CA IX a prime therapeutic target in oncology.[8]
Based on these established structure-activity relationships, we hypothesize that This compound (hereafter designated as Compound-V) is an inhibitor of Carbonic Anhydrase IX. This guide details the necessary experiments to test this hypothesis, comparing its potential efficacy and selectivity against Acetazolamide (AZA) , a well-characterized, broad-spectrum clinical CA inhibitor.[9][10][11][12][13]
Phase 1: Primary Validation via In Vitro Enzymatic Assay
Expertise & Causality: The first logical step is to determine if Compound-V directly inhibits the catalytic activity of our purified target enzyme, CA IX. A colorimetric esterase activity assay is a robust, high-throughput method for this initial screening.[14][15][16][17] The principle relies on the fact that CA enzymes can hydrolyze certain esters, like p-nitrophenyl acetate (pNPA), producing a colored product (p-nitrophenol) that can be measured spectrophotometrically. An inhibitor will reduce the rate of this reaction.
Comparative Compound:
-
Acetazolamide (AZA): A potent, clinically used sulfonamide that inhibits multiple CA isoforms, including CA IX, serving as our benchmark positive control.[14][15][17]
Experimental Protocol: CA IX Esterase Inhibition Assay
-
Reagent Preparation:
-
Reconstitute recombinant human CA IX enzyme in Assay Buffer (e.g., Tris-SO4 based buffer, pH 7.6).
-
Prepare a stock solution of Compound-V (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., from 100 µM to 1 nM).
-
Prepare an identical dilution series for Acetazolamide.
-
Prepare the substrate solution: p-nitrophenyl acetate (pNPA) in acetonitrile, diluted in assay buffer.
-
-
Assay Execution (96-well plate format):
-
Add 10 µL of each inhibitor dilution (Compound-V, AZA) or vehicle control (DMSO) to respective wells.
-
Add 80 µL of diluted CA IX enzyme solution to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding. This pre-incubation step is critical for inhibitors that may have a slow on-rate.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 405 nm kinetically for 30-60 minutes at room temperature.[15] The rate of increase in absorbance is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Anticipated Data & Comparison
The primary outcome is the IC50 value. A potent and promising compound would exhibit an IC50 value in the low nanomolar range, ideally superior to or comparable to the benchmark, Acetazolamide.
| Compound | Target Enzyme | Hypothesized IC50 (nM) |
| Compound-V | Human CA IX | 15.5 ± 2.1 |
| Acetazolamide | Human CA IX | 25.0 ± 3.5 |
Table 1: Illustrative IC50 values from the in vitro enzymatic assay.
Workflow Diagram: In Vitro IC50 Determination
Caption: Workflow for determining enzyme inhibition (IC50).
Phase 2: Cellular Target Engagement and Functional Validation
Expertise & Causality: Demonstrating activity against a purified enzyme is necessary but not sufficient. A drug candidate must be cell-permeable and engage its target in the complex cellular milieu. We will use two orthogonal methods: the Cellular Thermal Shift Assay (CETSA) to confirm direct physical binding to CA IX inside cells, and an Extracellular Acidification Rate (ECAR) assay to measure the functional consequence of this binding.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[18][19][20] By heating cells treated with a compound and measuring the amount of soluble target protein remaining, we can confirm target engagement.[21][22]
Experimental Protocol: CETSA for CA IX
-
Cell Culture & Treatment:
-
Culture a human cancer cell line known to overexpress CA IX (e.g., HT-29 colorectal adenocarcinoma) to ~80% confluency.
-
Treat cells with Compound-V (e.g., at 10x its enzymatic IC50), Acetazolamide, or vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Protein Isolation:
-
Lyse the cells via freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured CA IX) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).
-
-
Quantification:
-
Analyze the supernatant (soluble fraction) by Western Blot using a specific anti-CA IX antibody.
-
Quantify band intensity and normalize to the non-heated control for each treatment group.
-
-
Data Analysis:
-
Plot the percentage of soluble CA IX against temperature for each treatment. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive "thermal shift" (ΔTm) for Compound-V indicates target stabilization and engagement.
-
Method 2: Extracellular Acidification Rate (ECAR) Assay
CA IX contributes to extracellular acidification by hydrating CO₂ to produce protons.[4][5] Inhibiting CA IX should therefore reduce the rate of acidification. ECAR can be measured in real-time using specialized instruments that monitor proton flux.[23][24][25][26][27]
Experimental Protocol: ECAR Measurement
-
Cell Plating: Seed CA IX-expressing cells (e.g., HT-29) onto a specialized microplate and allow them to adhere overnight.
-
Assay Preparation: Replace the culture medium with a low-buffering assay medium and incubate in a non-CO₂ incubator to allow cells to equilibrate.[24]
-
Instrument Setup: Calibrate the instrument sensor cartridge.
-
Measurement:
-
Measure the basal ECAR for several cycles.
-
Inject Compound-V, Acetazolamide, or vehicle control into the wells.
-
Continue to monitor ECAR to measure the compound's effect.
-
-
Data Analysis: Calculate the percentage change in ECAR after compound addition relative to the basal rate. A significant decrease indicates functional inhibition of proton extrusion.
Anticipated Data & Comparison
Successful target engagement would be demonstrated by a positive thermal shift in CETSA and a corresponding decrease in cellular function (ECAR).
| Compound | CETSA Thermal Shift (ΔTm, °C) | ECAR Reduction (%) |
| Compound-V | +4.5°C | 45 ± 5% |
| Acetazolamide | +3.0°C | 30 ± 6% |
Table 2: Illustrative data for cellular target engagement and functional assays.
Signaling Pathway Diagram: Role of CA IX in Tumor Acidification
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"comparison of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide with other [class] inhibitors"
An In-Depth Comparative Guide to Novel IDO1 Inhibitors Topic: A Comparative Analysis of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide and other Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) has been identified as a critical enzyme in mediating tumor-induced immune suppression, making it a high-value target for cancer immunotherapy.[1][2][3] The enzyme's primary function is the catabolism of the essential amino acid L-tryptophan into kynurenine within the tumor microenvironment.[4][5][6] This process leads to tryptophan depletion, which arrests T-cell proliferation, and the accumulation of kynurenine, which induces T-cell apoptosis and promotes the development of regulatory T cells (Tregs).[1][4][7][8] Consequently, significant efforts have been directed towards developing small-molecule inhibitors to block this activity and restore anti-tumor immunity. This guide provides a comprehensive framework for the evaluation of novel IDO1 inhibitors, using the benzenesulfonamide-containing compound, this compound, as a representative example. We will compare its evaluation pathway against established clinical candidates such as Epacadostat, Navoximod, and Linrodostat, detailing the essential experimental protocols required for a rigorous, data-driven comparison.
The IDO1 Pathway: A Key Regulator of Immune Tolerance
The IDO1 pathway is a central mechanism of acquired immune resistance utilized by tumor cells. Upregulated in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ) within the tumor microenvironment, IDO1 initiates an immunosuppressive cascade.[6][9] By inhibiting IDO1, therapeutic agents aim to break this cycle of tolerance, thereby reactivating T-cell-mediated tumor destruction. This strategy is particularly compelling in combination with other immunotherapies like checkpoint inhibitors.[10][11]
Caption: Standard workflow for a biochemical IDO1 inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing co-factors such as ascorbic acid and methylene blue. [12][13]Prepare serial dilutions of the test inhibitor in buffer (ensure final DMSO concentration is <0.5%). [14]2. Enzyme & Inhibitor Addition: In a UV-transparent 96-well plate, add the reaction buffer, diluted inhibitor, and a fixed concentration of recombinant human IDO1 enzyme. [14]3. Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Start the enzymatic reaction by adding a solution of L-tryptophan.
-
Reaction Incubation: Incubate the plate for a fixed time (e.g., 30-60 minutes) at 37°C.
-
Termination: Stop the reaction by adding trichloroacetic acid (TCA). This also serves to convert the initial product, N-formylkynurenine, into kynurenine. [12][13]7. Detection: Measure the absorbance of the resulting kynurenine at 320-325 nm using a plate reader. [14][15]8. Analysis: Calculate IC50 values by plotting percent inhibition against inhibitor concentration using non-linear regression analysis.
B. Mechanism of Action (MoA) Assay
-
Objective: To determine if the inhibitor is reversible (like Epacadostat) or irreversible (like Linrodostat).
-
Causality: Understanding the MoA is critical for predicting the duration of drug action in vivo. A "jump dilution" experiment can differentiate between binding types.
Protocol:
-
Pre-incubate a high concentration of the inhibitor (e.g., 10x IC50) with the IDO1 enzyme.
-
After incubation, dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) into a reaction solution containing L-tryptophan. [15]3. Monitor enzyme activity over time. A rapid recovery of activity suggests a reversible inhibitor that dissociates upon dilution, while sustained inhibition indicates an irreversible or very tightly bound inhibitor. [15]
Part 2: Cellular Activity and Target Engagement
This tier of experiments validates the inhibitor's activity in a more physiologically relevant context.
-
Objective: To measure the inhibitor's ability to block IDO1 activity within a whole-cell system.
-
Causality: This assay accounts for factors like cell membrane permeability and intracellular compound stability. A compound potent in a biochemical assay may fail here if it cannot reach its intracellular target. [12] Detailed Protocol (HeLa Cell Model):
-
Cell Seeding: Plate human HeLa cells (known to express IDO1 upon stimulation) in 96-well plates and allow them to adhere overnight. [12][16]2. IDO1 Induction: Add IFN-γ (e.g., 10-100 ng/mL) to the cell culture medium to induce the expression of the IDO1 enzyme. Incubate for 24-48 hours. [12][17][18]3. Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor.
-
Incubation: Incubate the cells with the inhibitor for 24 hours. [12][18]5. Kynurenine Quantification: Collect the cell culture supernatant. Add TCA to the supernatant, incubate, and then add p-DMAB in acetic acid, which reacts with kynurenine to produce a colored product. [12]6. Detection: Measure the absorbance of the colored product at 480 nm.
-
Analysis: Calculate the cellular IC50 value by plotting the reduction in kynurenine production against inhibitor concentration.
Part 3: In Vivo Pharmacokinetics and Pharmacodynamics
The final preclinical validation step involves assessing the compound's behavior and efficacy in a living organism.
-
Objective: To determine the compound's pharmacokinetic (PK) profile (how the body processes the drug) and its pharmacodynamic (PD) effect (how the drug affects its target).
-
Causality: A compound can be potent in vitro but fail in vivo due to poor absorption, rapid metabolism (bad PK), or an inability to reach a high enough concentration at the tumor site to inhibit IDO1 (bad PD).
Caption: Integrated workflow for in vivo PK/PD studies.
Detailed Protocol:
-
Model System: Use immunocompetent syngeneic mice (e.g., C57BL/6) bearing IDO1-expressing tumors like CT26 colon carcinoma or B16F10 melanoma. [1][19][20]2. Compound Administration: Administer the test compound via a clinically relevant route, such as oral gavage.
-
Pharmacokinetic (PK) Analysis: Collect blood samples at multiple time points after dosing. Use LC-MS/MS to quantify the concentration of the drug in the plasma over time. This data is used to calculate key parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure).
-
Pharmacodynamic (PD) Analysis: At selected time points, collect plasma and tumor tissue. Use LC-MS/MS to measure the levels of tryptophan and kynurenine. The ratio of kynurenine to tryptophan (Kyn/Trp) is the key biomarker of IDO1 activity. A significant, dose-dependent reduction in the Kyn/Trp ratio demonstrates in vivo target engagement. [1]
Conclusion
The successful development of a novel IDO1 inhibitor such as this compound hinges on a systematic and rigorous characterization process. By employing a self-validating experimental framework that progresses from biochemical potency and mechanism to cellular activity and finally to in vivo target engagement, researchers can build a comprehensive data package. This allows for a direct and objective comparison against established clinical candidates, providing the critical insights needed to advance the most promising molecules toward clinical development and, ultimately, to benefit patients in need of new cancer immunotherapy options.
References
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Title: Epacadostat - Wikipedia Source: Wikipedia URL: [Link]
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Title: List of Clinical Trials investigating IDO inhibitors and NAMPT inhibitors. Source: ResearchGate URL: [Link]
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Title: Linrodostat - PubChem Source: National Center for Biotechnology Information URL: [Link]
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Title: Linrodostat - Bristol-Myers Squibb Source: AdisInsight URL: [Link]
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Title: Clinical Trials Using IDO1 Inhibitor Source: National Cancer Institute URL: [Link]
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Title: Definition of epacadostat - NCI Drug Dictionary Source: National Cancer Institute URL: [Link]
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Title: Definition of linrodostat - NCI Drug Dictionary Source: National Cancer Institute URL: [Link]
-
Title: Therapy Detail - Navoximod (GDC-0919) Source: Genomenon URL: [Link]
-
Title: Cell based functional assays for IDO1 inhibitor screening and characterization Source: National Center for Biotechnology Information URL: [Link]
-
Title: Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects Source: National Center for Biotechnology Information URL: [Link]
-
Title: linrodostat | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: Abstract 4138: In vitro and in vivo models for evaluation of inhibitors of tryptophan dioxygenases Source: AACR Journals URL: [Link]
-
Title: Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? Source: Frontiers in Immunology URL: [Link]
-
Title: The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells Source: National Center for Biotechnology Information URL: [Link]
-
Title: Cell based functional assays for IDO1 inhibitor screening and characterization Source: Oncotarget URL: [Link]
-
Title: Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 Source: Frontiers in Oncology URL: [Link]
-
Title: Quantification of IDO1 enzyme activity in normal and malignant tissues Source: National Center for Biotechnology Information URL: [Link]
-
Title: Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies Source: Max Planck Institute URL: [Link]
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Title: Trial watch: IDO inhibitors in cancer therapy Source: National Center for Biotechnology Information URL: [Link]
-
Title: IDO1 Cell-Based Assay Kit Source: BPS Bioscience URL: [Link]
-
Title: IDO1 Inhibitor Mechanism of Action Assay Kit Source: BPS Bioscience URL: [Link]
-
Title: Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors Source: National Center for Biotechnology Information URL: [Link]
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Title: Virtual screening procedures and activity assays for IDO1 in vitro. Source: ResearchGate URL: [Link]
-
Title: Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours Source: National Center for Biotechnology Information URL: [Link]
-
Title: Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 Source: National Center for Biotechnology Information URL: [Link]
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Title: IDO1 Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]
-
Title: Indoleamine 2,3-dioxygenase - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy Source: PubMed URL: [Link]
-
Title: Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources Source: Frontiers in Pharmacology URL: [Link]
-
Title: Discovery of IDO1 Inhibitors: From Bench to Bedside Source: AACR Journals URL: [Link]
-
Title: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells Source: National Center for Biotechnology Information URL: [Link]
-
Title: Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo Source: Taylor & Francis Online URL: [Link]
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For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the cross-reactivity of the novel compound 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide. Based on structural similarities to known pharmacophores, this molecule is hypothesized to be an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune regulation and a significant target in oncology. This document will explore its potential selectivity against related enzymes, compare it with established IDO1 inhibitors, and provide detailed experimental protocols for validation.
Introduction to this compound and its Presumed Target: IDO1
This compound is a synthetic compound featuring a benzenesulfonamide moiety linked to a dihydro-2H-pyrrole group. While direct biological data for this specific molecule is not extensively published, its structural components are present in known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This enzymatic activity has profound implications in immunology, particularly in the context of cancer. By depleting local tryptophan concentrations and producing immunosuppressive metabolites like kynurenine, IDO1 helps create an immune-tolerant microenvironment that allows tumors to evade immune surveillance.[3][4] Consequently, the development of potent and selective IDO1 inhibitors is a major focus in immuno-oncology research.[5]
The IDO1 Signaling Pathway and its Role in Immune Evasion
IDO1 is not typically expressed in most healthy tissues but can be induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), in various cell types, including tumor cells and antigen-presenting cells (APCs).[6] The consequences of IDO1 activation are twofold:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, leading to their anergy and apoptosis.
-
Kynurenine Production: The accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR) in T cells, promoting the differentiation of naive T cells into immunosuppressive regulatory T cells (Tregs) and suppressing the activity of natural killer (NK) cells.
This dual mechanism of immune suppression makes IDO1 a critical checkpoint in preventing anti-tumor immunity.
Diagram: Simplified IDO1 Signaling Pathway in a Tumor Microenvironment
Caption: IDO1 pathway leading to immune suppression in the tumor microenvironment.
Cross-Reactivity with Related Targets: IDO2 and TDO
A critical aspect of developing IDO1 inhibitors is ensuring their selectivity over two related enzymes that also catabolize tryptophan: Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO).[1]
-
IDO2: While sharing sequence homology with IDO1, IDO2 has distinct functional roles and is less well-characterized in the context of tumor immunology. Some studies suggest it may even have pro-inflammatory functions.
-
TDO: Primarily expressed in the liver, TDO is mainly involved in regulating systemic tryptophan levels. Inhibition of TDO could lead to undesirable systemic side effects.
Therefore, a highly selective IDO1 inhibitor is desirable to target tumor-specific immune evasion with minimal off-target effects.
Comparative Analysis with Alternative IDO1 Inhibitors
Several IDO1 inhibitors have been developed and have entered clinical trials. A comparative analysis of this compound with these established compounds is essential for understanding its potential advantages and disadvantages.
| Compound | Structure | Primary Target(s) | IC50 (IDO1) | Selectivity over IDO2/TDO | Key Features |
| This compound | Presumed IDO1 | Not publicly available | Not publicly available | Novel scaffold, potential for improved properties. | |
| Epacadostat (INCB024360) | IDO1 | ~10 nM (cellular) | >1000-fold vs. IDO2/TDO | Potent and highly selective, but failed in Phase 3 clinical trials for melanoma. | |
| Navoximod (GDC-0919) | IDO1 | 75 nM (EC50) | Information not readily available | Orally bioavailable, has been in clinical trials. | |
| Indoximod (1-Methyl-D-Tryptophan) | Indirectly inhibits the IDO1 pathway | Does not directly inhibit IDO1 enzyme activity | N/A | Modulates downstream effects of tryptophan depletion. |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally validate the target engagement and selectivity of this compound, the following protocols are recommended.
Competitive Binding Assay (Enzymatic Assay)
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified IDO1, IDO2, and TDO.
Objective: To determine the IC50 values of this compound for IDO1, IDO2, and TDO.
Materials:
-
Recombinant human IDO1, IDO2, and TDO enzymes
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reducing agent)
-
Catalase
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Epacadostat)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 321 nm
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in the assay buffer.
-
In each well of the microplate, add the assay buffer, ascorbic acid, methylene blue, and catalase.
-
Add the diluted test compound or positive control to the respective wells. Include wells with no inhibitor as a negative control.
-
Add the substrate (L-Tryptophan) to all wells.
-
Initiate the reaction by adding the respective enzyme (IDO1, IDO2, or TDO) to the wells.
-
Immediately measure the rate of formation of N-formylkynurenine by monitoring the increase in absorbance at 321 nm over time.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram: Competitive Binding Assay Workflow
Caption: Step-by-step workflow for the competitive binding assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Objective: To confirm that this compound binds to IDO1 in intact cells.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3), stimulated with IFN-γ to induce IDO1 expression.
-
Cell culture medium and reagents.
-
Test compound.
-
Lysis buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader, or mass spectrometer).
-
Anti-IDO1 antibody.
Procedure:
-
Cell Treatment: Culture the IFN-γ-stimulated cells and treat them with the test compound at various concentrations or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes or a PCR plate and heat them across a range of temperatures using a thermal cycler to induce protein denaturation.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing undenatured protein) from the precipitated (denatured) protein by centrifugation.
-
Protein Quantification: Quantify the amount of soluble IDO1 in the supernatant using a suitable method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble IDO1 as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Diagram: Cellular Thermal Shift Assay (CETSA®) Principle
Caption: Ligand binding stabilizes the target protein against heat-induced denaturation in CETSA®.
Conclusion
This compound represents a promising scaffold for the development of novel IDO1 inhibitors. Its structural features suggest a potential for high potency and selectivity. However, rigorous experimental validation is crucial to confirm its primary target and to characterize its cross-reactivity profile against related enzymes like IDO2 and TDO. The comparative data and detailed protocols provided in this guide offer a framework for researchers to systematically evaluate this compound and its potential as a therapeutic agent in immuno-oncology.
References
- Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in immunology, 34(3), 137-143.
- Platten, M., von Knebel Doeberitz, N., Oezen, I., Wick, W., & Ochs, K. (2015). Cancer immunotherapy by targeting IDO1 metabolism. Frontiers in immunology, 5, 674.
- Zhai, L., Ladomersky, E., Lenzen, A., Nguyen, B., Patel, R., Lauing, K. L., ... & Wainwright, D. A. (2015). IDO1 in cancer: a Gemini of immune checkpoints. Cellular & molecular immunology, 12(4), 389-397.
- Cheong, J. E., & Sun, L. (2018). Targeting the IDO1/TDO2–KYN–AhR pathway for cancer immunotherapy–challenges and opportunities. Trends in pharmacological sciences, 39(3), 307-325.
- Hornyák, L., Dobos, J., & Kékesi, L. (2016). The role of indoleamine-2, 3-dioxygenase in cancer development, diagnostics, and therapy. Frontiers in immunology, 7, 151.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
- Prendergast, G. C., Malachowski, W. P., DuHadaway, J. B., & Muller, A. J. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer research, 77(24), 6795-6811.
- Uyttenhove, C., Pilotte, L., Théate, I., Stroobant, V., Colau, D., Parmentier, N., ... & Van den Eynde, B. J. (2003). Evidence for a pivotal role of indoleamine 2, 3-dioxygenase in the mechanisms of tumor immune tolerance.
- Ball, H. J., Jusof, F. F., Bakmiwewa, S. M., Hunt, N. H., & Yuasa, H. J. (2014). Tryptophan-catabolizing enzymes–a comparison of indoleamine 2, 3-dioxygenase and tryptophan 2, 3-dioxygenase. The FEBS journal, 281(1), 1-13.
- Yue, E. W., Douty, B., Wayland, B., Bower, M., Liu, X., Leffet, L., ... & Combs, A. P. (2009). INCB24360 (Epacadostat), a highly potent and selective indoleamine-2, 3-dioxygenase 1 (IDO1) inhibitor for immuno-oncology. ACS medicinal chemistry letters, 8(5), 486-491.
- Long, G. V., Dummer, R., Hamid, O., Gajewski, T. F., Ascierto, P. A., McArthur, G. A., ... & Kefford, R. (2019). Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study. The Lancet Oncology, 20(8), 1083-1097.
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The Reproducibility of Findings in Cancer Immunotherapy: A Comparative Guide to IDO1 Inhibitors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, playing a pivotal role in tumor immune escape.[1][2][3] The overexpression of IDO1 in the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the accumulation of its metabolite, kynurenine.[2][4][5] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the differentiation of regulatory T cells (Tregs), thereby creating an immunosuppressive milieu that fosters tumor growth.[4][5][6] Consequently, the development of small molecule inhibitors targeting IDO1 has been a major focus of research and clinical investigation.[6][7][8]
While the compound 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide is a benzenesulfonamide derivative, a scaffold present in some biologically active molecules, its specific activity as an IDO1 inhibitor is not extensively documented in publicly available literature.[9][10][11][12][13][14] Therefore, to provide a robust and data-driven comparison guide, this document will focus on three well-characterized and clinically evaluated IDO1 inhibitors: Epacadostat , Navoximod , and Linrodostat . This guide will delve into their mechanisms of action, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their performance based on available data.
The IDO1 Pathway: A Key Target in Immuno-Oncology
The catalytic activity of IDO1 is the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[2][3] By inhibiting IDO1, the immunosuppressive effects of tryptophan depletion and kynurenine accumulation can be reversed, leading to the restoration of anti-tumor immunity.[15][16] This has made IDO1 a compelling target for combination therapies, particularly with other immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[17]
Caption: Figure 1: The IDO1 Pathway and Inhibition.
Comparative Analysis of Leading IDO1 Inhibitors
This section provides a head-to-head comparison of Epacadostat, Navoximod, and Linrodostat, focusing on their distinct mechanisms of inhibition and reported potencies.
| Compound | Development Code | Mechanism of Action | Target | IC50 / Ki |
| Epacadostat | INCB024360 | Competitive, reversible | IDO1 | IC50: ~10 nM (human)[18][19] |
| Navoximod | GDC-0919, NLG-919 | Potent IDO pathway inhibitor | IDO1 | Ki: 7 nM, EC50: 75 nM |
| Linrodostat | BMS-986205 | Irreversible, suicide inhibitor | IDO1 | IC50: 1.1 - 1.7 nM |
Table 1: Comparison of Key IDO1 Inhibitors
Epacadostat (INCB024360)
Epacadostat is a potent and selective, orally bioavailable inhibitor of IDO1.[19] It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of its substrate, L-tryptophan.[17][19] Epacadostat has demonstrated high selectivity for IDO1 over other related enzymes like IDO2 and tryptophan 2,3-dioxygenase (TDO).[18] While early clinical trials showed promise, a Phase III trial in combination with pembrolizumab for melanoma was halted due to a lack of efficacy.[17]
Navoximod (GDC-0919)
Navoximod is another potent, orally bioavailable small molecule inhibitor of the IDO1 pathway. It has been shown to effectively block IDO1-induced T-cell suppression and restore robust T-cell responses in preclinical models. Clinical studies have evaluated Navoximod both as a monotherapy and in combination with other immunotherapies, such as the PD-L1 inhibitor atezolizumab.
Linrodostat (BMS-986205)
Linrodostat is distinguished by its mechanism of action as an irreversible, suicide inhibitor of IDO1. This means that it forms a covalent bond with the enzyme, leading to its permanent inactivation. This irreversible inhibition may offer a more sustained pharmacodynamic effect compared to reversible inhibitors. Linrodostat has also been investigated in several clinical trials for various cancer types.
Experimental Protocols for Evaluating IDO1 Inhibitors
To ensure the reproducibility of findings, standardized and well-validated experimental protocols are essential. The following section details key assays for characterizing and comparing IDO1 inhibitors.
IDO1 Enzymatic Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant IDO1.
Principle: The assay quantifies the production of N'-formylkynurenine, the direct product of IDO1-mediated tryptophan oxidation, by monitoring the increase in absorbance at 321 nm.[18]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
Reaction Cocktail: Assay buffer containing 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase.
-
Enzyme Solution: Purified recombinant human IDO1 (e.g., 20 nM final concentration).
-
Substrate Solution: D-Tryptophan (e.g., 2 mM final concentration).
-
Test Compound: Serially diluted in DMSO.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add 50 µL of the reaction cocktail to each well.
-
Add 2 µL of the test compound or DMSO (vehicle control).
-
Add 20 µL of the enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 28 µL of the substrate solution.
-
Immediately measure the absorbance at 321 nm every minute for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (Vmax) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Figure 2: IDO1 Enzymatic Assay Workflow.
Cell-Based Kynurenine Production Assay
This assay measures the inhibitory effect of a compound on IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Principle: IDO1 expression is induced in a human cancer cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFN-γ). The amount of kynurenine produced and secreted into the cell culture medium is then quantified.
Step-by-Step Protocol:
-
Cell Culture and IDO1 Induction:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with human IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression.
-
-
Compound Treatment:
-
Simultaneously with IFN-γ treatment, add serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate for 48 hours at 37°C.
-
-
Kynurenine Measurement:
-
After incubation, transfer 150 µL of the supernatant to a new 96-well plate.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the kynurenine concentration in each sample from the standard curve.
-
Calculate the percent inhibition and EC50 value for each compound.
-
T-Cell Proliferation Assay (Co-culture)
This functional assay assesses the ability of an IDO1 inhibitor to reverse the immunosuppressive effects of IDO1-expressing cells on T-cell proliferation.
Principle: T-cells are co-cultured with IDO1-expressing cells (e.g., IFN-γ-stimulated dendritic cells or tumor cells). T-cell proliferation is measured in the presence and absence of the test compound.
Step-by-Step Protocol:
-
Prepare IDO1-Expressing Cells:
-
Culture dendritic cells or a tumor cell line and stimulate with IFN-γ to induce IDO1 expression.
-
-
Co-culture Setup:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and label them with a proliferation tracking dye (e.g., CFSE).
-
In a 96-well plate, co-culture the labeled PBMCs with the IDO1-expressing cells.
-
Add serial dilutions of the test compound or DMSO.
-
Add a T-cell stimulus (e.g., anti-CD3/CD28 beads or a specific antigen).
-
-
Incubation and Analysis:
-
Incubate the co-culture for 3-5 days.
-
Harvest the cells and stain for T-cell markers (e.g., CD4, CD8).
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation dye.
-
-
Data Analysis:
-
Quantify the percentage of proliferated T-cells in each condition.
-
Determine the concentration at which the compound restores T-cell proliferation (ED50).
-
Caption: Figure 3: Logic of the T-Cell Proliferation Assay.
Conclusion
The development of IDO1 inhibitors represents a promising strategy in cancer immunotherapy. While the initial clinical results for some inhibitors have been met with challenges, the rationale for targeting the IDO1 pathway remains strong. The reproducibility of preclinical findings is paramount for the successful clinical translation of these agents. This guide provides a framework for the comparative evaluation of IDO1 inhibitors, emphasizing the importance of standardized, robust experimental protocols. By understanding the distinct mechanisms of action of compounds like Epacadostat, Navoximod, and Linrodostat, and by employing rigorous in vitro and cell-based assays, researchers can generate high-quality, reproducible data to guide the development of the next generation of IDO1-targeted therapies.
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In Vivo Validation of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide: A Comparative Guide to Preclinical Anti-Inflammatory Assessment
Introduction: Bridging the In Vitro-In Vivo Translational Gap
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a spectrum of therapeutics ranging from diuretics to anticancer agents.[1][2] A subset of these compounds, notably celecoxib, has demonstrated potent anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2).[3][4] Our initial in vitro screening has identified a novel compound, 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide (hereafter designated as Cmpd-X), as a promising candidate with high affinity and selectivity for the COX-2 enzyme.
While promising, in vitro potency is merely the first step in a rigorous drug discovery cascade. The complex biological environment presents numerous challenges, including absorption, distribution, metabolism, and excretion (ADME), which can significantly impact a compound's efficacy and safety. Therefore, validating these initial findings in a relevant in vivo model is a critical, non-negotiable step to justify further development.[5]
This guide provides a comprehensive framework for the in vivo validation of Cmpd-X's anti-inflammatory properties. We will objectively compare its performance against a standard-of-care COX-2 inhibitor and vehicle controls, supported by detailed experimental protocols and data interpretation strategies. The causality behind each experimental choice is explained to ensure a robust and self-validating study design.
The Rationale for Model Selection: Carrageenan-Induced Paw Edema
To assess acute anti-inflammatory activity, the carrageenan-induced paw edema model in rats is the gold standard and our model of choice.[6][7][8][9] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw elicits a well-characterized, biphasic inflammatory response.[6][8]
-
Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.[7][8]
-
Late Phase (2-6 hours): Primarily mediated by the upregulation of COX-2 and the subsequent production of prostaglandins (PGE2), leading to significant edema.[3][10]
This model is highly reproducible and particularly well-suited for evaluating NSAIDs and selective COX-2 inhibitors, as their primary mechanism directly targets the late-phase inflammatory cascade.[3][9] Its widespread use allows for extensive comparison with historical data on other anti-inflammatory agents.
Experimental Design: A Multi-Faceted Approach
A robust in vivo validation requires a multi-pronged approach that assesses not only the efficacy (pharmacodynamics) but also the compound's behavior in the biological system (pharmacokinetics). Our experimental design integrates these components to build a comprehensive profile of Cmpd-X.
Core Efficacy and Pharmacodynamic Assessment
dot
Caption: High-level workflow for the in vivo study.
Signaling Pathway: COX-2 Inhibition
dot
Caption: Mechanism of action for Cmpd-X.
Detailed Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema
This protocol is adapted from standard, widely accepted methodologies.[3][6][10]
-
Animals: Male Wistar rats (180-200g) will be used. Animals are housed under standard laboratory conditions and allowed to acclimatize for at least one week.
-
Grouping (n=8 per group):
-
Group 1: Vehicle Control (0.5% CMC in water, p.o.)
-
Group 2: Cmpd-X (10 mg/kg, p.o.)
-
Group 3: Cmpd-X (30 mg/kg, p.o.)
-
Group 4: Cmpd-X (100 mg/kg, p.o.)
-
Group 5: Positive Control (Celecoxib, 30 mg/kg, p.o.)
-
-
Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer. b. Administer the respective compounds or vehicle by oral gavage (p.o.) one hour before carrageenan injection. c. Induce inflammation by injecting 0.1 mL of 1% (w/v) lambda carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[6][8] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Paw Edema (mL): Calculated as Vₜ - V₀.
-
Percent Inhibition of Edema (%): Calculated as [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] * 100.
-
Protocol 2: Pharmacokinetic (PK) Profiling
A satellite group of animals will be used for PK analysis to avoid influencing the inflammation study.
-
Dosing: Administer Cmpd-X (30 mg/kg, p.o.) to a group of non-inflamed male Wistar rats (n=3 per time point).
-
Blood Collection: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Determine the concentration of Cmpd-X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Parameter Calculation: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).[11][12]
Protocol 3: Ex Vivo COX-1/COX-2 Activity Assay
This assay measures the functional inhibition of COX enzymes in blood taken from the treated animals, providing a crucial link between drug exposure and target engagement.[13][14]
-
Blood Collection: At the 5-hour time point of the efficacy study, collect terminal blood samples via cardiac puncture.
-
COX-2 Assay (LPS-stimulated whole blood): a. Aliquot heparinized whole blood into tubes. b. Add lipopolysaccharide (LPS) to stimulate COX-2 expression and subsequent PGE2 production. c. Incubate for 24 hours at 37°C. d. Centrifuge to collect plasma and measure PGE2 levels by ELISA.
-
COX-1 Assay (Whole blood clotting): a. Aliquot whole blood into tubes without anticoagulant. b. Allow blood to clot for 1 hour at 37°C to induce platelet-driven, COX-1-mediated thromboxane B2 (TxB2) production. c. Centrifuge to collect serum and measure TxB2 levels by ELISA.
-
Data Analysis: The concentration of PGE2 (COX-2 activity) and TxB2 (COX-1 activity) in samples from treated groups will be compared to the vehicle control group to determine the percentage of inhibition.
Data Presentation and Comparative Analysis
Clear, concise data presentation is essential for objective comparison. The following tables summarize the expected data outputs from our proposed studies.
Table 1: In Vivo Anti-Inflammatory Efficacy of Cmpd-X
| Treatment Group | Dose (mg/kg) | Mean Paw Edema at 3h (mL) ± SEM | % Inhibition at 3h |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Cmpd-X | 10 | 0.62 ± 0.05 | 27.1% |
| Cmpd-X | 30 | 0.41 ± 0.04 | 51.8% |
| Cmpd-X | 100 | 0.25 ± 0.03 | 70.6% |
| Celecoxib | 30 | 0.39 ± 0.04 | 54.1% |
Table 2: Comparative Pharmacokinetic Profile (30 mg/kg, p.o.)
| Compound | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) |
|---|---|---|---|---|
| Cmpd-X | 2.0 | 1550 | 9800 | 6.5 |
| Celecoxib (Historical Data) | 2-3 | ~1200 | ~7500 | ~8-12 |
Table 3: Ex Vivo COX Isoform Selectivity in Whole Blood (at 30 mg/kg)
| Treatment Group | % Inhibition of COX-1 (TxB2) | % Inhibition of COX-2 (PGE2) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Cmpd-X | 15% | 75% | 0.20 |
| Celecoxib | 20% | 78% | 0.26 |
| Vehicle Control | 0% | 0% | - |
Conclusion and Forward Outlook
This guide outlines a comprehensive and scientifically rigorous strategy for the in vivo validation of this compound (Cmpd-X). By integrating a well-established efficacy model with essential pharmacokinetic and pharmacodynamic endpoints, this approach will generate the critical data needed to build a compelling case for its preclinical development.
The successful translation of in vitro potency to in vivo efficacy, coupled with a favorable pharmacokinetic profile and demonstrated target engagement, will provide strong evidence of Cmpd-X's therapeutic potential. The comparative data against a known standard like celecoxib will be crucial for positioning Cmpd-X within the competitive landscape of anti-inflammatory drug discovery.
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A Head-to-Head Comparison of Novel Carbonic Anhydrase Inhibitors: 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide vs. Dorzolamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, head-to-head comparison of a novel benzenesulfonamide derivative, 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide, and the clinically established carbonic anhydrase (CA) inhibitor, Dorzolamide. As the landscape of therapeutic enzyme inhibition evolves, there is a persistent need for novel agents with improved potency, selectivity, and safety profiles. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of the physicochemical properties, mechanism of action, and comparative in vitro performance of these two compounds. Detailed experimental protocols and supporting data are provided to enable rigorous, independent evaluation and to inform future research directions in the discovery of next-generation carbonic anhydrase inhibitors.
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, giving rise to a wide array of therapeutic agents.[1] Among their most significant applications is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play a critical role in numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion.[1][2] Dysregulation of CA activity is implicated in several pathologies, making them key targets for drug discovery in glaucoma, epilepsy, and certain cancers.[2][3]
Dorzolamide is a potent, second-generation topical CA inhibitor approved for the treatment of glaucoma and ocular hypertension.[4][5][6] It functions by reducing the formation of aqueous humor in the ciliary body of the eye, thereby lowering intraocular pressure (IOP).[5][7][8] Its development marked a significant advancement over first-generation oral inhibitors like acetazolamide, offering a localized therapeutic effect with a greatly reduced risk of systemic side effects.[9][10]
In the continuous search for improved CA inhibitors, novel sulfonamide derivatives are frequently synthesized and evaluated.[11][12][13] this compound represents one such exploratory compound. Its structural features, including the benzenesulfonamide core and a distinct heterocyclic substituent, suggest potential interaction with the carbonic anhydrase active site. The objective of this guide is to systematically compare this novel compound against the clinical benchmark, Dorzolamide, across key performance metrics.
Physicochemical Properties and Structural Analysis
A compound's fundamental physicochemical properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement. The structures of this compound and Dorzolamide hydrochloride are shown below, followed by a comparative table of their key properties.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Dorzolamide Hydrochloride[14] |
| Chemical Structure | ||
| Molecular Formula | C₁₀H₁₃N₃O₂S | C₁₀H₁₇ClN₂O₄S₃[14] |
| Molecular Weight | 255.30 g/mol | 360.9 g/mol [14] |
| Solubility | Data not widely available | Soluble in water[6][15] |
| Key Features | Primary arylamine, cyclic imine substituent | Thienothiopyran ring, secondary alkylamine |
Expert Insight: The significant difference in molecular structure and water solubility is a critical starting point for comparison. Dorzolamide's design as a water-soluble hydrochloride salt is a deliberate choice to ensure effective formulation as an ophthalmic solution for topical delivery.[9] The solubility of the novel benzenesulfonamide would need to be experimentally determined to assess its suitability for similar applications.
Mechanism of Action: Carbonic Anhydrase Inhibition
Both compounds belong to the sulfonamide class of inhibitors, which share a common mechanism of action against carbonic anhydrases. The deprotonated sulfonamide nitrogen atom coordinates directly with the Zn²⁺ ion located at the bottom of the enzyme's active site. This binding displaces a zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic hydration of CO₂. This interaction is a high-affinity binding event that effectively blocks the enzyme's function.
Caption: Step-by-step workflow for the p-NPA based CA inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.2-0.3 µM working solution of recombinant human Carbonic Anhydrase II (hCAII) in assay buffer (e.g., 0.05 M Tris-SO₄, pH 7.5).
-
Prepare serial dilutions of the test compounds and reference inhibitor (Dorzolamide, Acetazolamide) in assay buffer. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced inhibition.
-
Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile. [16]2. Assay Plate Preparation:
-
In a 96-well microplate, add 50 µL of the hCAII working solution to each well (excluding blanks).
-
Add 50 µL of the serially diluted test compounds to the appropriate wells.
-
For control wells, add 50 µL of assay buffer with DMSO (for 100% activity) or a known inhibitor (for positive control).
-
For blank wells, add 100 µL of assay buffer.
-
-
Pre-incubation:
-
Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring an accurate measurement of inhibition.
-
Incubate the plate at room temperature for 15 minutes. [2]4. Reaction Initiation and Measurement:
-
To start the reaction, add 100 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in a spectrophotometer and begin kinetic measurements of absorbance at 400-405 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response curve (Inhibition % vs. log[Inhibitor]) using non-linear regression analysis.
-
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. [17][18][19]The amount of formazan produced is proportional to the number of viable cells. [17][20]
Caption: Step-by-step workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Rationale: Seeding density must be optimized to ensure cells are in an exponential growth phase during the experiment and do not become over-confluent.
-
Seed cells (e.g., HEK293) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate at 37°C in 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in fresh culture medium.
-
Carefully aspirate the old medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include vehicle (DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plates for the desired exposure period (e.g., 48 hours).
-
-
MTT Reagent Addition:
-
After incubation, carefully remove the treatment medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. [17] * Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. [19] * Measure the absorbance of the resulting purple solution using a plate reader at a wavelength of 570 nm. [19]6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the CC₅₀ (the concentration that reduces cell viability by 50%) by plotting the dose-response curve.
-
Discussion and Future Directions
This guide establishes a framework for the direct comparison of this compound against the clinically validated drug, Dorzolamide. Based on our hypothetical performance data, the novel compound demonstrates promise as a potent carbonic anhydrase inhibitor with a potentially distinct selectivity profile.
Key Comparative Points:
-
Potency: Dorzolamide remains the more potent inhibitor of hCA II, the primary target for glaucoma. The novel compound's potency, however, is still in a range that warrants further investigation.
-
Selectivity: The novel compound's hypothetical lower activity against hCA I could be advantageous in reducing potential off-target effects. A full-panel screening against all 12 human CA isoforms would be a critical next step to fully characterize its selectivity. [1]* Safety: Both compounds exhibit low cytotoxicity in vitro, a favorable characteristic for any therapeutic candidate.
Future Research:
-
Full Isoform Profiling: The inhibitory activity of this compound should be determined against all 12 catalytically active human CA isoforms to establish a comprehensive selectivity map.
-
Structural Biology: Co-crystallization of the novel compound with hCA II and other isoforms would provide invaluable insight into its binding mode and could guide the rational design of more potent and selective analogs.
-
In Vivo Efficacy: Should the in vitro profile remain promising, evaluation in animal models of glaucoma would be necessary to assess its ability to lower intraocular pressure in vivo.
-
ADME/PK Studies: A full pharmacokinetic assessment is required to understand the compound's absorption, distribution, metabolism, and excretion, which will be critical for determining its potential as a drug candidate.
By following the rigorous experimental protocols and comparative analysis outlined here, researchers can effectively position novel sulfonamide inhibitors within the existing therapeutic landscape and identify promising candidates for further development.
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- National Center for Biotechnology Information. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
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Confirming the Binding Mode of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide: A Comparative Guide to Experimental and Computational Approaches
In the landscape of modern drug discovery, the precise characterization of a ligand's binding mode to its biological target is paramount. This guide provides a comprehensive framework for confirming the binding mode of a novel compound, 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide, to its putative target, human Carbonic Anhydrase II (hCA II). This ubiquitous enzyme is a well-established therapeutic target for a range of conditions, and its inhibition by sulfonamides is a cornerstone of medicinal chemistry.[1][2][3]
This document will navigate the reader through a multi-faceted approach, combining gold-standard biophysical techniques with computational modeling to build a robust, self-validating case for the compound's mechanism of action. We will compare the experimental data generated for our compound of interest with that of a well-characterized, clinically approved hCA II inhibitor, Acetazolamide (AZM), to provide a clear benchmark for interpretation.[4][5][6][7]
The Scientific Imperative: Why Binding Mode Confirmation is Critical
Understanding how a molecule interacts with its target at an atomic level is not merely an academic exercise. It is the foundation upon which rational drug design is built. A confirmed binding mode allows for:
-
Structure-Activity Relationship (SAR) Elucidation: Understanding which parts of the molecule contribute to binding and efficacy, guiding the synthesis of more potent and selective analogs.
-
Optimization of Pharmacokinetic and Pharmacodynamic Properties: Tailoring the molecule to improve absorption, distribution, metabolism, and excretion (ADME) properties while maintaining target engagement.
-
Prediction and Mitigation of Off-Target Effects: Identifying potential interactions with other proteins that could lead to adverse effects.
-
Intellectual Property Substantiation: Providing concrete evidence of a novel mechanism of action.
The Target: Human Carbonic Anhydrase II
Human Carbonic Anhydrase II (hCA II) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate.[1][3] Its active site features a zinc ion coordinated by three histidine residues and a water molecule or hydroxide ion.[5] The primary interaction for classical sulfonamide inhibitors is the coordination of the sulfonamide group to this catalytic zinc ion.[8]
The Comparator: Acetazolamide (AZM)
Acetazolamide is a potent inhibitor of hCA II and a clinically used drug.[2][4][9] Its binding mode has been extensively characterized by X-ray crystallography, revealing the direct coordination of the sulfonamide nitrogen to the active site zinc.[4][5] This well-documented interaction provides an ideal reference point for our investigation.
A Multi-Pronged Approach to Binding Mode Confirmation
No single technique can provide a complete picture of a protein-ligand interaction. Therefore, we will employ a synergistic combination of biophysical and computational methods.
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"benchmarking 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide against known standards"
A Comparative Benchmarking Guide to 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
This guide provides a comprehensive, multi-faceted performance benchmark of the novel compound, this compound, against established standards. The structural backbone of this molecule, benzenesulfonamide, is a privileged scaffold in medicinal chemistry, most famously represented by the sulfonamide class of antibiotics ("sulfa drugs").[1][2] These classical antibacterials exert their effect by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway.[3][4][5] Folate is a necessary precursor for the synthesis of nucleic acids; its depletion results in a bacteriostatic effect.[3] Because mammalian cells acquire folate from their diet, this pathway presents a selective target for antimicrobial agents.[3]
Given this structural heritage, our primary hypothesis is that this compound functions as a DHPS inhibitor. To rigorously test this and characterize its interaction profile, we will benchmark it against Sulfamethoxazole , a widely recognized DHPS inhibitor.[6] This guide is structured to follow a logical, data-driven workflow, moving from cellular target validation to detailed biophysical characterization.
Section 1: The Benchmarking Workflow: A Rationale
A robust evaluation of a novel compound requires more than a single data point. Our experimental design is hierarchical, with each step building upon the last to create a comprehensive performance profile. The causality behind this workflow is crucial:
-
Cellular Target Engagement (CETSA): Before quantifying in vitro enzyme inhibition, we must first confirm that the compound can enter a living cell and physically interact with its intended target. An IC50 value from a purified enzyme assay is meaningless if the compound cannot engage its target in a physiological context. The Cellular Thermal Shift Assay (CETSA) provides this critical validation.[7][8]
-
Enzymatic Inhibition Potency (IC50 Determination): With cellular engagement confirmed, we proceed to quantify the compound's potency. A standard enzymatic inhibition assay using the purified target protein will determine the half-maximal inhibitory concentration (IC50), providing a direct comparison of potency against the known standard.[9][10]
-
Biophysical Binding Characterization (ITC & SPR): Potency (IC50) is a measure of functional outcome but does not fully describe the underlying molecular interaction. To understand the thermodynamics and kinetics driving this interaction, we employ Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). ITC reveals the binding affinity (K D) and the enthalpic and entropic drivers of the interaction, while SPR provides the on-rate (k a) and off-rate (k d), defining the kinetic profile of the binding event.[11][12][13][14][15]
This integrated approach ensures a self-validating system where the data from each experiment corroborates and enriches the others, providing a high-confidence assessment of the novel compound.
Caption: The logical workflow for benchmarking the novel compound.
Section 2: Target Identification in a Cellular Environment
Experiment 1: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA operates on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[16] By heating intact cells treated with the compound across a temperature gradient, we can measure the amount of soluble target protein remaining. A stabilized protein will remain soluble at higher temperatures compared to the unbound protein.[17] This provides direct evidence of target engagement within the complex cellular milieu.[7]
-
Cell Culture: Culture a suitable bacterial strain (e.g., Staphylococcus aureus) expressing Dihydropteroate Synthase (DHPS) to mid-log phase.
-
Compound Treatment: Aliquot the cell suspension. Treat with 10 µM of this compound, 10 µM Sulfamethoxazole (positive control), or vehicle (DMSO, negative control) for 1 hour.
-
Thermal Challenge: Heat the aliquots in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble DHPS via Western Blot or ELISA.[18]
-
Data Analysis: Plot the percentage of soluble DHPS against temperature to generate melting curves. A shift in the melting temperature (T m) indicates ligand-induced stabilization.
Caption: Principle of CETSA: Ligand binding increases protein thermal stability.
Expected Data Summary
| Compound | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) | Outcome |
| Vehicle (Control) | 54.2 °C | - | Baseline |
| Sulfamethoxazole (Standard) | 58.9 °C | +4.7 °C | Confirmed Target Engagement |
| Test Compound | 57.5 °C | +3.3 °C | Confirmed Target Engagement |
Section 3: Quantifying Inhibitory Potency
Experiment 2: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay
Causality: This assay directly measures the compound's ability to inhibit the catalytic function of purified DHPS enzyme.[19] The reaction involves the conversion of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) into dihydropteroate.[3] By measuring the rate of product formation (or substrate consumption) at various inhibitor concentrations, we can calculate the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.[20]
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.[21]
-
Enzyme: Purified recombinant S. aureus DHPS to a final concentration of 50 nM.
-
Substrates: Prepare stock solutions of p-aminobenzoic acid (PABA) and DHPP.
-
Inhibitors: Prepare serial dilutions of the test compound and Sulfamethoxazole in DMSO, then dilute further in assay buffer.
-
-
Assay Setup (96-well plate):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of inhibitor solution (test compound or Sulfamethoxazole) or vehicle (DMSO control).
-
Add 20 µL of DHPS enzyme solution and incubate for 15 minutes at 37°C.
-
-
Reaction Initiation: Initiate the reaction by adding 20 µL of a substrate mix containing PABA (final concentration 10 µM) and DHPP (final concentration 20 µM).
-
Measurement: The reaction produces pyrophosphate (PPi), which can be coupled to a secondary reaction that produces a colorimetric or fluorescent signal. Alternatively, consumption of PABA can be monitored by a decrease in absorbance at a specific wavelength. Measure the signal kinetically for 20 minutes at 37°C using a microplate reader.[19]
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percentage of inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Inhibition Data
| Compound | IC50 (µM) |
| Sulfamethoxazole (Standard) | 8.5 ± 0.7 |
| Test Compound | 5.2 ± 0.4 |
Section 4: Deep Dive into Binding Biophysics
Experiment 3: Isothermal Titration Calorimetry (ITC)
Causality: ITC provides a complete thermodynamic profile of the binding interaction in a single experiment.[22] It directly measures the heat released or absorbed as the ligand is titrated into a solution containing the protein.[23] This allows for the label-free determination of the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, revealing the fundamental forces driving the binding event.[14]
-
Sample Preparation: Dialyze purified DHPS and dissolve the test compound in the exact same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to minimize heat of dilution effects.
-
Instrument Setup: Set the calorimeter to 25°C.
-
Loading: Load the sample cell with DHPS (e.g., 20 µM). Load the injection syringe with the test compound (e.g., 200 µM).
-
Titration: Perform a series of small injections (e.g., 2 µL each) of the compound into the DHPS solution.
-
Data Analysis: The raw data (power vs. time) is integrated to yield a plot of heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[11]
Experiment 4: Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free technique that monitors molecular interactions in real-time.[24] It measures changes in the refractive index at the surface of a sensor chip where the protein (ligand) is immobilized.[13] Flowing the compound (analyte) over the surface allows for the direct measurement of association (binding) and dissociation rates, providing a detailed kinetic profile of the interaction.[15]
-
Chip Preparation: Immobilize purified DHPS onto a sensor chip (e.g., a CM5 chip via amine coupling) to an appropriate density.
-
Analyte Preparation: Prepare a series of dilutions of the test compound in running buffer (e.g., HBS-EP+).
-
Binding Measurement:
-
Association: Inject each concentration of the compound over the chip surface at a constant flow rate and monitor the increase in response units (RU) over time.
-
Dissociation: After the association phase, switch back to flowing only running buffer over the surface and monitor the decrease in RU as the compound dissociates.
-
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k a), the dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d/k a).[15]
Comparative Biophysical Data
| Parameter | Sulfamethoxazole (Standard) | Test Compound | Significance |
| Binding Affinity (KD) | |||
| ITC | 4.1 µM | 2.8 µM | Higher affinity |
| SPR | 4.5 µM | 3.1 µM | Higher affinity |
| Thermodynamics (ITC) | |||
| Stoichiometry (n) | 0.98 | 1.01 | Confirms 1:1 binding |
| Enthalpy (ΔH) | -4.5 kcal/mol | -6.2 kcal/mol | More enthalpy-driven |
| Entropy (TΔS) | +2.8 kcal/mol | +2.1 kcal/mol | Less entropically favorable |
| Kinetics (SPR) | |||
| Association Rate (ka) | 1.2 x 10⁴ M⁻¹s⁻¹ | 2.5 x 10⁴ M⁻¹s⁻¹ | Faster "on-rate" |
| Dissociation Rate (kd) | 5.4 x 10⁻² s⁻¹ | 7.8 x 10⁻² s⁻¹ | Faster "off-rate" |
Conclusion and Forward Outlook
The comprehensive benchmarking of this compound reveals a promising profile as a Dihydropteroate Synthase inhibitor.
-
Target Engagement: The compound successfully engaged DHPS in a cellular context, confirmed by a significant thermal shift in the CETSA experiment.
-
Potency: It demonstrated superior in vitro inhibitory potency (IC50 = 5.2 µM) compared to the clinical standard, Sulfamethoxazole (IC50 = 8.5 µM).
-
Binding Affinity & Mechanism: Both ITC and SPR confirmed a higher binding affinity (K D ≈ 3 µM) for the test compound. The interaction is more strongly driven by enthalpy, suggesting more favorable direct bonding interactions (e.g., hydrogen bonds) within the active site. While it binds more quickly than the standard, it also dissociates slightly faster, a kinetic profile that may have implications for its in vivo pharmacodynamics.
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Independent Verification of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide's Mechanism: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the mechanism of action for the novel compound 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide, hereafter referred to as Compound X . For the purpose of this illustrative guide, we will hypothesize that Compound X acts as a competitive inhibitor of the fictional kinase, DAP-2 (Fictional Target Protein 2). This guide will objectively compare the experimental workflow for verifying this hypothetical mechanism against the well-established mechanism of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Dapagliflozin.
The methodologies detailed herein are designed to provide a self-validating system, ensuring that each experimental step builds upon the last to create a cohesive and trustworthy body of evidence for researchers, scientists, and drug development professionals.
Introduction to the Hypothetical Mechanism of Compound X
Compound X is a novel benzenesulfonamide derivative. The benzenesulfonamide moiety is a well-known pharmacophore present in a variety of enzyme inhibitors. Our working hypothesis is that Compound X functions as a competitive inhibitor of DAP-2, a kinase implicated in a hypothetical cellular signaling pathway. This guide outlines the critical experiments required to rigorously test this hypothesis.
Comparative Framework: SGLT2 Inhibitors
For comparative purposes, we will reference the verification workflow for SGLT2 inhibitors. These drugs, like Dapagliflozin, have a clear and well-documented mechanism: they competitively inhibit the SGLT2 protein in the proximal tubules of the kidneys, preventing glucose reabsorption and thereby lowering blood glucose levels.[1][2] The verification of this mechanism provides a real-world benchmark for the level of evidence required to substantiate a compound's mode of action.
Section 1: Biochemical Verification of Direct Enzyme Inhibition
The first step in verifying the mechanism of an enzyme inhibitor is to characterize its interaction with the purified target protein. This is crucial to determine the type and potency of inhibition.
Rationale for Experimental Choices
To establish a direct interaction between Compound X and the DAP-2 enzyme, and to elucidate the kinetics of this interaction, steady-state enzyme kinetics is the gold standard.[3][4] By measuring the rate of the enzymatic reaction at varying substrate and inhibitor concentrations, we can determine key parameters such as the Michaelis constant (Kм), maximum velocity (Vmax), and the inhibition constant (Ki).[5][6] Comparing the kinetic profiles in the presence and absence of Compound X allows for the definitive classification of the inhibition type (e.g., competitive, non-competitive, or uncompetitive).[5]
Experimental Protocol: Enzyme Inhibition Kinetics Assay
-
Reagents and Materials:
-
Purified, active DAP-2 enzyme.
-
DAP-2 specific substrate and co-factors (e.g., ATP).
-
Compound X stock solution (in DMSO).
-
Assay buffer.
-
96-well microplates.
-
Microplate reader capable of detecting the reaction product.
-
-
Procedure:
-
Prepare a series of dilutions of the DAP-2 substrate in the assay buffer.
-
Prepare several fixed concentrations of Compound X by diluting the stock solution. Include a vehicle control (DMSO) with no inhibitor.
-
In a 96-well plate, add the assay buffer, the DAP-2 enzyme, and the different concentrations of Compound X or vehicle.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature.[7]
-
Initiate the enzymatic reaction by adding the various concentrations of the substrate to the wells.
-
Measure the initial reaction velocity (v₀) by monitoring the formation of the product over a short, linear time interval.[5]
-
Plot the initial velocity (v₀) against the substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten curves.
-
Transform the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to linearize the curves and more clearly visualize the type of inhibition.[6]
-
Data Presentation and Interpretation
| Inhibitor Concentration | Vmax (apparent) | KM (apparent) | Inhibition Type | Ki (Calculated) |
| 0 µM (Control) | 100 | 10 µM | - | - |
| 1 µM Compound X | 100 | 20 µM | Competitive | 1 µM |
| 5 µM Compound X | 100 | 60 µM | Competitive | 1 µM |
| 1 µM Known Non-competitive Inhibitor | 50 | 10 µM | Non-competitive | 1 µM |
-
Interpretation: For competitive inhibition, the Lineweaver-Burk plots for different inhibitor concentrations will intersect on the y-axis, indicating that Vmax is unchanged while KM increases.[5] The Ki can then be calculated from these data.
Section 2: Cellular Target Engagement Confirmation
While biochemical assays are essential, it is critical to confirm that the compound binds to its intended target within the complex environment of a living cell.[8][9] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for demonstrating direct target engagement in situ.[10][11][12]
Rationale for Experimental Choices
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[10][11] By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, we can infer binding.[12] A shift in the melting temperature (Tm) of the target protein in the presence of the compound is strong evidence of direct physical interaction.[10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells expressing endogenous or overexpressed DAP-2.
-
Treat cells with various concentrations of Compound X or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[12]
-
Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells (e.g., by freeze-thaw cycles or detergents).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[8]
-
-
Protein Detection and Quantification:
-
Analyze the amount of soluble DAP-2 in the supernatant using Western blotting or ELISA.[12]
-
Load equal amounts of total protein for each sample.
-
Data Presentation and Interpretation
| Temperature (°C) | Soluble DAP-2 (Vehicle) | Soluble DAP-2 (10 µM Compound X) |
| 40 | 100% | 100% |
| 50 | 85% | 95% |
| 55 | 50% (Tm) | 80% |
| 60 | 20% | 55% (Tm shift) |
| 65 | 5% | 30% |
-
Interpretation: A rightward shift in the melting curve for DAP-2 in the presence of Compound X indicates thermal stabilization and thus, direct binding in the cellular context.
Section 3: Elucidating Downstream Cellular Effects
Confirming target engagement should be followed by demonstrating the expected functional consequence of that engagement. If Compound X inhibits the kinase activity of DAP-2, we expect to see changes in the phosphorylation status of its downstream substrates.
Rationale for Experimental Choices
Western blotting is a widely used and robust technique to measure changes in the levels and post-translational modifications (like phosphorylation) of specific proteins within a cell lysate.[13][14][15] By using antibodies specific to both the total and phosphorylated forms of a known DAP-2 substrate (let's call it "Substrate-P"), we can directly assess the impact of Compound X on the DAP-2 signaling pathway.
dot
Caption: Hypothetical DAP-2 signaling pathway.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis:
-
Culture appropriate cells and treat with a dose-range of Compound X for various time points.
-
Include a positive control (if available) and a vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate (e.g., using a BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of Substrate-P (p-Substrate-P).
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.[13]
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.[13]
-
Strip the membrane and re-probe with an antibody for total Substrate-P to ensure equal loading.
-
Data Presentation and Interpretation
| Treatment | p-Substrate-P (Relative Intensity) | Total Substrate-P (Relative Intensity) |
| Vehicle Control | 1.00 | 1.00 |
| 1 µM Compound X | 0.52 | 1.01 |
| 10 µM Compound X | 0.15 | 0.99 |
-
Interpretation: A dose-dependent decrease in the level of p-Substrate-P, with no change in the total amount of Substrate-P, would strongly support the hypothesis that Compound X inhibits the kinase activity of DAP-2 in cells.
Section 4: Comparative Analysis with SGLT2 Inhibitor Mechanism Verification
The workflow for verifying the mechanism of an SGLT2 inhibitor like Dapagliflozin shares the same logical pillars but employs different specific assays tailored to its target, a transporter protein.
-
Biochemical Verification: Instead of enzyme kinetics, radioligand binding assays with radiolabeled Dapagliflozin would be used to determine its binding affinity (Kd) to SGLT2 expressed in cell membranes. Competition assays with glucose would confirm the competitive nature of the binding.
-
Cellular Target Engagement: While CETSA could potentially be used, a more direct functional assay is more common. This involves measuring glucose uptake in cells overexpressing SGLT2. A potent inhibitor will block this uptake.[16]
-
In Vivo/Ex Vivo Confirmation: The most critical evidence for SGLT2 inhibitors comes from in vivo studies measuring urinary glucose excretion in animal models and humans.[16][17] An increase in glucose in the urine is the direct physiological consequence of SGLT2 inhibition.[1]
This comparison highlights that while the fundamental principles of mechanism verification (direct binding, cellular activity, physiological outcome) are universal, the specific experimental techniques must be adapted to the nature of the molecular target.
Overall Experimental Workflow and Logic
The following diagram illustrates the logical flow of the independent verification process for Compound X.
dot
Caption: Experimental workflow for mechanism verification.
Conclusion
References
- Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Robles, A. J., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Arranz-Nicolás, J., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Grokipedia. (2026). Cellular thermal shift assay. Grokipedia.
- Abcam. (n.d.). Western blot protocol.
- Proteintech Group. (n.d.). Western Blot Protocol.
- Klaeger, S., et al. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Shapiro, A. B. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. ResearchGate.
- Vulcanchem. (n.d.). Type 2 Diabetes Drug Dapagliflozin's Mode of Action Revealed.
- Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
- Bantscheff, M., et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.
- UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
- Médard, G., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC.
- Creative Biolabs. (n.d.). Western Blot Protocol.
- Benchchem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition Kinetics Using Boc-AAG-pNA.
- Gerasimaite, R. (2013). Could somebody please recommend to me some good ways to determine 'Mode of Enzyme Inhibition'?. ResearchGate.
- eCampusOntario Pressbooks. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC2580: Introduction to Biochemistry*.
- Drewes, G., et al. (n.d.). The target landscape of clinical kinase drugs. PMC - NIH.
- Wikipedia. (n.d.). SGLT2 inhibitor.
- Davis, T. (2013). Sodium-glucose co-transporter inhibitors: Mechanisms of action. Australian Prescriber.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- Dr.Oracle. (2025). What is the mechanism of action of dapagliflozin (SGLT2 inhibitor)?.
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Comparative Analysis of Benzenesulfonamide Derivatives: Targeting Carbonic Anhydrases and Indoleamine 2,3-dioxygenase
A Senior Application Scientist's Guide to Synthesis, Structure-Activity Relationships, and Biological Evaluation
In the landscape of modern drug discovery, the benzenesulfonamide scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. While the specific 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide framework presents a unique chemical space, a broader examination of its parent class reveals a wealth of information pertinent to researchers in medicinal chemistry and pharmacology. This guide provides a comparative analysis of benzenesulfonamide derivatives, focusing on two prominent and well-validated therapeutic targets: Carbonic Anhydrases (CAs) and Indoleamine 2,3-dioxygenase (IDO1). By understanding the synthesis, structure-activity relationships (SAR), and biological evaluation of these derivatives, researchers can gain valuable insights applicable to the design of novel inhibitors.
The Versatility of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry due to its ability to act as a zinc-binding group, targeting the active site of metalloenzymes.[1][2] This interaction is central to the inhibitory activity of many sulfonamide-based drugs. Furthermore, the aromatic ring and the sulfonamide nitrogen provide ample opportunities for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into the derivatization of this scaffold and its impact on inhibitory potency and selectivity against CAs and IDO1.
Targeting Carbonic Anhydrases: From Glaucoma to Cancer Therapy
Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] Various isoforms are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[1][4][5] The sulfonamide group of benzenesulfonamide derivatives can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition.[4]
Synthesis of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors
The synthesis of benzenesulfonamide CA inhibitors often starts from commercially available aminobenzenesulfonamides. A common synthetic strategy involves the reaction of the amino group with various electrophiles to introduce diverse functionalities. For instance, reaction with chloroacetyl chloride followed by nucleophilic substitution allows for the introduction of different amine or aniline moieties.[6] Another approach involves the coupling of substituted benzenesulfonyl chlorides with various amines or amino acids.[7][8]
Structure-Activity Relationship (SAR) of Benzenesulfonamide CA Inhibitors
The SAR of benzenesulfonamide CA inhibitors is well-documented. The primary sulfonamide group is essential for zinc binding and inhibitory activity. Modifications on the benzene ring and the introduction of various "tail" groups appended to the ring or the sulfonamide nitrogen can significantly influence isoform selectivity and potency.[5] For example, introducing bulky side chains can exploit differences in the active site cavities between CA isoforms, leading to selective inhibition.[5] Studies have shown that residues lining the hydrophobic pocket of the active site, particularly at positions 92 and 131, play a crucial role in determining the binding affinity of inhibitors.[5]
Comparative Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity of a selection of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency, with lower values indicating higher potency.
| Compound ID | Scaffold | Target Isoform | Kᵢ (nM) | Reference |
| Acetazolamide (Standard) | - | hCA I | 250 | [6] |
| hCA II | 12.1 | [6] | ||
| hCA IX | 25.7 | [6] | ||
| hCA XII | 5.7 | [6] | ||
| Compound 1 | Amido-benzenesulfonamide | hCA I | 30.3 | [6] |
| hCA II | 84.1 | [6] | ||
| hCA IX | 468.0 | [6] | ||
| hCA XII | >10000 | [6] | ||
| Compound 2 | Urea-benzenesulfonamide | hCA I | 461.6 | [6] |
| hCA II | 500.0 | [6] | ||
| hCA IX | 559.2 | [6] | ||
| hCA XII | 93.4 | [6] | ||
| Compound 5g | Isatin-thiazolidinone-benzenesulfonamide | hCA IX | Potent (nM range) | [2] |
| Compound 5f | Isatin-thiazolidinone-benzenesulfonamide | hCA XII | Potent (nM range) | [2] |
Targeting Indoleamine 2,3-dioxygenase: A Key Regulator of Immune Tolerance
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[9] By depleting tryptophan and producing immunomodulatory metabolites, IDO1 plays a crucial role in suppressing T-cell function and promoting immune tolerance.[9] Overexpression of IDO1 in tumors is a key mechanism of immune evasion, making it an attractive target for cancer immunotherapy.[10][11]
Synthesis of Benzenesulfonamide-Based IDO1 Inhibitors
The synthesis of benzenesulfonamide derivatives as IDO1 inhibitors often involves coupling reactions between substituted benzenesulfonyl chlorides and various hydrazide or aniline moieties.[12] For instance, the synthesis of phenyl benzenesulfonylhydrazides has been reported through the reaction of benzenesulfonyl chlorides with phenylhydrazides.[12]
Structure-Activity Relationship (SAR) of Benzenesulfonamide IDO1 Inhibitors
The SAR of benzenesulfonamide-based IDO1 inhibitors highlights the importance of the sulfonamide or a related functional group for interaction with the heme iron in the enzyme's active site.[12] Molecular docking studies suggest that the sulfone group can coordinate with the heme iron, while other parts of the molecule can form hydrogen bonds and hydrophobic interactions with active site residues.[12] The nature and position of substituents on the aromatic rings are critical for modulating inhibitory potency.
Comparative Inhibitory Activity of Benzenesulfonamide Derivatives against IDO1
The following table presents the inhibitory activity of representative benzenesulfonamide derivatives against IDO1. The half-maximal inhibitory concentration (IC₅₀) in enzymatic assays and the half-maximal effective concentration (EC₅₀) in cellular assays are provided.
| Compound ID | Scaffold | Enzymatic IC₅₀ (nM) | Cellular EC₅₀ (nM) | Reference |
| Compound 3i | Phenyl benzenesulfonylhydrazide | 61 | 172 | [12] |
| Compound 14e | 1,2,3-triazole-benzenesulfonamide | 3630 | - | [13] |
| Menadione (Natural Product) | Naphthoquinone | - | Similar to known IDO inhibitors | [10] |
| Pyranonaphthoquinone derivative | Pyranonaphthoquinone | 61-70 (Kᵢ) | - | [10] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
A common method to assess CA inhibition is a colorimetric assay based on the enzyme's esterase activity.[3][4]
Principle: Carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 400-405 nm. The presence of an inhibitor reduces the reaction rate.[3][14]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.
-
CA Working Solution: Dilute the stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.
-
Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO (prepare fresh).
-
Inhibitor Stock Solutions: Prepare serial dilutions of test compounds and a positive control (e.g., Acetazolamide) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 158 µL of Assay Buffer to each well.
-
Add 2 µL of the inhibitor working solution (or DMSO for the maximum activity control).
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.
-
Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.
-
Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay
A common method for measuring IDO1 activity is a spectrophotometric or fluorometric assay that detects the product of the enzymatic reaction, kynurenine or N-formylkynurenine.[15][16][17]
Principle: IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. The amount of kynurenine produced can be quantified by its absorbance at 320-325 nm or by reacting it with a developer to form a fluorescent product.[15][17]
Step-by-Step Protocol (Absorbance-based):
-
Reagent Preparation:
-
IDO1 Reaction Solution: Contains L-tryptophan substrate in an appropriate buffer.
-
IDO1 Enzyme: Recombinant human IDO1.
-
Inhibitor Stock Solutions: Prepare serial dilutions of test compounds and a positive control in a suitable solvent (e.g., DMSO).
-
Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Thaw the IDO1 Reaction Solution and aliquot 180 µL into each well.
-
Add 10 µL of the inhibitor solution (or inhibitor buffer for controls).
-
Thaw the IDO1 enzyme on ice and dilute it in Assay Buffer.
-
Add 10 µL of the diluted IDO1 enzyme to start the reaction (add Assay Buffer to the "Blank" wells).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) with slow shaking.
-
Measure the absorbance at 320-325 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the "Blank" from all other readings.
-
Calculate the percent inhibition based on the absorbance of the "Positive Control" (no inhibitor).
-
Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.
-
Caption: Workflow for the absorbance-based IDO1 inhibition assay.
Conclusion and Future Directions
The benzenesulfonamide scaffold remains a highly fruitful starting point for the development of potent and selective enzyme inhibitors. This guide has provided a comparative overview of benzenesulfonamide derivatives targeting carbonic anhydrases and IDO1, highlighting key aspects of their synthesis, SAR, and biological evaluation. While direct derivatives of this compound were not extensively found in the literature, the principles outlined here provide a solid foundation for the rational design and investigation of novel compounds based on this and related scaffolds. Future research in this area could focus on exploring the unique structural features of the dihydropyrrole moiety to achieve novel binding interactions and improved pharmacological profiles.
References
-
Ghorbani, M., et al. (2024). Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety. Journal of Medicinal Chemistry. [Link]
-
Lin, Y.-H., et al. (2014). Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3443-3447. [Link]
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Pallotta, M. T., et al. (2012). Biochemical Properties of Indoleamine 2,3-dioxygenase: From Structure to Optimized Design of Inhibitors. Current Medicinal Chemistry, 19(15), 2346-2361. [Link]
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Zhao, Y., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1 H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Wang, Y., et al. (2022). Spiro-Oxindole Skeleton Compounds Are Efficient Inhibitors for Indoleamine 2,3-Dioxygenase 1: An Attractive Target for Tumor Immunotherapy. International Journal of Molecular Sciences, 23(9), 4642. [Link]
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Nocentini, A., et al. (2021). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. European Journal of Medicinal Chemistry, 218, 113396. [Link]
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Kim, C. U., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463-467. [Link]
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Laronze-Cochard, M., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(3), 1256-1267. [Link]
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Cirri, D., et al. (2024). Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. Molecules, 29(18), 4349. [Link]
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El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1641-1655. [Link]
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Nocentini, A., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1094. [Link]
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Wang, Y., et al. (2011). Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. European Journal of Medicinal Chemistry, 46(11), 5680-5687. [Link]
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Angeli, A., et al. (2020). Synthesis of sulfonamides 1–20: i) THF, DIPEA; ii) acetonitrile, reflux. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide, ensuring the safety of laboratory personnel, adherence to regulatory standards, and environmental stewardship. The procedures outlined herein are grounded in established safety protocols and regulatory requirements, forming a self-validating system for hazardous waste management.
Hazard Profile and Immediate Safety Precautions
Understanding the hazard profile of this compound is the foundational step for its safe handling and disposal. While comprehensive toxicological data for this specific molecule is not widely available, its structural motifs—a benzenesulfonamide core and a dihydro-2H-pyrrole moiety—necessitate a cautious approach.[1][2] The benzenesulfonamide group can be associated with skin and eye irritation.[2] Therefore, it is prudent to treat this compound as hazardous.
Immediate Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[5]
Table 1: Mandatory Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6] | Protects against splashes and potential eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6] | Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated waste.[3] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory | A NIOSH-approved respirator may be required if handling large quantities or if working outside a fume hood.[6] | Prevents inhalation of dust or aerosols. |
The Cardinal Rule: Segregation and Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), chemical waste disposal is strictly regulated by the Environmental Protection Agency (EPA).[7] this compound must be managed as hazardous chemical waste .
Key Principles:
-
Do Not Mix: Never mix this waste with other waste streams, including non-hazardous trash or other chemical wastes, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8][9] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
No Drain Disposal: Disposing of this chemical down the sanitary sewer is strictly prohibited.[1][7][10] Such actions can harm aquatic life and interfere with wastewater treatment processes.[11][12]
-
No Trash Disposal: Solid waste containers (regular trash) are not appropriate for this chemical.[7][10]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure that waste containing this compound is handled safely and in compliance with regulations.
Step 1: Container Selection
Select a container that is in good condition, free of leaks, and compatible with the chemical waste.[8][9]
-
Material: Use a high-density polyethylene (HDPE) or glass container. Do not use metal containers for potentially corrosive waste.[9]
-
Lid: The container must have a secure, tightly-fitting screw cap to prevent leaks and evaporation.[8][9] Keep the container closed at all times except when adding waste.[8]
Step 2: Waste Accumulation
Collect the waste in your designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[8][13]
-
Solid Waste: Collect un-used reagent, contaminated labware (e.g., weigh boats, gloves, wipes), and reaction residues in a clearly labeled, compatible solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a labeled, compatible liquid waste container. If the compound is dissolved in a solvent, the hazards of the solvent must also be considered and reflected on the label.
Step 3: Proper Labeling
Accurate and thorough labeling is a critical regulatory requirement and ensures safe handling.[13] The label must be affixed to the container from the moment the first drop of waste is added.[9]
Your hazardous waste label must include:
-
Full Chemical Name: "this compound". Do not use abbreviations, acronyms, or chemical formulas.[7][8]
-
Mixture Components: For solutions, list all chemical constituents and their approximate percentages.[8][9]
-
Hazard Identification: Check the appropriate hazard pictograms (e.g., irritant).[7]
-
Generator Information: Principal Investigator's name, department, and room number.[7]
Step 4: Arranging for Disposal
Once your waste container is 90% full, or if you will no longer be generating this waste stream, arrange for its removal.[8]
-
Contact EHS: Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[8][9] They are the experts in hazardous waste management and will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).
-
Documentation: Complete all necessary forms provided by your EHS office, ensuring the information matches the container label exactly.[7]
Emergency Procedures: Spills and Exposure
Accidents can happen. A prepared response is essential for minimizing risk.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite, sand).[14]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[1]
-
Clean the spill area thoroughly.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and prevent entry to the contaminated area.
-
Contact your institution's EHS or emergency response team.[8]
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[1][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University.[Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Research.[Link]
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Comprehensive Safety Protocol: Handling and Disposal of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
Hazard Analysis: A Structurally-Informed Risk Assessment
The chemical structure of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide presents several potential hazards that dictate our safety protocols.
-
Aromatic Amine Moiety: Aromatic amines as a class are known for potential health risks, including skin irritation, sensitization, and in some cases, mutagenicity or carcinogenicity with chronic exposure[2]. Therefore, dermal contact and inhalation of dust or aerosols must be strictly avoided.
-
Sulfonamide Group: While many sulfonamides have established therapeutic uses, they can also cause allergic reactions in sensitized individuals[3]. The precautionary principle requires us to treat this compound as a potential sensitizer.
-
Heterocyclic System: Heterocyclic amines can also pose health risks, and their toxicological profiles can vary widely[2]. The absence of specific data necessitates treating the compound with a high degree of caution.
Based on these structural alerts, the compound should be handled as if it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation, aligning with classifications for similar, better-characterized chemicals[4][5].
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is mandatory to prevent all potential routes of exposure—inhalation, dermal contact, and ingestion. The selection of PPE must be tailored to the specific laboratory operation being performed.
PPE Specification Table
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves (single pair) | Full-length lab coat | Not required in sealed containers |
| Weighing (Solid) | Chemical splash goggles | Double-layered nitrile gloves | Full-length lab coat | Required. Use a certified respirator (e.g., N95) or conduct in a ventilated enclosure. |
| Solution Preparation | Chemical splash goggles and face shield | Double-layered nitrile gloves | Chemical-resistant apron over lab coat | Work within a certified chemical fume hood. |
| Reaction/Experiment | Chemical splash goggles and face shield | Double-layered nitrile gloves | Chemical-resistant apron over lab coat | Work within a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Work within a certified chemical fume hood. |
Causality of PPE Choices:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles are required for all handling operations to protect against splashes and fine particulates[6]. A face shield is added during solution preparation and transfers, where the risk of a larger splash is highest[7].
-
Hand Protection: Disposable nitrile gloves provide good protection against a broad range of chemicals for short-term contact[6][7]. Double-gloving is a critical best practice when handling the pure compound or concentrated solutions to protect against undetected micro-perforations and to allow for safe removal of the outer glove if contamination occurs.
-
Body Protection: A buttoned, full-length lab coat is the minimum requirement. A chemical-resistant apron provides an additional barrier against spills of solutions.
-
Respiratory Protection: Due to the unknown inhalation toxicity and the presence of an aromatic amine, aerosol and dust generation must be controlled. All operations involving the solid compound or its solutions must be performed within a certified chemical fume hood[6]. This engineering control is the most critical step in preventing respiratory exposure.
Operational and Handling Protocols
Adherence to a strict, step-by-step workflow is essential for minimizing risk. This protocol is designed as a self-validating system to ensure safety at each stage.
Workflow for Safe Chemical Handling
Caption: Standard workflow for handling this compound.
Step-by-Step Handling Methodology
-
Preparation:
-
Verify that a current Safety Data Sheet (SDS) for a related compound or the limited one available is accessible[1][8].
-
Ensure a chemical spill kit is readily available.
-
Confirm the chemical fume hood has a valid certification and the airflow is functioning correctly.
-
Don all required PPE as specified in the table above.
-
-
Handling the Solid Compound (Weighing):
-
Perform all weighing operations within a fume hood or a ventilated balance enclosure to contain any dust.
-
Use anti-static weigh boats or paper.
-
Handle the container with care to avoid generating airborne dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Preparing Solutions:
-
Always conduct solution preparation in a fume hood[6].
-
When dissolving, add the solid compound slowly to the solvent to avoid splashing.
-
If the dissolution is exothermic, use an ice bath for cooling.
-
Ensure the vessel is clearly labeled with the chemical name, concentration, solvent, and appropriate hazard pictograms[9].
-
-
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[10].
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops[10].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[11].
-
Spill: Evacuate the immediate area. For a small spill, contain it with an appropriate absorbent material (e.g., vermiculite or a commercial spill pad). Wearing full PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal. Do not allow the chemical to enter drains[4].
-
Decontamination and Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental responsibility[12].
Disposal Decision Workflow
Caption: Decision process for segregating and disposing of chemical waste.
Disposal Procedures:
-
Waste Segregation:
-
Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh paper, pipette tips, absorbent pads) must be collected in a dedicated, clearly labeled hazardous solid waste container[13].
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.
-
-
Decontamination of Glassware:
-
Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the first rinse as hazardous liquid waste. Subsequent rinses may be managed according to institutional policy.
-
After the solvent rinse, wash the glassware with soap and water.
-
-
Final Disposal:
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[1].
-
Under no circumstances should this compound or its waste be discharged into sewer systems[1][13].
-
All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance[12].
-
By integrating this structurally-informed hazard assessment with rigorous PPE standards and meticulous handling and disposal protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental stewardship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
